Cumene
Description
This compound is an alkylbenzene that is benzene carrying an isopropyl group.
This compound is used in a variety of petroleum products. Acute (short-term) inhalation exposure to this compound may cause headaches, dizziness, drowsiness, slight incoordination, and unconsciousness in humans. This compound has a potent central nervous system (CNS) depressant action characterized by a slow induction period and long duration of narcotic effects in animals. This compound is a skin and eye irritant. No information is available on the chronic (long-term), reproductive, developmental, or carcinogenic effects of this compound in humans. Animal studies have reported increased liver, kidney, and adrenal weights from inhalation exposure to this compound. EPA has classified this compound as a Group D, not classifiable as to human carcinogenicity.
This compound is a natural product found in Vaccinium virgatum, Justicia patentiflora, and other organisms with data available.
Structure
3D Structure
Properties
IUPAC Name |
cumene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12/c1-8(2)9-6-4-3-5-7-9/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGFKTVRMDUZSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12, Array | |
| Record name | CUMENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3018 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CUMENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0170 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1021827 | |
| Record name | Cumene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1021827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Cumene appears as a clear colorless liquid with an aromatic odor. Less dense than water and insoluble in water. Vapors heavier than air. May be moderately toxic by inhalation, ingestion and skin absorption., Liquid, Colorless liquid with a sharp, penetrating, aromatic odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a sharp, penetrating, aromatic odor. | |
| Record name | CUMENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3018 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Benzene, (1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cumene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/380 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Isopropylbenzene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034029 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | CUMENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0170 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CUMENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/775 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Cumene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0159.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
306.3 °F at 760 mmHg (USCG, 1999), 152.4 °C, 152.00 to 153.00 °C. @ 760.00 mm Hg, 152 °C, 306 °F | |
| Record name | CUMENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3018 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Isopropylbenzene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/172 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Isopropylbenzene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034029 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | CUMENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0170 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CUMENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/775 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Cumene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0159.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
96 °F (USCG, 1999), 39 °C, 102 °F (39 °C) (Closed cup), 31 °C c.c., 96 °F | |
| Record name | CUMENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3018 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cumene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/380 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Isopropylbenzene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/172 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CUMENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0170 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CUMENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/775 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Cumene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0159.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Insoluble (NIOSH, 2023), In water, 61.3 mg/L at 25 °C, In water, 50 mg/L at 20 °C, Miscible with ethanol, ethyl ether, acetone, benzene, petroleum ether, carbon tetrachloride, Soluble in many organic solvents, 0.0613 mg/mL at 25 °C, Solubility in water, g/l at 20 °C: 0.2 (very poor), Insoluble | |
| Record name | CUMENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3018 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Isopropylbenzene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/172 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Isopropylbenzene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034029 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | CUMENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0170 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Cumene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0159.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.866 at 59 °F (USCG, 1999) - Less dense than water; will float, Specific gravity: 0.862 at 20 °C/4 °C, % in saturated air at 38.3 °C and 760 mm Hg: 1.32; density of saturated vapor-air mixture at 38 °C and 760 mm Hg (Air = 1): 1.03, Relative density (water = 1): 0.90, 0.86 | |
| Record name | CUMENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3018 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Isopropylbenzene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/172 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CUMENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0170 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CUMENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/775 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Cumene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0159.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
4.1 (Air = 1), Relative vapor density (air = 1): 4.2 | |
| Record name | Isopropylbenzene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/172 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CUMENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0170 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
25.85 mmHg (USCG, 1999), 4.5 [mmHg], 4.5 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 427, 8 mmHg | |
| Record name | CUMENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3018 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cumene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/380 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Isopropylbenzene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/172 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CUMENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0170 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CUMENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/775 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Cumene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0159.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
Sulfur compounds 2 ppm, Max; Olefinic materials 200-700 ppm | |
| Record name | Isopropylbenzene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/172 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless liquid | |
CAS No. |
98-82-8 | |
| Record name | CUMENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3018 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Cumene | |
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Melting Point |
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Foundational & Exploratory
Revolutionizing Cumene Production: A Technical Guide to Novel Synthesis Routes
For Immediate Release
A comprehensive technical guide detailing innovative and sustainable synthesis routes for cumene (B47948) (isopropylbenzene) has been developed for researchers, scientists, and drug development professionals. This document outlines cutting-edge methodologies, including zeolite-catalyzed alkylation and transalkylation, and a pioneering bio-based approach utilizing lignin. The guide provides in-depth experimental protocols, comparative quantitative data, and detailed visualizations of reaction pathways and workflows to accelerate research and development in this critical area of industrial chemistry.
This compound is a vital intermediate in the chemical industry, primarily used for the production of phenol (B47542) and acetone. Traditional synthesis methods, often employing corrosive and environmentally challenging catalysts like solid phosphoric acid (SPA) and aluminum chloride (AlCl₃), are increasingly being replaced by more sustainable and efficient processes. This guide explores the forefront of these advancements, offering a deep dive into the underlying chemistry and process parameters.
Executive Summary
This technical whitepaper provides a detailed examination of modern this compound synthesis, focusing on two primary areas of innovation: advanced zeolite-based catalysis and the emerging field of bio-based production from renewable feedstocks. The core of this guide is a meticulous compilation of experimental data and protocols, designed to be a practical resource for laboratory and industrial applications. By presenting quantitative data in structured tables and illustrating complex processes with clear diagrams, this document aims to facilitate the adoption of cleaner and more efficient this compound production technologies.
Zeolite-Based Synthesis: The New Industry Standard
The shift towards zeolite catalysts represents the most significant advancement in this compound production in recent decades. Zeolites, with their high acidity, shape selectivity, and thermal stability, offer numerous advantages over traditional catalysts, including higher yields, improved product quality, and a more favorable environmental profile.
Alkylation of Benzene (B151609) with Propylene (B89431) using Zeolite Catalysts
Modern this compound synthesis predominantly relies on the Friedel-Crafts alkylation of benzene with propylene over a zeolite catalyst.[1] Zeolites such as Beta, MCM-22, and ZSM-5 have demonstrated exceptional performance in this reaction.[1][2] The liquid-phase process is favored due to its milder operating conditions and higher selectivity.[3]
Experimental Protocol: Liquid-Phase Alkylation of Benzene with Propylene over Beta Zeolite
This protocol outlines a typical experimental setup for the liquid-phase alkylation of benzene with propylene using a Beta zeolite catalyst.
1. Catalyst Activation:
- The Beta zeolite catalyst is activated by calcination in a flow of air or nitrogen at elevated temperatures to remove any adsorbed water and organic templates.[4]
2. Reactor Setup:
- The reaction is typically carried out in a high-pressure batch reactor or a fixed-bed flow reactor.[5][6]
- For a batch setup, a 50mL high-pressure reactor equipped with a magnetic stirrer is charged with the catalyst and anhydrous benzene.[4][5]
3. Reaction Procedure:
- The reactor is sealed and purged with an inert gas, such as nitrogen.
- The temperature is raised to the desired setpoint, typically between 120-160°C.[1]
- Propylene is then introduced into the reactor under pressure (e.g., 0.8 MPa) and the mixture is stirred vigorously.[4][5]
- The reaction progress is monitored by taking periodic samples and analyzing them using gas chromatography (GC).[4]
4. Product Analysis:
- The product mixture is analyzed by GC to determine the conversion of benzene and the selectivity to this compound and other byproducts like diisopropylbenzenes (DIPB).[4]
Transalkylation of Diisopropylbenzene with Benzene
A key advantage of zeolite-based processes is the ability to efficiently convert the byproduct, diisopropylbenzene (DIPB), back into this compound through transalkylation with benzene. This significantly improves the overall yield and economics of the process.
Experimental Protocol: Transalkylation of DIPB with Benzene over Modified Beta Zeolite
This protocol is based on the work by Thakur et al. (2016) and describes the transalkylation of 1,4-DIPB with benzene over a cerium-modified Beta zeolite catalyst in a fixed-bed reactor.[7][8]
1. Catalyst Preparation (Cerium-Modified Beta Zeolite):
- Commercially available H-beta zeolite extrudates are calcined at 623 K for 3 hours.[7]
- The calcined zeolite is then refluxed with a solution of ceric ammonium (B1175870) nitrate (B79036) at 363 K for 24 hours to facilitate ion exchange.[7]
- The resulting catalyst is filtered, washed with deionized water, dried at 393 K for 14 hours, and finally calcined at 723 K for 4 hours.[7]
2. Reactor Setup:
- A fixed-bed down-flow reactor is used for the vapor-phase transalkylation.[7][9]
- A known amount of the modified Beta zeolite catalyst is loaded into the reactor.[7]
3. Reaction Procedure:
- The catalyst is activated in situ at a temperature 100 K higher than the reaction temperature for 3 hours under a nitrogen atmosphere.[10]
- A feed mixture of benzene and 1,4-DIPB with a specific molar ratio (e.g., 5:1) is vaporized and fed into the reactor along with nitrogen as a carrier gas.[7][11]
- The reaction is carried out at atmospheric pressure and a temperature range of 493-593 K.[7][8]
4. Product Analysis:
- The reactor effluent is condensed, and the liquid product is analyzed by GC to determine the conversion of DIPB and the selectivity to this compound.[10]
A Paradigm Shift: Bio-Based this compound from Lignin
A truly novel and sustainable approach to this compound production involves the utilization of lignin, a complex polymer that is a major component of biomass.[12][13] This route offers the potential to produce this compound from a renewable and abundant feedstock, thereby reducing the reliance on fossil fuels.
A three-step cascade process has been proposed for the directional preparation of this compound from lignin:[12]
-
Catalytic Pyrolysis of Lignin: Lignin is first pyrolyzed over a 1% Zn/HZSM-5 catalyst at 450°C to produce a mixture of aromatic compounds, with a high selectivity towards monocyclic aromatics.[12]
-
Catalytic Dealkylation: The heavier aromatics from the pyrolysis step are then dealkylated over an Hβ catalyst at 600°C to yield benzene-rich aromatics.[12]
-
Aromatic Alkylation: Finally, the benzene-rich fraction is alkylated to produce this compound.[12] This step can be performed using an ionic liquid catalyst like [bmim]Cl-2AlCl₃ at room temperature, achieving high this compound selectivity.[12]
This bio-based route is still in the research and development phase but holds significant promise for the future of sustainable chemical production.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on novel this compound synthesis routes, allowing for easy comparison of catalyst performance and reaction conditions.
| Catalyst System | Reactants | Temperature (°C) | Pressure | Benzene/Propylene Molar Ratio | Propylene Conversion (%) | This compound Selectivity (%) | Reference |
| Beta Zeolite | Benzene, Propylene | 120-160 | 3.0 MPa | 7.4 | >99 | ~99 | [1][5] |
| MCM-22 | Benzene, Propylene | 220 | - | 2 | 45 (Benzene Conv.) | High | [2] |
| Modified Beta Zeolite | Benzene, Propylene | 150 | - | - | - | - | [5] |
Table 1: Performance of Various Zeolite Catalysts in the Alkylation of Benzene with Propylene.
| Catalyst System | Reactants | Temperature (K) | Benzene/1,4-DIPB Molar Ratio | 1,4-DIPB Conversion (%) | This compound Selectivity (%) | Reference |
| Cerium-Modified Beta Zeolite (CeB₁₀) | Benzene, 1,4-DIPB | 573 | 5:1 | 94.69 | 83.82 | [7][11] |
| Hierarchical Beta Zeolite | Benzene, DIPB | - | - | >60 (after 32h) | - | [14] |
| H-Mordenite | Benzene, DIPB | >513 | - | Increases with temp. | Increases with lower temp. | [9] |
Table 2: Performance of Various Zeolite Catalysts in the Transalkylation of DIPB with Benzene.
| Process Step | Catalyst | Temperature (°C) | Key Product | Selectivity/Yield | Reference |
| Catalytic Pyrolysis of Lignin | 1% Zn/HZSM-5 | 450 | Monocyclic Aromatics | 85.7 wt% | [12] |
| Catalytic Dealkylation | Hβ | 600 | Benzene-rich Aromatics | 93.6 wt% Benzene | [12] |
| Aromatic Alkylation | [bmim]Cl-2AlCl₃ | Room Temp. | This compound | 91.6 C-mol% | [12] |
Table 3: Key Data for the Bio-Based this compound Synthesis Route from Lignin.
Visualizing the Pathways
To better understand the relationships between reactants, intermediates, and products, as well as the experimental workflows, the following diagrams have been generated using the DOT language.
Caption: Alkylation of benzene with propylene to produce this compound.
Caption: Transalkylation of DIPB with benzene to yield this compound.
Caption: Three-step cascade process for this compound from lignin.
Caption: General experimental workflow for this compound synthesis.
Conclusion
The development of novel synthesis routes for this compound is pivotal for the advancement of a more sustainable and efficient chemical industry. Zeolite-based catalysts have already revolutionized this compound production, offering significant improvements in yield, selectivity, and environmental impact over traditional methods. The future of this compound synthesis may lie in bio-based routes, such as the conversion of lignin, which promises to decouple the production of this essential chemical from fossil fuel feedstocks. This technical guide provides the foundational knowledge and practical protocols necessary for researchers and industry professionals to engage with and contribute to these exciting developments.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Study on the alkylation of aromatic hydrocarbons and propylene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alkylation of Benzene with Propylene in a Flow-Through Membrane Reactor and Fixed-Bed Reactor: Preliminary Results [mdpi.com]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. dspace.nitrkl.ac.in [dspace.nitrkl.ac.in]
- 10. scribd.com [scribd.com]
- 11. scielo.br [scielo.br]
- 12. Synthesis of this compound from Lignin by Catalytic Transformation [cjcp.ustc.edu.cn]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Deep Dive into Cumene Reaction Mechanisms: A Quantum Chemical Perspective
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Professionals in Chemical Development
This technical whitepaper provides an in-depth analysis of the reaction mechanisms of cumene (B47948), a crucial intermediate in the production of phenol (B47542) and acetone. Leveraging the power of quantum chemical studies, this guide offers a molecular-level understanding of the core reactions governing this compound transformation, including its formation, oxidation, cracking, disproportionation, and dehydrogenation. This document is intended to serve as a vital resource for researchers and professionals seeking to optimize existing industrial processes and develop novel catalytic systems.
Introduction: The Central Role of this compound Chemistry
The this compound process, also known as the Hock process, is the dominant industrial method for the synthesis of phenol and acetone, two high-value commodity chemicals. The efficiency and selectivity of this process are dictated by a series of complex chemical transformations. Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as indispensable tools for elucidating the intricate details of these reaction pathways, providing insights into transition states, reaction energetics, and the role of catalysts at an atomic scale. This guide synthesizes the findings from numerous theoretical studies to present a coherent and detailed picture of this compound's reactivity.
This compound Formation: Benzene (B151609) Alkylation with Propylene (B89431)
The synthesis of this compound is primarily achieved through the Friedel-Crafts alkylation of benzene with propylene, a reaction catalyzed by solid acids, most notably zeolites. Quantum chemical studies have been instrumental in mapping out the mechanistic steps and energetics of this process.
Reaction Mechanism
Theoretical investigations, particularly using the ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) method, have shown that the alkylation of benzene with propylene over zeolite catalysts, such as ITQ-24 and H-mordenite, proceeds preferentially through a consecutive (stepwise) mechanism.[1][2] The key steps involve:
-
Propylene Protonation: Propylene is adsorbed onto a Brønsted acid site of the zeolite, forming a stable isopropoxide intermediate.
-
Benzene Alkylation: The isopropoxide intermediate then reacts with a benzene molecule in the rate-determining step to form a Wheland-type intermediate.[1]
-
Deprotonation: The Wheland intermediate is deprotonated to yield the final this compound product and regenerate the catalytic site.
An alternative associative (concerted) mechanism has been considered but is generally found to have a higher activation barrier.
Energetics and Computational Protocols
The table below summarizes the key energetic data from a representative quantum chemical study on this compound formation.
| Reaction Step | Parameter | Value | Computational Method | Reference |
| Benzene Alkylation | Activation Energy (Ea) | 35.70 kcal/mol | ONIOM2(B3LYP/6-31G(d,p):UFF) | [1] |
Computational Protocol: The cited study utilized a two-layered ONIOM method. The high-level layer, encompassing the active site and reacting molecules, was treated with Density Functional Theory (DFT) using the B3LYP functional and the 6-31G(d,p) basis set. The remainder of the zeolite framework was described using the Universal Force Field (UFF) as the low-level layer. This embedded cluster approach allows for a quantum mechanical treatment of the reaction center while accounting for the steric and electrostatic influence of the extended zeolite structure.[1]
Visualization of Benzene Alkylation Pathway
Caption: Stepwise mechanism for benzene alkylation with propylene over a zeolite catalyst.
This compound Oxidation: The Radical Chain of Autoxidation
The oxidation of this compound to this compound hydroperoxide (CHP) is the cornerstone of the Hock process. This reaction proceeds via a free-radical autoxidation mechanism, which has been extensively modeled using quantum chemical methods.
Reaction Mechanism
The autoxidation of this compound is a classic radical chain reaction involving three main stages:
-
Initiation: Formation of initial radicals, typically from the decomposition of an initiator or existing CHP.
-
Propagation: A self-sustaining cycle where a cumyl radical (R•) reacts with oxygen to form a cumylperoxy radical (ROO•). This peroxy radical then abstracts a hydrogen atom from another this compound molecule (RH) to form this compound hydroperoxide (ROOH) and a new cumyl radical.
-
R• + O₂ → ROO•
-
ROO• + RH → ROOH + R•
-
-
Termination: Radicals are consumed through various recombination reactions.
Energetics and Computational Protocols
DFT calculations have provided crucial quantitative data on the energetics of the propagation steps, which are critical for the overall reaction rate.
| Reaction Step | Parameter | Value (kJ/mol) | Computational Method | Reference |
| R• + O₂ → ROO• | Activation Free Energy (ΔG‡) | 88.75 | VTST/DFT (B3LYP/6-311+G(d,p)) | |
| ROO• + RH → ROOH + R• | Activation Free Energy (ΔG‡) | 120.58 | VTST/DFT (B3LYP/6-311+G(d,p)) | |
| ROO• + RH → ROOH + R• | Activation Energy (Ea) | 61.92 | Experimental/Kinetic Modeling |
Computational Protocol: The cited theoretical study employed the Gaussian 16 software package. Geometries of reactants, transition states, and products were optimized using the B3LYP hybrid functional with the 6-311+G(d,p) basis set. The calculations were performed at 378.15 K, with this compound as the solvent modeled implicitly. Variational Transition State Theory (VTST) was coupled with the DFT calculations to determine the rate constants. Transition states were confirmed by the presence of a single imaginary frequency in the vibrational analysis.
Visualization of this compound Autoxidation Cycle
Caption: The propagation cycle in the free-radical autoxidation of this compound.
This compound Cracking: A Probe for Catalyst Acidity
The catalytic cracking of this compound into benzene and propylene is a standard test reaction used to characterize the acidity of solid catalysts, particularly zeolites.
Reaction Mechanism
The cracking of this compound on solid acid catalysts is generally accepted to proceed via a carbenium ion mechanism:
-
Adsorption and Protonation: this compound is adsorbed onto a Brønsted acid site on the catalyst surface and is protonated to form a cumyl carbenium ion.
-
β-Scission: The cumyl carbenium ion undergoes β-scission, cleaving the carbon-carbon bond to yield a benzene molecule and a propylene molecule.
-
Desorption: The products desorb from the catalyst surface.
Energetics and Computational Protocols
While detailed DFT studies providing a full energy profile for this compound cracking are less common in the literature, experimental studies have determined the overall activation energy for this process over various catalysts.
| Catalyst | Parameter | Value (kJ/mol) | Method | Reference |
| LaY Zeolite | Activation Energy (Ea) | 86.52 | Experimental | |
| HY Zeolite | Activation Energy (Ea) | 78.58 | Experimental | |
| HX Zeolite | Activation Energy (Ea) | 97.77 | Experimental |
Experimental Protocol: These activation energies are typically determined experimentally by conducting the this compound cracking reaction in a fixed-bed reactor over a range of temperatures. The reaction rates are measured, and the activation energy is calculated from the Arrhenius plot. While not a quantum chemical protocol, this data provides a benchmark for future theoretical studies. A full DFT study would involve locating the transition state for the C-C bond cleavage within the zeolite pore and calculating the energy barrier.
Visualization of this compound Cracking Workflow
Caption: Reaction pathway for the acid-catalyzed cracking of this compound.
Other Key Reactions: Dehydrogenation and Disproportionation
While quantum chemical studies on this compound dehydrogenation and disproportionation are less prevalent in the literature, these reactions are important side reactions in industrial processes.
This compound Dehydrogenation
This compound can be dehydrogenated to form α-methylstyrene, a valuable monomer. This reaction is typically carried out over metal oxide catalysts, such as Fe₂O₃-Cr₂O₃-K₂CO₃.[3] The mechanism is often described by a Langmuir-Hinshelwood model, involving the competitive adsorption of reactants and products on the catalyst surface.[3] A detailed quantum chemical investigation of the elementary steps (e.g., C-H bond activation) on these catalyst surfaces represents a promising area for future research.
This compound Disproportionation
Over acid catalysts like zeolites, this compound can undergo disproportionation to produce benzene and diisopropylbenzenes (DIPB).[4] This reaction proceeds through a bimolecular mechanism involving the formation of a diphenylpropane intermediate. The pore structure of the zeolite plays a significant role in the selectivity of the DIPB isomers formed. As with dehydrogenation, there is a notable opportunity for in-depth DFT studies to elucidate the transition states and energy barriers associated with this reaction pathway.
Conclusion and Future Outlook
Quantum chemical studies have profoundly advanced our understanding of the fundamental reaction mechanisms governing the synthesis and transformation of this compound. DFT and ONIOM methods have provided detailed energetic and structural information for this compound formation, oxidation, and cracking, offering a solid theoretical foundation for catalyst design and process optimization.
The relative scarcity of detailed quantum chemical investigations into this compound dehydrogenation and disproportionation highlights a clear direction for future research. Such studies would be invaluable for controlling the formation of byproducts and potentially developing new, selective pathways to valuable chemicals. As computational power continues to grow, the application of these theoretical tools will undoubtedly continue to drive innovation in the vital field of industrial chemistry.
References
- 1. Structures and reaction mechanisms of this compound formation via benzene alkylation with propylene in a newly synthesized ITQ-24 zeolite: an embedded ONIOM study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (PDF) Structures and Reaction Mechanisms of this compound [research.amanote.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
The Quest for Superior Catalysts in Benzene Alkylation: A Technical Guide to Cumene Production
For Researchers, Scientists, and Drug Development Professionals
The alkylation of benzene (B151609) with propylene (B89431) to produce cumene (B47948) (isopropylbenzene) is a cornerstone of the modern chemical industry, serving as a critical intermediate in the production of phenol (B47542) and acetone. The efficiency and selectivity of this process are dictated by the catalyst employed. This technical guide delves into the core of catalyst discovery for this vital reaction, presenting a comprehensive overview of catalyst types, performance data, and the experimental protocols essential for their evaluation.
Catalytic Systems: A Comparative Overview
The landscape of catalysts for benzene alkylation has evolved significantly, moving from corrosive and environmentally challenging liquid acids to more sustainable solid acid catalysts, primarily zeolites.
-
Traditional Catalysts: Historically, the process relied on catalysts like aluminum chloride (AlCl₃) and solid phosphoric acid (SPA).[1][2] While effective, these catalysts pose significant challenges related to corrosion, handling, and waste disposal.[3]
-
Zeolite Catalysts: The advent of zeolite catalysts revolutionized this compound production.[4] Their well-defined microporous structures, high surface areas, and tunable acidity offer superior selectivity and stability. Key zeolite frameworks investigated for this reaction include:
-
Beta (BEA): Recognized for its high activity and selectivity due to its three-dimensional 12-membered ring pore structure.[5][6]
-
MCM-22 (MWW): A high-performance catalyst used in commercial processes, offering excellent this compound selectivity.[4][6]
-
ZSM-5 (MFI): While active, its smaller pore size can sometimes lead to lower selectivity for the desired this compound product compared to larger pore zeolites.[7]
-
USY (FAU): Ultra-stable Y zeolites exhibit high catalytic activity and good selectivity for this compound.[8][9]
-
Mordenite (MOR): Another zeolite with demonstrated activity in benzene alkylation.[3][6]
-
Performance Data of Catalytic Systems
The following tables summarize the quantitative performance data for various catalytic systems under different experimental conditions.
Table 1: Performance of β-Zeolite Catalysts
| Catalyst | Reactor Type | Temperature (°C) | Benzene/Propylene Molar Ratio | WHSV (h⁻¹) | Propylene Conversion (%) | This compound Selectivity (%) | Reference |
| β-Zeolite | Fixed-Bed | 200 | ~0.5 | 51 | - | - | [5] |
| β-Zeolite | Fixed-Bed | 220 | ~0.5 | 51 | - | - | [5] |
| β-Zeolite | Fixed-Bed | 240 | ~0.5 | 51 | - | - | [5] |
| β-Zeolite | Fixed-Bed | 260 | ~0.5 | 51 | 21.8 | 77.4 | [5] |
| β-Zeolite | Fixed-Bed | 280 | ~0.5 | 51 | - | - | [5] |
| β-Zeolite | Fixed-Bed | 300 | ~0.5 | 51 | - | - | [5] |
| β-Zeolite Membrane | Flow-Through | 200 | ~0.5 | 51 | 42.9 | 43.5 | [5] |
| β-Zeolite (25:1 Si:Al) | Batch | 150 | 7:1 | - | - | High | [10] |
| β-Zeolite (75:1 Si:Al) | Batch | 175 | 7:1 | - | - | High | [10] |
| β-Zeolite (300:1 Si:Al) | Batch | 200 | 7:1 | - | - | Good | [10] |
Table 2: Performance of Other Zeolite and Solid Acid Catalysts
| Catalyst | Reactor Type | Temperature (°C) | Benzene/Propylene Molar Ratio | Pressure (MPa) | Benzene Conversion (%) | This compound Selectivity (%) | Reference |
| USY | High-Pressure Batch | 160-240 | - | 0.8 | ~100 | >90 | [9] |
| H-Zeolite-Y (4:1 Si:Al) | Batch | 125-200 | 7:1 | - | - | - | [10] |
| H-Zeolite-Y (30:1 Si:Al) | Batch | 125-200 | 7:1 | - | - | - | [10] |
| Modified β-Zeolite | Fixed-Bed Liquid Phase | 150 | 7.4 | 3.0 | - | - | [8][9] |
| Solid Phosphoric Acid (SPA) | Fixed-Bed | 200-260 | - | 3.4-4.1 | ~100 (Propylene) | 94.8 (this compound Yield) | [1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and evaluation of catalysts.
Catalyst Synthesis: Hydrothermal Synthesis of β-Zeolite
This protocol describes a typical hydrothermal synthesis for β-zeolite.[5][6]
-
Precursor Preparation:
-
Dissolve silica (B1680970) source (e.g., fumed silica) and aluminum source (e.g., aluminum metal) in a solution of tetraethylammonium (B1195904) hydroxide (B78521) (TEAOH), which acts as the structure-directing agent.
-
-
Hydrothermal Crystallization:
-
Transfer the resulting gel to a stainless-steel autoclave.
-
Heat the autoclave at a specified temperature (e.g., 140-180 °C) for a defined period (e.g., 24-72 hours) under autogenous pressure.
-
-
Product Recovery and Preparation:
-
Cool the autoclave, and recover the solid product by filtration or centrifugation.
-
Wash the product repeatedly with deionized water until the pH of the filtrate is neutral.
-
Dry the synthesized zeolite at 100-120 °C overnight.
-
To remove the organic template (TEAOH), calcine the dried powder in air at a high temperature (e.g., 550 °C) for several hours.
-
-
Ion Exchange (to obtain the acidic form):
-
To introduce Brønsted acid sites, the calcined Na-form of the zeolite is typically ion-exchanged with an ammonium (B1175870) salt solution (e.g., NH₄NO₃).
-
The ammonium-exchanged zeolite is then calcined again to decompose the ammonium ions and generate the active protonic form (H-zeolite).
-
Catalyst Characterization
A suite of analytical techniques is employed to characterize the physicochemical properties of the synthesized catalysts.
-
X-Ray Diffraction (XRD): To determine the crystalline phase and purity of the zeolite.[5]
-
Scanning Electron Microscopy (SEM): To observe the crystal morphology and size.[5]
-
N₂ Adsorption-Desorption (BET): To measure the specific surface area and pore volume.[11]
-
Temperature-Programmed Desorption of Ammonia (NH₃-TPD): To quantify the total acidity and determine the acid strength distribution.[11]
-
Fourier-Transform Infrared Spectroscopy (FT-IR): To identify functional groups and study the nature of acid sites.
Catalytic Activity Testing
The performance of the catalysts is evaluated in a reactor system.
-
Reactor Setup:
-
Catalyst Activation:
-
Prior to the reaction, the catalyst is activated in situ by heating it under a flow of an inert gas (e.g., N₂) at a high temperature (e.g., 300-500 °C) for several hours to remove adsorbed water and other impurities.[6]
-
-
Reaction Procedure (Fixed-Bed):
-
Product Analysis:
-
The product mixture is analyzed using gas chromatography (GC) equipped with a flame ionization detector (FID) to determine the conversion of reactants and the selectivity to this compound and other byproducts like diisopropylbenzenes (DIPB) and triisopropylbenzenes (TIPB).[12]
-
Visualizing Core Concepts
Graphical representations are invaluable for understanding complex reaction pathways and experimental workflows.
Caption: Reaction mechanism for benzene alkylation with propylene over a zeolite catalyst.
Caption: A typical workflow for the discovery and development of new catalysts.
Caption: Logical relationships between catalyst properties and performance in benzene alkylation.
Future Directions
The discovery of new catalysts for benzene alkylation continues to be an active area of research. Key trends include the development of hierarchical zeolites to improve mass transport, the synthesis of novel zeolite structures with optimized pore architectures, and the exploration of more cost-effective and environmentally friendly synthesis routes. The ultimate goal remains the design of highly active, selective, and stable catalysts that can operate under milder conditions, further enhancing the sustainability and economics of this compound production.
References
- 1. shop.tarjomeplus.com [shop.tarjomeplus.com]
- 2. diquima.upm.es [diquima.upm.es]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. exxonmobilchemical.com [exxonmobilchemical.com]
- 5. mdpi.com [mdpi.com]
- 6. Alkylation of Benzene with Propylene in a Flow-Through Membrane Reactor and Fixed-Bed Reactor: Preliminary Results - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP1552883B1 - Alkylation of benzene with propylene using a zeolite catalyst - Google Patents [patents.google.com]
- 8. Study on the alkylation of aromatic hydrocarbons and propylene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Study on the alkylation of aromatic hydrocarbons and propylene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. osti.gov [osti.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to Cumene Derivatives: Properties, Pharmacological Activities, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cumene (B47948), or isopropylbenzene, is an organic compound that serves as a crucial building block in the chemical industry, most notably in the production of phenol (B47542) and acetone. Beyond these large-scale industrial applications, the this compound scaffold is present in a variety of naturally occurring and synthetic molecules that exhibit significant pharmacological properties. This technical guide provides a comprehensive exploration of this compound derivatives, focusing on their synthesis, biological activities, and the experimental methodologies used to evaluate their therapeutic potential. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed insights into the promising future of this compound-based compounds in medicine.
The derivatives discussed herein, including cuminaldehyde, thymol (B1683141), and carvacrol (B1668589), have demonstrated a wide range of biological effects, including anti-inflammatory, anticancer, and antimicrobial activities.[1][2][3][4][5] This guide will delve into the molecular mechanisms underlying these activities, present quantitative data to facilitate comparison, and provide detailed experimental protocols for key assays.
Key this compound Derivatives and Their Properties
The versatility of the this compound core allows for a wide range of chemical modifications, leading to derivatives with diverse physicochemical and biological properties. This section focuses on three prominent examples: cuminaldehyde, thymol, and carvacrol.
Cuminaldehyde (4-isopropylbenzaldehyde) is a major constituent of the essential oil of cumin (Cuminum cyminum).[2][4][6] It is a monoterpenoid aldehyde with a characteristic spicy aroma.
Thymol (2-isopropyl-5-methylphenol) and its isomer Carvacrol (5-isopropyl-2-methylphenol) are phenolic monoterpenoids found in the essential oils of thyme (Thymus vulgaris) and oregano (Origanum vulgare), respectively.[1][3] These compounds are known for their strong aromatic and therapeutic properties.
Pharmacological Activities and Mechanisms of Action
This compound derivatives have been extensively studied for their potential therapeutic applications. The following sections detail their primary pharmacological activities and the signaling pathways they modulate.
Anti-inflammatory Activity
Cuminaldehyde, thymol, and carvacrol exhibit potent anti-inflammatory effects through the modulation of key signaling pathways.[2][7]
Mechanisms of Action:
-
Inhibition of Pro-inflammatory Enzymes: Cuminaldehyde has been shown to be a competitive inhibitor of 15-lipoxygenase (15-LOX) and preferentially inhibits cyclooxygenase-2 (COX-2), enzymes crucial for the synthesis of inflammatory mediators like leukotrienes and prostaglandins.[2]
-
Modulation of NF-κB and MAPK Signaling Pathways: These derivatives can suppress the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs), such as ERK and JNK.[6][7] These pathways are central to the inflammatory response, controlling the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[6][8]
-
L-arginine/NO/cGMP Pathway Involvement: The antinociceptive effects of cuminaldehyde are mediated through the L-arginine/nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) pathway.[8][9]
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// Edges Stimuli -> MAPK [color="#202124"]; Stimuli -> NFkB [color="#202124"]; CumeneDerivatives -> LOX [arrowhead=tee, color="#EA4335"]; CumeneDerivatives -> COX2 [arrowhead=tee, color="#EA4335"]; CumeneDerivatives -> MAPK [arrowhead=tee, color="#4285F4"]; CumeneDerivatives -> NFkB [arrowhead=tee, color="#4285F4"]; LOX -> Leukotrienes [color="#202124"]; COX2 -> Prostaglandins [color="#202124"]; MAPK -> Cytokines [color="#202124"]; NFkB -> Cytokines [color="#202124"]; Leukotrienes -> Inflammation [color="#202124"]; Prostaglandins -> Inflammation [color="#202124"]; Cytokines -> Inflammation [color="#202124"]; } .dot Caption: Anti-inflammatory signaling pathways modulated by this compound derivatives.
Anticancer Activity
Derivatives of thymol and carvacrol have shown promising anticancer activity against various cancer cell lines.[1][3][10][11]
Mechanisms of Action:
-
Induction of Apoptosis: These compounds can trigger programmed cell death by upregulating pro-apoptotic proteins (e.g., Bax) and downregulating anti-apoptotic proteins (e.g., Bcl-2).[12] This leads to the depolarization of the mitochondrial membrane and activation of caspases.[1]
-
Cell Cycle Arrest: Thymol and its derivatives can induce cell cycle arrest at the G0/G1 and G2/M phases, thereby inhibiting cancer cell proliferation.[12]
-
Modulation of Cancer-Related Signaling Pathways: They have been shown to modulate key signaling pathways involved in cancer progression, including PI3K/AKT/mTOR, MAPK/ERK, and Wnt/β-catenin.[12][13][14] For instance, thymol derivatives can act as SphK1 inhibitors in non-small cell lung cancer cell lines.[12]
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// Edges ThymolCarvacrol -> PI3K_AKT [arrowhead=tee, color="#4285F4"]; ThymolCarvacrol -> MAPK_ERK [arrowhead=tee, color="#4285F4"]; ThymolCarvacrol -> Wnt [arrowhead=tee, color="#4285F4"]; PI3K_AKT -> Proliferation [color="#202124"]; MAPK_ERK -> Proliferation [color="#202124"]; Wnt -> Proliferation [color="#202124"]; ThymolCarvacrol -> Bax [color="#34A853"]; ThymolCarvacrol -> Bcl2 [arrowhead=tee, color="#EA4335"]; Bax -> Caspases [color="#202124"]; Bcl2 -> Caspases [arrowhead=tee, color="#202124"]; Caspases -> Apoptosis [color="#202124"]; } .dot Caption: Anticancer signaling pathways affected by thymol and carvacrol derivatives.
Antimicrobial Activity
This compound derivatives, particularly thymol and carvacrol, exhibit broad-spectrum antimicrobial activity against a range of bacteria and fungi.[15][16][17][18]
Mechanisms of Action:
The primary mechanism of antimicrobial action is the disruption of the microbial cell membrane. The hydrophobic nature of these compounds allows them to partition into the lipid bilayer, increasing its permeability and leading to the leakage of intracellular components and dissipation of the proton motive force.[19]
Quantitative Data on Biological Activities
The following tables summarize the in vitro biological activities of various this compound derivatives, providing a basis for structure-activity relationship (SAR) studies and for comparing their potency.
Table 1: Anticancer Activity of this compound Derivatives (IC50 values in µM)
| Compound/Derivative | MCF-7 (Breast) | PC-3 (Prostate) | HT-29 (Colon) | A549 (Lung) | HepG2 (Liver) | Reference |
| Thymol | ~60 (after 24h) | - | - | - | - | [13] |
| Acetic acid thymol ester | ~0.08 (after 24h) | - | - | - | - | [13] |
| Thymol-coumarin hybrid (11a) | 2.48 | - | - | - | - | [20] |
| Carvacrol-coumarin hybrid (11b) | 9.10 | 9.40 | 12.01 | - | - | [20] |
| Benzo[a]phenazine derivative 6 | 11.7 | - | - | 1.7 | 0.21 | [21] |
| η6-p-cymene ruthenium(II) complex 2d | - | - | - | - | - | [22] |
Table 2: Antimicrobial Activity of this compound Derivatives (MIC values in µg/mL)
| Compound/Derivative | S. aureus | E. coli | P. aeruginosa | C. albicans | Reference |
| p-Cymene (B1678584) | 0.598% (v/v) | 0.492% (v/v) | - | - | [18] |
| Thymol | - | - | 12.5 µM | - | [15][16] |
| Carvacrol | - | - | - | - | [23][24][25] |
| Thymol dihydropyrimidinone derivative 3i | 50.0 µM | - | 12.5 µM | - | [15][16] |
| Ciprofloxacin-thymol derivative 12 | 1 | 2-4 | - | - | [26] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
Synthesis of Thymol and Carvacrol Derivatives
A general procedure for the synthesis of ether bond-containing analogues of thymol and carvacrol is the Williamson ether synthesis.[1]
-
Reactants: Thymol or carvacrol, a suitable alkyl halide (e.g., 1-bromo-2-cyclohexylethane), and a base (e.g., potassium hydroxide).[1]
-
Solvent: Acetonitrile is commonly used as the solvent.[1]
-
Procedure:
-
Dissolve thymol or carvacrol in acetonitrile.
-
Add the base and the alkyl halide to the solution.
-
Heat the reaction mixture at an elevated temperature (e.g., 90 °C) for a specified time (e.g., 1 hour).[1]
-
After the reaction is complete, add water to the mixture.
-
Extract the product using an organic solvent (e.g., a mixture of ethyl acetate (B1210297) and n-hexane).
-
Dry the organic phase over anhydrous sodium sulphate and concentrate it.
-
Purify the final product using techniques such as preparative thin-layer chromatography (TLC).[1]
-
In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture: Plate cancer cells (e.g., MCF-7, HT-29) in 96-well plates at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control and a positive control (a known anticancer drug).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.[15][16][17]
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth medium.
-
Serial Dilution: Perform a serial two-fold dilution of the this compound derivative in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37 °C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Conclusion
This compound derivatives represent a promising class of compounds with a diverse range of pharmacological activities. Natural derivatives like cuminaldehyde, thymol, and carvacrol, along with their synthetic analogues, have demonstrated significant potential as anti-inflammatory, anticancer, and antimicrobial agents. Their mechanisms of action often involve the modulation of key cellular signaling pathways, making them attractive candidates for further drug development.
This technical guide has provided an overview of the properties of these compounds, summarized the quantitative data on their biological activities, detailed the experimental protocols for their evaluation, and visualized the complex signaling pathways they influence. It is hoped that this comprehensive resource will aid researchers and drug development professionals in their efforts to harness the therapeutic potential of this compound derivatives for the treatment of a variety of human diseases. Further research, particularly in the areas of in vivo efficacy, safety profiling, and clinical trials, is warranted to translate the promising preclinical findings into tangible therapeutic benefits.
References
- 1. Thymol and carvacrol derivatives as anticancer agents; synthesis, in vitro activity, and computational analysis of biological targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. allsubjectjournal.com [allsubjectjournal.com]
- 5. jddtonline.info [jddtonline.info]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. benchchem.com [benchchem.com]
- 8. Antinociceptive and antineuropathic effects of cuminaldehyde, the major constituent of Cuminum cyminum seeds: Possible mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antinociceptive and antineuropathic effects of cuminaldehyde, the major constituent of Cuminum cyminum seeds: Possible mechanisms of action. (2020) | Sheida Koohsari | 31 Citations [scispace.com]
- 10. Thymol and carvacrol derivatives as anticancer agents; synthesis, in vitro activity, and computational analysis of biological targets - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Thymol and Carvacrol: Molecular Mechanisms, Therapeutic Potential, and Synergy With Conventional Therapies in Cancer Management - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Newly Synthesized Thymol Derivative and Its Effect on Colorectal Cancer Cells [mdpi.com]
- 14. Thymol as adjuvant in oncology: molecular mechanisms, therapeutic potentials, and prospects for integration in cancer management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Synthesis and antibacterial potential of novel thymol derivatives against methicillin-resistant Staphylococcus aureus and P. aeruginosa pathogenic bacteria [frontiersin.org]
- 16. Synthesis and antibacterial potential of novel thymol derivatives against methicillin-resistant Staphylococcus aureus and P. aeruginosa pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of some Thymol derivatives for enhanced antibacterial activity | Moroccan Journal of Chemistry [revues.imist.ma]
- 18. Update on Monoterpenes as Antimicrobial Agents: A Particular Focus on p-Cymene - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Carvacrol and Thymol Hybrids: Potential Anticancer and Antibacterial Therapeutics [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Anticancer and antimicrobial properties of novel η6- p-cymene ruthenium(ii) complexes containing a N,S-type ligand, their structural and theoretical characterization [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Post-Antibiotic and Post-Antibiotic Sub-Minimum Inhibitory Concentration Effects of Carvacrol against Salmonella Typhimurium [helvia.uco.es]
- 26. Design and Synthesis of Menthol and Thymol Derived Ciprofloxacin: Influence of Structural Modifications on the Antibacterial Activity and Anticancer Properties [mdpi.com]
An In-depth Technical Guide to the Fundamental Chemistry of the Hock Process
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Hock process, also known as the cumene (B47948) process, is the dominant industrial method for the co-synthesis of phenol (B47542) and acetone (B3395972).[1] It proceeds via two primary stages: the autoxidation of this compound to this compound hydroperoxide (CHP), followed by the acid-catalyzed cleavage of CHP into the final products.[2] This process is renowned for its use of inexpensive raw materials—benzene (B151609) and propylene (B89431)—and its relatively mild operating conditions.[1] The economic viability of the process is intrinsically linked to market demand for both phenol and its co-product, acetone.[3] This guide provides a detailed examination of the fundamental chemistry, reaction mechanisms, process parameters, and experimental considerations of the Hock process.
Core Chemical Principles
The overall transformation of the Hock process can be summarized as the reaction of benzene and propylene with oxygen to yield phenol and acetone. The intermediate, this compound (isopropylbenzene), is synthesized via the Friedel-Crafts alkylation of benzene with propylene.[4]
The process is fundamentally a two-step synthesis:[2]
-
Oxidation: this compound is oxidized using air to form this compound hydroperoxide (CHP).
-
Cleavage: CHP is then decomposed in the presence of an acid catalyst to yield phenol and acetone.[2]
The reaction is highly exothermic, particularly the cleavage step, which releases approximately 256 kJ/mol.[5]
Detailed Reaction Mechanisms
This step proceeds via a free-radical chain reaction mechanism. Small amounts of a radical initiator are typically required to start the reaction.[3]
-
Initiation: A radical initiator abstracts the tertiary benzylic hydrogen from a this compound molecule, forming a stable cumyl radical.
-
Propagation:
-
The cumyl radical rapidly reacts with an oxygen molecule (from air) to form a this compound peroxide radical.[3]
-
This this compound peroxide radical then abstracts a benzylic hydrogen from another this compound molecule, forming this compound hydroperoxide (CHP) and a new cumyl radical, which continues the chain reaction.[4]
-
This oxidation is typically carried out in an alkaline environment to prevent premature acid-catalyzed cleavage of the newly formed CHP.[6]
The cleavage of CHP to phenol and acetone occurs through an ionic mechanism known as the Hock rearrangement, which is catalyzed by strong acids, most commonly sulfuric acid.[7][8]
-
Protonation: The terminal oxygen atom of the hydroperoxy group in CHP is protonated by the acid catalyst.[3]
-
Rearrangement & Water Elimination: The protonated CHP undergoes a rearrangement where the phenyl group migrates from the benzylic carbon to the adjacent oxygen atom, simultaneously eliminating a water molecule. This concerted step is similar to the Criegee and Baeyer–Villiger rearrangements and results in the formation of a resonance-stabilized tertiary carbocation.[3]
-
Nucleophilic Attack by Water: The carbocation is attacked by water (present in the acidic medium).
-
Deprotonation & Hemiacetal Formation: A proton is lost, forming an unstable hemiacetal intermediate.
-
Final Decomposition: The hemiacetal rapidly decomposes into equimolar amounts of phenol and acetone.[9]
Quantitative Data and Process Parameters
The efficiency and selectivity of the Hock process are highly dependent on carefully controlled reaction conditions.
Table 1: Typical Industrial Operating Conditions
| Parameter | Alkylation (this compound Formation) | Oxidation (CHP Formation) | Cleavage (Phenol/Acetone Formation) |
|---|---|---|---|
| Temperature | ~250 °C[4] | 80 - 120 °C | 60 - 90 °C[10] |
| Pressure | ~30 atm[4] | 1 - 5 atm[4] | Atmospheric |
| Catalyst | Phosphoric Acid or Zeolites[3][11] | Radical Initiators (sometimes self-initiated)[3] | Sulfuric Acid (typically 80-250 ppm)[6] |
| pH | N/A | Alkaline (pH 8.5-10.5)[7] | Acidic (low pH)[6] |
| Medium | Gas-phase[3] | Liquid-phase, often in aqueous emulsion[7] | Liquid-phase, often with excess acetone as diluent[6] |
Table 2: Yields, Selectivity, and Byproducts
| Metric | Value / Compound | Notes |
|---|---|---|
| Phenol Purity | > 99.9%[2] | Achievable after purification stages (distillation).[6] |
| CHP Conversion (Oxidation) | 20 - 30% per pass[6][12] | Unreacted this compound is recycled to maximize overall yield.[6] |
| CHP Conversion (Cleavage) | > 99.5% | Highly efficient under proper catalytic conditions. |
| Phenol Selectivity (Cleavage) | > 99%[10] | Drops slightly at higher temperatures (e.g., 97% at 98°C).[10] |
| Primary Byproducts | Dimethylbenzyl alcohol (DMBA), Acetophenone[13] | Formed during the oxidation step and are the main source of yield loss.[13] |
| Secondary Byproducts | α-methylstyrene (AMS) | Formed from the dehydration of DMBA in the acidic cleavage reactor.[6][13] |
Experimental Protocols
The following are generalized laboratory-scale protocols for the two key stages of the Hock process.
Objective: To synthesize this compound hydroperoxide (CHP) via the liquid-phase oxidation of this compound.
Methodology:
-
Reactor Setup: A semi-batch reactor equipped with a gas inlet, condenser, temperature probe, and mechanical stirrer is charged with this compound.
-
Initiation: A radical initiator (e.g., AIBN) and an alkaline aqueous solution (e.g., sodium carbonate) are added to maintain a pH between 8.5 and 10.5.[7]
-
Reaction: The mixture is heated to approximately 80-100°C. Air or pure oxygen is bubbled through the liquid phase under vigorous stirring to ensure good gas-liquid mass transfer.
-
Monitoring: The reaction is monitored over several hours. Aliquots are periodically taken to determine the concentration of CHP.
-
Analysis: The concentration of CHP in the reaction mixture is typically determined by iodometric titration. The sample is reacted with excess potassium iodide (KI) in an acidic solution. The CHP oxidizes the iodide to iodine (I₂), which is then titrated with a standardized sodium thiosulfate (B1220275) solution.[2]
-
Work-up: Upon reaching the desired conversion (e.g., 20-30%), the reaction is stopped. The organic layer containing CHP, unreacted this compound, and byproducts is separated from the aqueous phase.
Objective: To decompose CHP into phenol and acetone using an acid catalyst.
Methodology:
-
Reactor Setup: A batch reactor equipped with a cooling jacket, temperature probe, and stirrer is charged with the CHP solution obtained from the oxidation step (or a purified/concentrated CHP stream). Acetone may be added as a solvent to help control the reaction temperature.[6]
-
Catalyst Addition: A catalytic amount of concentrated sulfuric acid (e.g., to achieve a concentration of 100-200 ppm) is carefully added to the stirred solution.[6]
-
Exothermic Reaction: The reaction is highly exothermic, and the temperature must be carefully controlled (typically below 80°C) using the cooling jacket to prevent runaway reactions and the formation of unwanted byproducts.[5][6]
-
Monitoring: The disappearance of CHP can be monitored using techniques like FT-NIR spectroscopy or by taking samples for titration.[2]
-
Quenching: Once the reaction is complete (typically very rapid), the acid is neutralized by the addition of a base (e.g., sodium phenate solution or an amine).
-
Product Separation: The resulting mixture, containing phenol, acetone, unreacted this compound, and byproducts, is then subjected to a series of distillation steps to separate and purify the acetone and phenol products.[7]
Visualizations of Process and Chemistry
Caption: Figure 1: Simplified Reaction Mechanism of the Hock Process.
Caption: Figure 2: Simplified Industrial Workflow of the Hock Process.
References
- 1. Phenol - Wikipedia [en.wikipedia.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. This compound process - Wikipedia [en.wikipedia.org]
- 4. courses.aiu.edu [courses.aiu.edu]
- 5. scribd.com [scribd.com]
- 6. WO2014195746A1 - Process for the preparation of phenol/acetone from this compound - Google Patents [patents.google.com]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. scribd.com [scribd.com]
- 12. Can the Hock Process Be Used to Produce Phenol from Polystyrene? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US5430200A - Process for producing phenol from this compound - Google Patents [patents.google.com]
The Pivotal Role of Cumene as a Precursor in Organic Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Cumene (B47948), or isopropylbenzene, stands as a cornerstone in the landscape of industrial organic chemistry. While it has applications as a solvent and a component in high-octane fuels, its primary and most significant role is that of a critical intermediate in the synthesis of phenol (B47542) and acetone (B3395972).[1][2] The this compound process, also known as the Hock process, is the dominant global method for producing these two vital chemical building blocks, which are indispensable in a vast array of downstream industries, including plastics, resins, and pharmaceuticals.[2][3] This technical guide provides a comprehensive overview of the synthesis of this compound, its conversion into phenol and acetone, and the subsequent utility of these products, with a particular focus on applications relevant to drug development.
The Synthesis of this compound: Friedel-Crafts Alkylation and Transalkylation
The industrial production of this compound is primarily achieved through the Friedel-Crafts alkylation of benzene (B151609) with propylene (B89431).[4] This electrophilic aromatic substitution reaction is catalyzed by various acids. Historically, solid phosphoric acid (SPA) and aluminum chloride (AlCl₃) were widely used.[5] However, modern processes predominantly utilize zeolite-based catalysts, such as ZSM-5, Beta, and MCM-22, which offer higher selectivity, improved product quality, and are more environmentally benign due to their regenerability and non-corrosive nature.[1][6]
A key side reaction in the alkylation process is the formation of polyisopropylbenzenes, primarily diisopropylbenzene (DIPB).[1] To maximize the yield of this compound, a subsequent transalkylation step is employed where DIPB is reacted with benzene to produce additional this compound.[7][8] This integrated approach of alkylation and transalkylation allows for overall this compound yields to exceed 99%.[5]
Quantitative Data on this compound Synthesis
The choice of catalyst and reaction conditions significantly impacts the yield and selectivity of this compound production. The following tables summarize key quantitative data from various studies.
| Catalyst System | Benzene/Propylene Molar Ratio | Temperature (°C) | This compound Yield (wt%) | This compound Selectivity (%) | Reference |
| Solid Phosphoric Acid (SPA) | 7:1 | 200-260 | ~95 | - | [5] |
| Aluminum Chloride (AlCl₃) | - | < 135 | up to 99 | - | [5] |
| Beta Zeolite (25:1 Si:Al) | 7:1 | 150 | High | ~99 | [1] |
| Beta Zeolite (75:1 Si:Al) | 7:1 | 150 | High | >99 | [1] |
| H-Zeolite-Y | 7:1 | 150-200 | Moderate | Moderate-High | [1] |
| MCM-22 | - | - | High | High | [6] |
| Transalkylation of Diisopropylbenzene (DIPB) with Benzene | |||||
| Catalyst | Benzene/DIPB Molar Ratio | Temperature (°C) | DIPB Conversion (%) | This compound Selectivity (%) | Reference |
| H-Mordenite | - | 220-300 | Increases with temperature | Decreases with temperature | [7] |
| Cerium-modified Beta Zeolite | 5:1 | 300 | - | 83.82 | [8] |
Experimental Protocols
Protocol 1: Friedel-Crafts Alkylation of Benzene with Propylene using Aluminum Chloride
This protocol outlines a laboratory-scale synthesis of this compound using a traditional Lewis acid catalyst.
Materials:
-
Anhydrous benzene
-
Anhydrous aluminum chloride (AlCl₃)
-
Propylene gas
-
Ice
-
Concentrated hydrochloric acid
-
5% Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Magnetic stirrer
-
Three-necked round-bottom flask
-
Gas inlet tube
-
Condenser with drying tube
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a fume hood, assemble a dry three-necked round-bottom flask with a magnetic stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a condenser fitted with a drying tube.
-
Reactant Charging: Charge the flask with anhydrous benzene and cool it in an ice bath.
-
Catalyst Addition: Carefully add anhydrous aluminum chloride in portions to the cooled and stirred benzene. An exothermic reaction will occur.
-
Propylene Addition: Once the initial exotherm has subsided, bubble propylene gas through the stirred suspension at a controlled rate to maintain the desired reaction temperature.
-
Quenching: After the reaction is complete, slowly pour the reaction mixture over crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, 5% sodium bicarbonate solution, and again with water.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess benzene and other volatile components using a rotary evaporator to obtain crude this compound.[9]
Protocol 2: Vapor-Phase Alkylation using a Zeolite Catalyst
This protocol describes a continuous flow setup for the alkylation of benzene with propylene using a solid acid catalyst.
Materials:
-
Benzene
-
Propylene gas
-
Nitrogen gas (for activation)
-
Beta zeolite catalyst
-
Fixed-bed reactor
-
Furnace with temperature controller
-
Gas flow controllers
-
Condenser
-
Gas chromatograph (GC) for analysis
Procedure:
-
Catalyst Activation: Activate the Beta zeolite catalyst at 300°C in a flow of nitrogen for 12 hours.[10]
-
Reaction Setup: Pack the activated catalyst into a fixed-bed reactor placed inside a furnace.
-
Reactant Feed: Pass a gaseous feed of benzene and propylene through the reactor at a controlled flow rate and molar ratio. The benzene feed can be generated by passing propylene through a saturator containing liquid benzene at a set temperature.[10]
-
Reaction Conditions: Maintain the reaction temperature between 200°C and 300°C and operate at atmospheric pressure.[10]
-
Product Collection and Analysis: Condense the reactor effluent to collect the liquid products. Analyze the product mixture using gas chromatography to determine the conversion of reactants and the selectivity to this compound and other products.[10]
The Hock Process: From this compound to Phenol and Acetone
The conversion of this compound to phenol and acetone is a two-step process that begins with the oxidation of this compound to this compound hydroperoxide, followed by the acid-catalyzed cleavage of the hydroperoxide.[11]
Oxidation of this compound to this compound Hydroperoxide
In this step, this compound is oxidized using air or oxygen in the liquid phase to form this compound hydroperoxide. The reaction proceeds via a free-radical chain mechanism and is typically carried out at temperatures between 80-130°C.[12][13] To maintain a suitable pH and neutralize acidic byproducts that can catalyze the decomposition of the hydroperoxide, an aqueous solution of sodium carbonate or caustic soda is often used.[14]
Experimental Protocol: Synthesis of this compound Hydroperoxide
Materials:
-
This compound
-
2% Sodium carbonate solution
-
Emulsifier (e.g., sodium palmitate)
-
Initiator (e.g., a solution of this compound hydroperoxide or azo-bis-isobutyronitrile)
-
Oxygen gas
-
Three-necked flask with stirrer, reflux condenser, and gas inlet tube
-
Water bath
Procedure:
-
Reaction Setup: Charge a three-necked flask equipped with a stirrer, reflux condenser, and a gas inlet tube with this compound, 2% sodium carbonate solution, an emulsifier, and the initiator.
-
Reaction: Heat the mixture to 85°C in a water bath while bubbling a strong stream of oxygen through the reaction mixture.
-
Monitoring: Monitor the progress of the reaction by taking samples periodically and determining the hydroperoxide content. The reaction is continued until the hydroperoxide concentration no longer increases (typically 8-10 hours).
-
Analysis (Iodometric Titration): To determine the hydroperoxide content, treat a small sample of the reaction mixture with sodium chloride to separate the organic phase. Weigh a portion of the organic phase and add acetic anhydride (B1165640) and potassium iodide. After a short period, add water and titrate the liberated iodine with a standard sodium thiosulfate (B1220275) solution using starch as an indicator.[15]
Acid-Catalyzed Cleavage of this compound Hydroperoxide
The final step of the Hock process is the cleavage of this compound hydroperoxide into phenol and acetone. This reaction is highly exothermic and is catalyzed by strong acids, most commonly sulfuric acid.[11][16] The reaction is typically carried out in a solvent such as acetone to help control the temperature.[17]
Experimental Protocol: Cleavage of this compound Hydroperoxide
Materials:
-
Solution of this compound hydroperoxide in this compound
-
Acetone
-
Sulfuric acid (catalyst)
-
Reaction vessel (e.g., round-bottom flask) with a dropping funnel and condenser
Procedure:
-
Catalyst Preparation: Place the sulfuric acid catalyst in the reaction vessel.
-
Reactant Addition: Prepare a solution of this compound hydroperoxide in this compound and acetone. Slowly add this solution from a dropping funnel to the reaction vessel containing the catalyst.
-
Temperature Control: The exothermic nature of the reaction will cause the acetone to reflux, which helps to dissipate the heat and control the reaction temperature.
-
Work-up and Purification: After the reaction is complete, the product mixture, containing phenol, acetone, and unreacted this compound, is subjected to a series of distillation steps to separate and purify the final products.
Applications in Drug Development and Other Industries
Phenol and acetone, the products of the this compound process, are versatile precursors for a wide range of chemicals and materials, including numerous active pharmaceutical ingredients (APIs) and their intermediates.
Phenol as a Precursor in Drug Synthesis
-
Aspirin (Acetylsalicylic Acid): Phenol is the starting material for the synthesis of salicylic (B10762653) acid via the Kolbe-Schmitt reaction, where sodium phenoxide is carboxylated with carbon dioxide under high pressure and temperature.[7] The resulting salicylic acid is then acetylated with acetic anhydride to produce aspirin.[9][18]
-
Propofol (B549288) (2,6-diisopropylphenol): This widely used intravenous anesthetic is synthesized by the isopropylation of phenol.[2][8] The reaction is typically carried out over an acid catalyst, such as H-beta or H-mordenite.[2]
-
Paracetamol (Acetaminophen): One synthetic route to paracetamol involves the nitration of phenol to 4-nitrophenol, followed by reduction to 4-aminophenol, and subsequent acetylation.[19][20]
-
Phenobarbital: The synthesis of this anticonvulsant drug can involve intermediates derived from phenylacetic acid, which can be synthesized from benzyl (B1604629) cyanide, a downstream product of toluene (B28343) which is related to benzene chemistry.[11][21]
Acetone as a Precursor in Chemical and Pharmaceutical Industries
-
Bisphenol A (BPA): A key monomer for the production of polycarbonate plastics and epoxy resins, BPA is synthesized through the condensation of two equivalents of phenol with one equivalent of acetone in the presence of an acid catalyst.[4][22][23]
-
Methyl Isobutyl Ketone (MIBK): This valuable solvent is produced from acetone through a three-step process involving aldol (B89426) condensation to diacetone alcohol, dehydration to mesityl oxide, and subsequent hydrogenation.[12][14]
-
Vitamin A: The industrial synthesis of Vitamin A often starts with β-ionone, which is synthesized from acetone.[24][25]
-
Ibuprofen: While not a direct product, acetone is used as a solvent in some synthetic routes for ibuprofen.[5]
Safety Considerations
The this compound process involves several hazardous materials and reactions that require strict safety protocols.
-
This compound: It is a flammable liquid and can cause irritation to the skin, eyes, and respiratory system.[26][27] Upon prolonged exposure to air, this compound can form explosive peroxides.[26] Therefore, it should be stored in tightly closed containers in a cool, well-ventilated area, away from ignition sources.[26]
-
This compound Hydroperoxide: This is a strong oxidizing agent and is thermally unstable, posing a significant fire and explosion risk.[24][28] It is also toxic and can cause severe skin and eye burns.[29] Handling requires protective clothing, gloves, and eye protection.[4] It must be stored in a cool, well-ventilated place, away from heat, sunlight, and incompatible materials like acids and bases.[23][24]
-
Hock Process: The acid-catalyzed cleavage of this compound hydroperoxide is a highly exothermic reaction that can lead to a thermal runaway if not properly controlled.[11][28] Industrial processes are designed with robust cooling systems and emergency relief measures to manage this hazard.
Visualizing the Process: Workflow and Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key stages of the this compound process and the synthesis of a key pharmaceutical from its downstream products.
Caption: Workflow for the industrial production of this compound.
Caption: The Hock Process for phenol and acetone synthesis.
Caption: Synthesis pathway of Aspirin from phenol.
Conclusion
This compound's role as a precursor in organic chemistry, particularly through the Hock process, is of immense industrial importance. The efficient, high-yield production of phenol and acetone from basic feedstocks like benzene and propylene has enabled the large-scale manufacturing of a plethora of essential products. For researchers, scientists, and drug development professionals, a thorough understanding of the underlying chemistry, reaction kinetics, and experimental protocols of the this compound process is crucial for innovation in catalysis, process optimization, and the development of novel synthetic pathways for pharmaceuticals and other high-value chemicals. The safety and handling of the hazardous intermediates involved are also of paramount importance, necessitating a comprehensive knowledge of their properties and associated risks. As the chemical industry continues to evolve, the foundational chemistry of the this compound process will undoubtedly remain a key area of study and application.
References
- 1. scribd.com [scribd.com]
- 2. Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. DE102007001427A1 - Making high-purity Bisphenol A from phenol and acetone, e.g. for polycarbonate production, involves separating the Bisphenol A-phenol adduct by continuous suspension crystallisation - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. Process Development for Methyl Isobutyl Ketone Production Using the Low-Pressure One-Step Gas-Phase Selective Hydrogenation of Acetone [mdpi.com]
- 7. Aspirin Synthesis | ChemTalk [chemistrytalk.org]
- 8. researchgate.net [researchgate.net]
- 9. quora.com [quora.com]
- 10. mdpi.com [mdpi.com]
- 11. PHENOBARBITAL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 12. EP0227868A1 - Process for production of methyl isobutyl ketone - Google Patents [patents.google.com]
- 13. Caprolactam Production Process | Vaisala [vaisala.com]
- 14. researchgate.net [researchgate.net]
- 15. Continuous Flow Synthesis of Propofol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dwsim.fossee.in [dwsim.fossee.in]
- 17. UCM - GRUPO DE INVESTIGACIÓN INPROQUIMA [ucm.es]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Paracetamol - Wikipedia [en.wikipedia.org]
- 20. FR3109581A1 - Continuous paracetamol synthesis process - Google Patents [patents.google.com]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. Tech-Type: Condensation of Phenol with Acetone [portfolio-pplus.com]
- 24. Vitamin A - Wikipedia [en.wikipedia.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. newdrugapprovals.org [newdrugapprovals.org]
- 27. Synthesis of Ibuprofen - Chemistry Steps [chemistrysteps.com]
- 28. Aspirin [bristol.ac.uk]
- 29. pubs.acs.org [pubs.acs.org]
spectroscopic characterization of cumene and its intermediates
An In-depth Technical Guide to the Spectroscopic Characterization of Cumene (B47948) and Its Intermediates
Introduction
The this compound process is the dominant industrial route for the synthesis of phenol (B47542) and acetone, critical building blocks for a vast array of chemicals and polymers. The process involves the oxidation of this compound (isopropylbenzene) to this compound hydroperoxide, which is then cleaved to yield the final products. Accurate and efficient characterization of this compound and its key intermediates—this compound hydroperoxide, α-methylstyrene, and the potential byproduct dicumyl peroxide—is essential for process monitoring, quality control, and safety. This guide provides a comprehensive overview of the spectroscopic techniques used for this purpose, including detailed experimental protocols, quantitative data, and logical workflows for researchers, scientists, and drug development professionals.
Core Compounds and Reaction Pathway
The primary compounds of interest in the this compound process are outlined below. Their interrelation is crucial for understanding the context of their spectroscopic analysis.
Caption: The reaction pathway of the this compound process.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.[1] Both ¹H and ¹³C NMR are indispensable for distinguishing between this compound and its intermediates.
Quantitative Data
Table 1: ¹H NMR Spectroscopic Data (Typical values in CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| This compound | ~7.29[2] | m | 5H | Ar-H |
| ~2.90[2] | septet | 1H | CH (CH₃)₂ | |
| ~1.25[2] | d | 6H | CH(C H₃)₂ | |
| This compound Hydroperoxide | ~7.8 (variable) | s (broad) | 1H | OOH** |
| ~7.2-7.5 | m | 5H | Ar-H | |
| ~1.57[3] | s | 6H | C(OOH )(C H₃)₂ | |
| α-Methylstyrene | ~7.2-7.5 | m | 5H | Ar-H |
| ~5.40 | s | 1H | C=CH₂ (one H) | |
| ~5.05[3] | s | 1H | C=CH₂ (one H) | |
| ~2.15 | s | 3H | C(C H₃)=CH₂ | |
| Dicumyl Peroxide | ~7.2-7.4 | m | 10H | 2 x Ar-H |
| | ~1.55 | s | 12H | 2 x C(OO)(C H**₃)₂ |
Table 2: ¹³C NMR Spectroscopic Data (Typical values in CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| This compound | ~149.1, 128.4, 126.5, 125.8[4] | Ar-C |
| ~34.2[4] | C H(CH₃)₂ | |
| ~24.1[4] | CH(C H₃)₂ | |
| This compound Hydroperoxide | ~147.0, 128.5, 127.0, 125.0 | Ar-C |
| ~84.0 | C (OOH)(CH₃)₂ | |
| ~26.5 | C(OOH)(C H₃)₂ | |
| α-Methylstyrene | ~142.0, 141.5, 128.3, 127.5, 125.8 | Ar-C & C =C |
| ~113.0 | C=C H₂ | |
| ~22.0 | C H₃ | |
| Dicumyl Peroxide | ~146.5, 128.2, 126.8, 125.5 | Ar-C |
| ~81.5 | C (OO)(CH₃)₂ |
| | ~27.0 | C(OO)(C H₃)₂ |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[1]
-
Transfer: Filter the solution using a pipette with a cotton or glass wool plug into a clean, dry 5 mm NMR tube to a height of about 4-5 cm.[1]
-
Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Locking and Shimming: The instrument locks onto the deuterium (B1214612) signal of the solvent. The magnetic field is then shimmed to achieve maximum homogeneity, which is critical for high-resolution spectra.
-
Acquisition of ¹H Spectrum:
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
-
Apply a standard 90-degree pulse.
-
Collect the Free Induction Decay (FID) signal. Typically, 8 to 16 scans are sufficient for good signal-to-noise.
-
-
Acquisition of ¹³C Spectrum:
-
Set the spectral width for the carbon range (e.g., 0-220 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.
-
A greater number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of ¹³C.[5]
-
-
Data Processing: Perform a Fourier Transform on the collected FIDs for both ¹H and ¹³C experiments to generate the frequency-domain spectra. Phase the spectra and perform baseline correction.
-
Analysis: Integrate the peaks in the ¹H spectrum to determine proton ratios. Analyze chemical shifts and splitting patterns to assign the structure.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of chemical bonds. It is an excellent tool for identifying the presence of specific functional groups.
Quantitative Data
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Compound | O-H Stretch | Ar C-H Stretch | Aliphatic C-H Stretch | C=C Stretch (Aromatic) | C-O Stretch |
|---|---|---|---|---|---|
| This compound | N/A | ~3030-3090[6] | ~2870-2960 | ~1600, 1495, 1450[6] | N/A |
| This compound Hydroperoxide | ~3430 (broad)[7] | ~3030-3080 | ~2870-2970 | ~1600, 1490 | ~830-890 |
| α-Methylstyrene | N/A | ~3020-3080[8] | ~2920-2980 | ~1630 (alkene), ~1600, 1490 (aromatic) | N/A |
| Dicumyl Peroxide | N/A | ~3020-3080 | ~2860-2980 | ~1600, 1490 | ~850-890 |
Aromatic C-H out-of-plane bending bands (900-675 cm⁻¹) are also characteristic and can indicate substitution patterns.[9]
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Run a background scan to record the spectrum of the ambient environment, which will be automatically subtracted from the sample spectrum.
-
Sample Application:
-
For Liquids (this compound, this compound Hydroperoxide, α-Methylstyrene): Place a single drop of the liquid sample directly onto the center of the ATR crystal.
-
For Solids (Dicumyl Peroxide): Place a small amount of the solid powder onto the crystal. Use the pressure arm to press the solid firmly and evenly against the crystal surface to ensure good contact.
-
-
Spectrum Acquisition: Initiate the scan. The instrument directs an IR beam into the crystal, where it reflects internally. The beam penetrates a small distance into the sample at each reflection point, and specific frequencies are absorbed.
-
Data Collection: The detector measures the attenuated radiation. Typically, 16 to 32 scans are co-added to produce a final spectrum with a good signal-to-noise ratio. The process usually takes 1-2 minutes.
-
Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft, non-abrasive wipe.
-
Analysis: Analyze the positions, intensities, and shapes of the absorption bands in the resulting spectrum to identify the functional groups present in the molecule.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition, and can reveal structural details through fragmentation patterns.
Quantitative Data
Table 4: Key Mass Spectrometry Data (m/z)
| Compound | Molecular Formula | Molecular Weight | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
|---|---|---|---|---|
| This compound | C₉H₁₂ | 120.19 | 120 | 105 ([M-CH₃]⁺), 77 ([C₆H₅]⁺) |
| This compound Hydroperoxide | C₉H₁₂O₂ | 152.19 | 152 (often weak/absent) | 135 ([M-OH]⁺), 119, 105, 91, 77 |
| α-Methylstyrene | C₉H₁₀ | 118.18 | 118 | 117 ([M-H]⁺), 103 ([M-CH₃]⁺), 91, 77 |
| Dicumyl Peroxide | C₁₈H₂₂O₂ | 270.37 | 270 (often weak/absent)[10] | 151, 135, 119 ([C₆H₅C(CH₃)₂]⁺), 105, 91, 77 |
Note: For peroxides, the molecular ion peak can be unstable and difficult to observe. Soft ionization techniques like Chemical Ionization (CI) or Electrospray Ionization (ESI) may be necessary.[11][12]
Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the instrument, typically via a direct insertion probe for solids/liquids or through a gas chromatograph (GC-MS) for volatile liquids. For GC-MS, a dilute solution in a volatile solvent (e.g., dichloromethane) is injected.
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a positively charged molecular ion (M⁺).
-
Fragmentation: The high energy of the molecular ions causes them to be in an excited state, leading to fragmentation into smaller, characteristic charged ions and neutral radicals.
-
Acceleration: The positively charged ions are accelerated by an electric field into the mass analyzer.
-
Mass Analysis: The ions are deflected by a magnetic or electric field in the mass analyzer. The degree of deflection depends on their mass-to-charge (m/z) ratio.
-
Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value.
-
Spectrum Generation: The instrument records the abundance of each ion as a function of its m/z ratio, creating a mass spectrum.
-
Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to deduce structural features.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet or visible light, which corresponds to electronic transitions within a molecule. It is particularly useful for analyzing compounds with conjugated systems, such as aromatic rings.[13]
Quantitative Data
Table 5: UV-Vis Spectroscopic Data (in a non-polar solvent like hexane (B92381) or ethanol)
| Compound | Key Chromophore | λₘₐₓ (nm) | Notes |
|---|---|---|---|
| This compound | Benzene (B151609) Ring | ~260-270[13] | Shows fine vibrational structure. |
| This compound Hydroperoxide | Benzene Ring | ~260-270 | Similar to this compound; the peroxide group has a minimal effect on the π→π* transition. |
| α-Methylstyrene | Styrene (conjugated) | ~245-250 | The C=C bond in conjugation with the aromatic ring causes a bathochromic shift (to longer wavelength) and increases absorption intensity compared to this compound. |
| Dicumyl Peroxide | Benzene Ring | ~260-270 | Essentially two isolated benzene chromophores; spectrum resembles that of this compound. |
Experimental Protocol: UV-Vis Spectroscopy
-
Solvent Selection: Choose a solvent that is transparent in the UV region of interest (e.g., hexane, ethanol, or methanol).
-
Sample Preparation: Prepare a dilute solution of the analyte in the chosen solvent. The concentration should be adjusted so that the maximum absorbance falls within the optimal range of the instrument (typically 0.2 to 1.0 AU).
-
Cuvette Preparation: Use quartz cuvettes, as glass absorbs UV light. Fill one cuvette with the pure solvent (the "blank") and another with the sample solution.
-
Instrument Setup: Place the blank cuvette in the spectrophotometer and perform a baseline correction. This subtracts the absorbance of the solvent and cuvette from the measurement.
-
Sample Measurement: Replace the blank cuvette with the sample cuvette.
-
Spectrum Acquisition: Scan the desired wavelength range (e.g., 200-400 nm). The instrument plots absorbance versus wavelength.
-
Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ). The absorbance value can be used for quantitative analysis via the Beer-Lambert law if a calibration curve is prepared.
Logical Workflow for Characterization
The following diagram illustrates a logical workflow for identifying an unknown sample from the this compound process using the described spectroscopic methods.
Caption: A logical workflow for spectroscopic characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound(98-82-8) 1H NMR [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. C9H12 C-13 nmr spectrum of (1-methylethyl)benzene (this compound) analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-phenylpropane C13 13C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Dicumyl peroxide [webbook.nist.gov]
- 11. Peroxides on the Surface of Organic Aerosol Particles Using Matrix-Assisted Ionization in Vacuum (MAIV) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. amt.copernicus.org [amt.copernicus.org]
- 13. ijermt.org [ijermt.org]
The Core Mechanism of Cumene Formation via Friedel-Crafts Alkylation: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts alkylation of benzene (B151609) with propene to produce cumene (B47948) (isopropylbenzene) is a cornerstone of industrial organic synthesis. This reaction serves as the primary route for the production of this compound, a crucial intermediate in the synthesis of phenol (B47542) and acetone, which are in turn used in a vast array of chemical products, from plastics and resins to pharmaceuticals. This technical guide provides a detailed examination of the core mechanism of this electrophilic aromatic substitution reaction, supported by quantitative data from various catalytic systems and detailed experimental protocols.
Reaction Mechanism
The Friedel-Crafts alkylation of benzene with propene proceeds through a three-step electrophilic aromatic substitution mechanism. The reaction is catalyzed by a Lewis acid or a strong protic acid, which facilitates the generation of a carbocation electrophile from propene.
Step 1: Formation of the Isopropyl Carbocation
The reaction is initiated by the activation of the propene molecule by the acid catalyst. In the case of a Lewis acid catalyst such as aluminum chloride (AlCl₃), the catalyst interacts with a trace amount of a proton source (like water or HCl) to form a strong protic acid. This acid then protonates the propene, forming a secondary isopropyl carbocation. This carbocation is the key electrophile in the reaction. With solid acid catalysts like zeolites or solid phosphoric acid, the proton is directly donated from the catalyst surface.
Step 2: Electrophilic Attack on the Benzene Ring
The electron-rich π system of the benzene ring acts as a nucleophile, attacking the electrophilic isopropyl carbocation. This attack results in the formation of a resonance-stabilized carbocation intermediate known as the arenium ion or sigma complex. The positive charge in this intermediate is delocalized over the ortho and para positions of the benzene ring.
Step 3: Deprotonation and Regeneration of the Aromatic Ring
In the final step, a weak base (such as the conjugate base of the acid catalyst, [AlCl₃(OH)]⁻, or a water molecule) abstracts a proton from the carbon atom of the arenium ion that bears the isopropyl group. This restores the aromaticity of the benzene ring, yielding the final product, this compound. The catalyst is also regenerated in this step, allowing it to participate in further reaction cycles.
Quantitative Data on this compound Synthesis
The efficiency of this compound production via Friedel-Crafts alkylation is highly dependent on the catalyst and the reaction conditions. The following tables summarize key quantitative data from different industrial processes.
| Catalyst System | Reaction Temperature (°C) | Reaction Pressure (atm) | Benzene:Propene Molar Ratio | This compound Yield (wt%) | This compound Selectivity (%) | Reference |
| Solid Phosphoric Acid (SPA) | 200 - 260 | 30 - 40 | 7:1 | 94 - 96 | ~95 | [1][2][3] |
| Aluminum Chloride (AlCl₃) | < 135 | < 3.95 | 2:1 - 3:1 | up to 99 | ~99 | [1][2][4] |
| Zeolite (e.g., Beta, Y-type) | 125 - 200 | Liquid Phase | 3:1 - 5:1 | up to 99.9 | > 99.5 | [4][5][6] |
Table 1: Comparison of Catalyst Systems for this compound Production. This table highlights the different operating conditions and performance metrics for the major industrial catalysts used in this compound synthesis. Zeolite-based catalysts generally offer higher yields and selectivity under milder conditions compared to traditional SPA and AlCl₃ catalysts.
| Zeolite Catalyst | Si:Al Ratio | Reaction Temperature (°C) | This compound Yield (Relative %) | This compound Selectivity (%) | Reference |
| H-form β-zeolite | 25:1 | 150 | High | ~60-90 (variable) | [5] |
| H-form β-zeolite | 75:1 | 150 | High | >99 | [5] |
| H-form β-zeolite | 300:1 | 200 | High | >99 | [5] |
| H-Zeolite-Y | 4:1 | 150-200 | Moderate | ~90 | [5] |
Table 2: Performance of Different Zeolite Catalysts. This table illustrates the impact of zeolite type and silica-to-alumina ratio on the yield and selectivity of the this compound synthesis reaction. Higher Si:Al ratios in β-zeolites tend to lead to higher selectivity.
Experimental Protocols
The following provides a generalized experimental protocol for the laboratory-scale synthesis of this compound via Friedel-Crafts alkylation using aluminum chloride as a catalyst.
Materials:
-
Anhydrous Benzene
-
Propene gas or a suitable precursor like 2-chloropropane (B107684)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Diethyl Ether
-
Ice-cold water
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Gas inlet tube (if using propene gas)
-
Ice bath
Procedure:
-
Reaction Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser. A drying tube containing calcium chloride should be placed on top of the condenser to prevent moisture from entering the system. If using propene gas, a gas inlet tube should be fitted to the flask.
-
Reactant Charging: In a fume hood, charge the round-bottom flask with anhydrous benzene. Cool the flask in an ice bath.
-
Catalyst Addition: While stirring, slowly and carefully add anhydrous aluminum chloride to the cooled benzene. The addition should be done in portions to control the exothermic reaction.
-
Alkylation:
-
Using Propene Gas: Bubble propene gas through the stirred benzene/AlCl₃ mixture. The flow rate should be controlled to maintain a steady reaction.
-
Using 2-Chloropropane: Add 2-chloropropane dropwise to the stirred mixture.
-
-
Reaction Monitoring: Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture over crushed ice to quench the reaction and decompose the aluminum chloride catalyst. This step should be performed in a fume hood as HCl gas is evolved.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer from the aqueous layer.
-
Washing: Wash the organic layer sequentially with dilute hydrochloric acid, water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter to remove the drying agent and remove the solvent (benzene and any diethyl ether used for extraction) by rotary evaporation.
-
Purification: Purify the crude this compound by fractional distillation to obtain the pure product.
Visualizations
Caption: Mechanism of Friedel-Crafts Alkylation for this compound Formation.
Caption: Experimental Workflow for Laboratory Synthesis of this compound.
References
Kinetics of Cumene Synthesis Using Ionic Liquid Catalysts: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the kinetics of cumene (B47948) (isopropylbenzene) synthesis via the Friedel-Crafts alkylation of benzene (B151609) with propylene (B89431), utilizing ionic liquids (ILs) as catalysts. This process is of significant industrial importance, and the use of ionic liquids offers a promising alternative to traditional solid acid and mineral acid catalysts, with potential benefits in terms of activity, selectivity, and catalyst recyclability. This document summarizes key kinetic data, details experimental methodologies, and provides visual representations of the reaction pathways and experimental workflows.
Introduction to Ionic Liquid Catalyzed this compound Synthesis
The synthesis of this compound is a classic example of electrophilic aromatic substitution. The reaction involves the protonation of propylene to form a carbocation, which then attacks the benzene ring. Ionic liquids, particularly those with Lewis acidic anions such as chloroaluminates and chloroferrates, have emerged as effective catalysts for this reaction. The acidity of the ionic liquid plays a crucial role in its catalytic activity.
The primary reaction is the alkylation of benzene with propylene to form this compound. A common side reaction is the further alkylation of this compound to produce diisopropylbenzene (DIPB) and other polyalkylated benzenes. The transalkylation of DIPB with benzene to produce two molecules of this compound is also a relevant reaction in this process, often utilized to improve the overall this compound yield.
Reaction Mechanism and Kinetics
The generally accepted mechanism for the ionic liquid-catalyzed alkylation of benzene with propylene is a Friedel-Crafts alkylation involving a carbocation intermediate. The reaction proceeds through the following steps:
-
Formation of the Electrophile: The acidic ionic liquid facilitates the protonation of propylene to form an isopropyl carbocation.
-
Electrophilic Attack: The electron-rich benzene ring attacks the isopropyl carbocation, forming a resonance-stabilized carbocation intermediate (a sigma complex).
-
Deprotonation: A proton is removed from the sigma complex, regenerating the aromaticity of the ring and forming this compound.
The overall reaction can be represented as:
C₆H₆ + C₃H₆ → C₆H₅CH(CH₃)₂
The kinetics of this reaction are influenced by several factors, including the nature of the ionic liquid, reaction temperature, pressure, and the molar ratio of the reactants.
Kinetic Parameters
Quantitative kinetic data for this compound synthesis using ionic liquid catalysts are not extensively consolidated in the literature. However, some studies have reported on the activation energies for the primary alkylation reaction and the related transalkylation reaction. A comparison with zeolite catalysts, which are also commonly used for this reaction, is provided for context.
| Reaction | Catalyst Type | Activation Energy (Ea) [kJ/mol] | Pre-exponential Factor (A) | Reference(s) |
| Benzene Alkylation with Propylene | Ionic Liquid | 150.94 | 1.58 x 10⁵ (unitless multiplier in Arrhenius equation) | [1] |
| Diisopropylbenzene Transalkylation | Modified Beta Zeolite | 116.53 | Not Reported | [2] |
Note: The pre-exponential factor for the ionic liquid catalyzed reaction is presented as a multiplier in the Arrhenius equation as reported in the source. Further details on its units were not available. The data for the transalkylation reaction is for a zeolite catalyst and is included for comparative purposes.
Experimental Protocols
This section outlines a generalized experimental protocol for conducting a kinetic study of this compound synthesis using ionic liquid catalysts. The specific parameters will need to be optimized for the particular ionic liquid and experimental setup being used.
Materials and Equipment
-
Reactants: Benzene (anhydrous), Propylene (high purity)
-
Catalyst: Ionic liquid (e.g., chloroaluminate or chloroferrate-based)
-
Reactor: High-pressure batch or continuous flow reactor equipped with temperature and pressure controls, and a stirring mechanism.
-
Analytical Equipment: Gas chromatograph (GC) with a flame ionization detector (FID) for product analysis.
-
Gaseous and liquid sampling systems.
-
Standard laboratory glassware and safety equipment.
Ionic Liquid Synthesis and Preparation (General Procedure)
The synthesis of ionic liquids typically involves the reaction of an amine or phosphine (B1218219) with an alkyl halide to form the cation, followed by reaction with a metal halide (e.g., AlCl₃, FeCl₃) to form the desired anion. Purification is often achieved by washing with appropriate solvents and drying under vacuum.
Kinetic Experiment Workflow
-
Catalyst Loading: The desired amount of the ionic liquid catalyst is charged into the reactor.
-
Reactant Charging: A known amount of benzene is added to the reactor. The reactor is then sealed and purged with an inert gas (e.g., nitrogen).
-
Heating and Pressurization: The reactor is heated to the desired reaction temperature and pressurized with propylene to the desired pressure.
-
Reaction Initiation: Stirring is initiated to ensure good mixing of the reactants and catalyst. This is considered time zero for the kinetic measurements.
-
Sampling: Samples of the reaction mixture are withdrawn at specific time intervals. For liquid-phase reactions, a dip tube can be used. For gas-phase components, a gas sampling valve can be employed.
-
Quenching: The reaction in the collected samples is immediately quenched to prevent further reaction before analysis. This can be achieved by rapid cooling and/or the addition of a deactivating agent.
-
Analysis: The composition of the samples is determined by gas chromatography. The concentrations of benzene, propylene, this compound, and any byproducts are quantified using a pre-calibrated GC method.
-
Data Analysis: The concentration versus time data is used to determine the reaction rate and to fit a suitable kinetic model to the data to extract kinetic parameters such as the rate constant and activation energy.
Visualizations
Reaction Pathway Diagram
The following diagram illustrates the fundamental steps of the Friedel-Crafts alkylation of benzene with propylene, catalyzed by an acidic ionic liquid.
Caption: Friedel-Crafts alkylation pathway for this compound synthesis.
Experimental Workflow Diagram
This diagram outlines the major steps involved in a typical experimental workflow for studying the kinetics of this compound synthesis.
Caption: Generalized workflow for a kinetic study of this compound synthesis.
Conclusion
The use of ionic liquids as catalysts for this compound synthesis presents a promising area of research with potential for industrial application. Understanding the kinetics of this reaction is essential for catalyst design, process optimization, and reactor engineering. This guide has provided an overview of the current understanding of the kinetics, including the reaction mechanism, available kinetic parameters, and a generalized experimental protocol. The provided visualizations of the reaction pathway and experimental workflow serve to further clarify these concepts. Further research is needed to develop a more comprehensive and comparative database of kinetic parameters for a wider range of ionic liquid catalysts under various reaction conditions.
References
computational fluid dynamics of cumene production reactors
An In-depth Technical Guide to the Computational Fluid Dynamics of Cumene (B47948) Production Reactors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of Computational Fluid Dynamics (CFD) in the modeling and analysis of this compound production reactors. This compound (isopropylbenzene) is a crucial intermediate in the chemical industry, primarily used in the production of phenol (B47542) and acetone. The efficiency and optimization of this compound synthesis, typically through the alkylation of benzene (B151609) with propylene (B89431), are of paramount importance. CFD offers a powerful tool to understand and improve the complex transport phenomena and reaction kinetics within the reactors.
This compound is commercially produced via the Friedel-Crafts alkylation of benzene with propylene.[1] This process has traditionally used catalysts like aluminum chloride and solid phosphoric acid (SPA), but modern processes predominantly employ zeolite-based catalysts due to their higher selectivity, lower environmental impact, and regenerability.[2][3] The reaction chemistry involves the primary desired reaction of benzene and propylene to form this compound, as well as an undesirable consecutive reaction where this compound reacts with propylene to form p-diisopropylbenzene (DIPB).[3]
The most common type of reactor used for this process is the fixed-bed reactor, also known as a packed bed reactor.[4][5][6][7] These reactors are favored for their high catalyst loading and continuous operation. The design and operation of these reactors are critical for maximizing this compound yield and selectivity while minimizing by-product formation.
The Role of Computational Fluid Dynamics (CFD)
CFD is a branch of fluid mechanics that uses numerical analysis and data structures to analyze and solve problems that involve fluid flows. In the context of this compound production reactors, CFD provides detailed insights into the velocity, temperature, and concentration profiles within the reactor. This is crucial for understanding the interplay between fluid dynamics, heat transfer, and reaction kinetics in the complex geometry of a packed bed.[8][9][10]
Advanced CFD techniques, such as particle-resolved CFD, allow for the detailed simulation of flow and transport phenomena around individual catalyst particles, providing a microscopic understanding of the reactor's performance.[4][5] This level of detail is invaluable for optimizing reactor design, catalyst shape, and operating conditions to enhance reactant conversion and product selectivity.[4]
Key Chemical Reactions in this compound Production
The primary chemical reactions involved in the production of this compound are:
-
Alkylation (Desired Reaction): Benzene + Propylene → this compound
-
Consecutive Alkylation (Undesired Reaction): this compound + Propylene → p-Diisopropylbenzene (DIPB)
Low reactor temperatures generally favor the selectivity of this compound as the undesired reaction has a higher activation energy.[3]
Quantitative Data from Simulation Studies
The following tables summarize quantitative data from various simulation and design studies of this compound production reactors.
Table 1: Reactor Operating Conditions and Dimensions
| Parameter | Value | Reference |
| Reactor Type | Fixed-Bed Reactor | [1] |
| Diameter | 1.3 m | [1] |
| Length | 4 m | [1] |
| Operating Temperature | 170 °C | [1] |
| Operating Pressure | 3 MPa | [1] |
| Benzene/Propylene Molar Ratio | 7 | [1] |
| Reactor Type | Plug Flow Reactor (PFR) | [11] |
| Annual Production | 100,000 tons | [11] |
| Operating Temperature | 483 K (210 °C) | [11] |
| Reactor Volume | 19.77 m³ | [11] |
| Reactor Height | 4.65 m | [11] |
| Reactor Diameter | 2.33 m | [11] |
Table 2: Reactor Performance Metrics
| Parameter | Value | Reference |
| Propylene Conversion | 99.99% | [1] |
| This compound Selectivity | 0.9446 | [1] |
| This compound Purity | 99.99 wt% | [1] |
| Propylene Conversion (Alternative) | 93.68% | |
| This compound Selectivity (Alternative) | 0.87 | |
| Maximum Fractional Conversion (PFR) | 0.95 | [11] |
Methodologies for CFD Simulation of this compound Reactors
A typical CFD simulation of a this compound production reactor involves a series of well-defined steps, from geometry creation to post-processing of the results.
Governing Equations
The simulation is based on the numerical solution of the fundamental conservation equations of mass, momentum, energy, and species transport. For a fixed-bed reactor, these equations are often solved in a porous media framework or with a particle-resolved approach.
Experimental Protocols for CFD Simulation
A generalized workflow for setting up a CFD simulation for a this compound reactor is as follows:
-
Geometry and Mesh Generation: The first step is to create a computational model of the reactor geometry. For a fixed-bed reactor, this can be a simplified porous medium or a detailed geometry with explicitly modeled catalyst particles. The computational domain is then discretized into a fine mesh of control volumes.
-
Model Selection:
-
Fluid Flow: The flow is typically modeled using the Navier-Stokes equations. For turbulent flows, a suitable turbulence model (e.g., k-epsilon, k-omega) is chosen.
-
Heat Transfer: The energy equation is solved to account for heat transfer through conduction, convection, and the heat of reaction.
-
Mass Transfer and Reaction: The species transport equations are solved to track the concentration of each chemical species (benzene, propylene, this compound, DIPB). The reaction rates are incorporated as source or sink terms in these equations, often using Arrhenius-type kinetic expressions.
-
-
Material Properties: The physical and chemical properties of the fluid mixture (density, viscosity, specific heat, thermal conductivity) and the catalyst bed (porosity, catalyst particle size) are defined.
-
Boundary Conditions: Appropriate boundary conditions are specified at the reactor inlet (e.g., velocity, temperature, species concentrations) and outlet (e.g., pressure). The thermal conditions at the reactor walls (e.g., isothermal, adiabatic, or with a defined heat flux) are also set.
-
Numerical Solution: An appropriate numerical solver is used to iteratively solve the discretized governing equations until a converged solution is obtained.
-
Post-Processing and Analysis: The simulation results are visualized and analyzed to extract meaningful data, such as temperature and concentration profiles, conversion rates, and selectivity.
Logical Relationships in Reactor Performance
The performance of a this compound production reactor is influenced by a complex interplay of various operating parameters. The following diagram illustrates some of these key relationships.
Conclusion
Computational Fluid Dynamics is an indispensable tool for the design, analysis, and optimization of this compound production reactors. By providing a detailed understanding of the complex interplay between fluid dynamics, heat transfer, and reaction kinetics, CFD enables researchers and engineers to improve reactor performance, enhance safety, and reduce by-product formation. The methodologies and data presented in this guide offer a solid foundation for professionals working in the field of chemical process engineering and catalysis.
References
- 1. researchgate.net [researchgate.net]
- 2. ethesis.nitrkl.ac.in [ethesis.nitrkl.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Computational Fluid Dynamics for Fixed Bed Reactor Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Computational Fluid Dynamics for Fixed Bed Reactor Design. (2020) | Anthony G. Dixon | 127 Citations [scispace.com]
- 11. jerisddelsu.com [jerisddelsu.com]
Methodological & Application
Application Note: In-Situ Spectroscopic Analysis of Cumene Hydroperoxide Decomposition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cumene (B47948) hydroperoxide (CHP) is a crucial intermediate in the industrial production of phenol (B47542) and acetone (B3395972). Its decomposition is a highly exothermic and potentially hazardous reaction that requires careful monitoring and control. In-situ spectroscopic techniques offer a powerful means to study the kinetics and mechanism of CHP decomposition in real-time, providing valuable insights for process optimization, safety assessment, and catalyst development. This application note provides detailed protocols and data for the in-situ analysis of CHP decomposition using Fourier Transform Infrared (FTIR), Raman, and UV-Visible (UV-Vis) spectroscopy.
This compound Hydroperoxide Decomposition Pathway
The decomposition of this compound hydroperoxide can proceed through different pathways depending on the reaction conditions, such as temperature and the presence of catalysts. The primary products of acid-catalyzed decomposition are phenol and acetone. However, other byproducts such as acetophenone (B1666503), dimethylphenyl carbinol (DMPC), and alpha-methylstyrene (B127712) (AMS) can also be formed.
Caption: Simplified reaction pathway for this compound hydroperoxide decomposition.
Data Presentation
The following tables summarize key quantitative data relevant to the spectroscopic analysis of CHP decomposition.
Table 1: Kinetic Parameters of this compound Hydroperoxide Decomposition
| Method | Concentration (wt% in this compound) | Reaction Order | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (ln A) | Reference |
| Differential Scanning Calorimetry (DSC) | 20 - 80 | 0.5 | 122.0 ± 3.0 | 30.0 ± 1.2 (min⁻¹ M¹/²) | [1] |
| DSC | 35 | 0.5 | 120.6 ± 3.0 | 30.2 ± 1.3 (min⁻¹ M¹/²) |
Table 2: Characteristic Spectroscopic Peaks for In-Situ Monitoring
| Compound | Spectroscopic Technique | Wavenumber/Wavelength | Assignment |
| This compound Hydroperoxide (CHP) | FTIR | ~3430-3500 cm⁻¹ | O-H stretch |
| FTIR | ~837 cm⁻¹ | O-O stretch | |
| Raman | Not readily available | ||
| UV-Vis | Not readily available | ||
| Phenol | FTIR | ~3600-3200 cm⁻¹ | O-H stretch (broad) |
| FTIR | ~1225 cm⁻¹ | C-O stretch | |
| Raman | ~1000 cm⁻¹ | Ring breathing | |
| UV-Vis | ~270 nm | π → π* transition | |
| Acetone | FTIR | ~1715 cm⁻¹ | C=O stretch |
| Raman | ~2925 cm⁻¹ | C-H stretch | |
| Raman | ~1708 cm⁻¹ | C=O stretch | |
| UV-Vis | ~265 nm | n → π* transition | |
| Acetophenone | FTIR | ~1685 cm⁻¹ | C=O stretch (conjugated) |
| Raman | ~1680 cm⁻¹ | C=O stretch (conjugated) | |
| UV-Vis | ~240 nm, ~280 nm | π → π* and n → π* transitions | |
| alpha-Methylstyrene (AMS) | FTIR | ~1630 cm⁻¹ | C=C stretch |
| Raman | ~1630 cm⁻¹ | C=C stretch | |
| UV-Vis | ~240 nm | π → π* transition |
Experimental Protocols
Detailed methodologies for in-situ spectroscopic analysis of CHP decomposition are provided below.
General Experimental Workflow
The general workflow for in-situ spectroscopic monitoring of CHP decomposition involves setting up the reaction, acquiring spectra at regular intervals, and analyzing the spectral data to obtain kinetic and mechanistic information.
Caption: General workflow for in-situ spectroscopic analysis.
Protocol 1: In-Situ FTIR-ATR Spectroscopy
Objective: To monitor the concentration changes of CHP and its decomposition products in real-time using an Attenuated Total Reflectance (ATR) FTIR probe.
Materials:
-
This compound hydroperoxide (CHP) solution of known concentration (e.g., 20 wt% in this compound)
-
Catalyst (e.g., sulfuric acid)
-
Solvent (e.g., this compound)
-
Temperature-controlled reactor with stirring
-
FTIR spectrometer equipped with an in-situ ATR probe (e.g., diamond or silicon crystal)
Procedure:
-
System Setup: Assemble the temperature-controlled reactor and ensure proper stirring. Insert the FTIR-ATR probe into the reactor, ensuring the ATR crystal is fully immersed in the reaction medium.
-
Background Spectrum: Collect a background spectrum of the solvent (this compound) at the desired reaction temperature.
-
Reaction Initiation: Add the CHP solution to the reactor and allow it to reach thermal equilibrium. Initiate the decomposition by adding the catalyst.
-
Data Acquisition: Immediately begin acquiring FTIR spectra at regular intervals (e.g., every 30-60 seconds). The spectral resolution should be set to at least 4 cm⁻¹.
-
Data Analysis:
-
Monitor the decrease in the intensity of the characteristic CHP peaks (e.g., O-H stretch around 3430-3500 cm⁻¹).
-
Monitor the increase in the intensity of the characteristic product peaks (e.g., phenol O-H stretch and C-O stretch, acetone C=O stretch).
-
Generate concentration profiles of reactants and products over time by relating peak intensities to concentration using a calibration curve or by applying multivariate analysis methods.
-
From the concentration-time data, determine the reaction rate, order, and rate constant.
-
Protocol 2: In-Situ Raman Spectroscopy
Objective: To monitor the decomposition of CHP using an in-situ Raman probe, which is particularly useful for reactions in aqueous media or with strong IR absorbers.
Materials:
-
This compound hydroperoxide (CHP) solution
-
Catalyst
-
Solvent
-
Temperature-controlled reactor with stirring
-
Raman spectrometer with a fiber-optic immersion probe
Procedure:
-
System Setup: Set up the reactor and insert the Raman probe. Ensure the probe tip is positioned to obtain a representative sample of the reaction mixture.
-
Reference Spectrum: Collect a reference spectrum of the initial reaction mixture before adding the catalyst.
-
Reaction Initiation: Add the catalyst to start the decomposition reaction.
-
Data Acquisition: Begin collecting Raman spectra at regular intervals. The acquisition time and number of accumulations should be optimized to achieve a good signal-to-noise ratio.
-
Data Analysis:
-
Track the changes in the intensity of Raman bands corresponding to CHP and its decomposition products.
-
For example, monitor the appearance and growth of the characteristic ring breathing mode of phenol around 1000 cm⁻¹ and the C=O stretch of acetone around 1708 cm⁻¹.
-
Quantify the concentration changes over time to determine the reaction kinetics.
-
Protocol 3: In-Situ UV-Vis Spectroscopy
Objective: To monitor the formation of chromophoric products during CHP decomposition using an in-situ UV-Vis probe.
Materials:
-
This compound hydroperoxide (CHP) solution
-
Catalyst
-
Solvent (should be UV transparent in the region of interest)
-
Temperature-controlled reactor with a UV-Vis immersion probe or a flow cell connected to a UV-Vis spectrometer
Procedure:
-
System Setup: Assemble the reactor and insert the UV-Vis probe or connect the flow cell.
-
Blank Spectrum: Record a blank spectrum of the solvent at the reaction temperature.
-
Reaction Initiation: Add the CHP and catalyst to the reactor.
-
Data Acquisition: Start acquiring UV-Vis spectra at regular intervals.
-
Data Analysis:
-
Monitor the increase in absorbance at wavelengths corresponding to the π → π* and n → π* transitions of the aromatic products, such as phenol (~270 nm), acetophenone (~240 nm, ~280 nm), and AMS (~240 nm).
-
Use Beer-Lambert law to relate absorbance to the concentration of the products.
-
Analyze the concentration-time data to determine the reaction kinetics.
-
Safety Precautions
This compound hydroperoxide is a strong oxidizing agent and can be thermally unstable. It is essential to handle CHP with care in a well-ventilated fume hood. Avoid contact with incompatible materials such as strong acids, bases, and reducing agents, which can cause rapid and exothermic decomposition. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
In-situ spectroscopic techniques provide a powerful and versatile platform for the real-time analysis of this compound hydroperoxide decomposition. By following the detailed protocols outlined in this application note, researchers can gain valuable insights into the reaction kinetics, identify intermediates, and optimize reaction conditions for improved efficiency and safety. The choice of spectroscopic method will depend on the specific goals of the study and the nature of the reaction system.
References
Application of Cumene as a High-Octane Aviation Fuel Component: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cumene (B47948), or isopropylbenzene, is an aromatic hydrocarbon that has historically been utilized as a high-octane blending component in aviation gasoline (Avgas). Its excellent anti-knock properties, particularly under rich mixture conditions, made it a valuable asset during World War II for boosting the performance of high-compression aircraft engines. While its use as a primary fuel component has diminished due to economic factors and the availability of other blending agents, the study of this compound provides valuable insights into the formulation of high-performance aviation fuels. These application notes provide a comprehensive overview of this compound's properties as an aviation fuel component and detailed protocols for its evaluation.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Unit |
| Chemical Formula | C₉H₁₂ | - |
| Molecular Weight | 120.19 | g/mol |
| Density | 0.862 | g/cm³ |
| Boiling Point | 152-153 | °C |
| Freezing Point | -96 | °C |
| Flash Point | 31 | °C |
| Reid Vapor Pressure | 1.0 | psi |
Table 2: Octane (B31449) Ratings and Performance Data of this compound
| Parameter | Value | Notes |
| Research Octane Number (RON), Neat | 113 | - |
| Motor Octane Number (MON), Neat | 99.3 | [1] |
| RON, Blending Value | 132 | In a blended mixture, this compound behaves as if its RON is higher than its neat value.[2] |
| MON, Blending Value | 124 | In a blended mixture, this compound behaves as if its MON is higher than its neat value.[2] |
| Heat of Combustion | ~43,500 | kJ/kg |
Experimental Protocols
Protocol for Determination of Research Octane Number (RON)
Standard: ASTM D2699 - Standard Test Method for Research Octane Number of Spark-Ignition Engine Fuel
Objective: To determine the anti-knock characteristics of this compound or its blends under mild engine operating conditions.
Apparatus:
-
Cooperative Fuel Research (CFR) engine
-
Standardized single-cylinder, four-stroke cycle, variable compression ratio, carbureted engine
-
Knock-measuring instrumentation
Procedure:
-
Engine Preparation: Calibrate and standardize the CFR engine according to the ASTM D2699 procedure using primary reference fuels (isooctane and n-heptane).
-
Sample Preparation: Prepare the fuel sample to be tested. This may be neat this compound or a blend of this compound with a base fuel.
-
Test Operation:
-
Operate the CFR engine on the sample fuel under the specified standard operating conditions for the Research method (600 rpm engine speed, specific ignition timing, and mixture temperature).
-
Adjust the compression ratio of the engine until a standard level of knock intensity is observed.
-
-
Bracketing:
-
Select two primary reference fuels that bracket the expected RON of the sample.
-
Operate the engine on each reference fuel and adjust the compression ratio to achieve the standard knock intensity.
-
-
Determination: The Research Octane Number of the sample is calculated by interpolation between the compression ratios and octane numbers of the bracketing reference fuels.
Protocol for Determination of Motor Octane Number (MON)
Standard: ASTM D2700 - Standard Test Method for Motor Octane Number of Spark-Ignition Engine Fuel
Objective: To determine the anti-knock characteristics of this compound or its blends under more severe engine operating conditions than the RON test.
Apparatus:
-
Cooperative Fuel Research (CFR) engine (as in RON testing)
Procedure:
-
Engine Preparation: Calibrate and standardize the CFR engine according to the ASTM D2700 procedure.
-
Sample Preparation: Prepare the fuel sample (neat this compound or a blend).
-
Test Operation:
-
Operate the CFR engine on the sample fuel under the specified standard operating conditions for the Motor method (900 rpm engine speed, variable ignition timing, and higher mixture temperature than RON).
-
Adjust the compression ratio to obtain a standard level of knock intensity.
-
-
Bracketing and Determination: Similar to the RON procedure, bracket the sample with primary reference fuels and calculate the MON by interpolation.[3][4][5][6][7]
Protocol for Determination of Freezing Point
Standard: ASTM D2386 - Standard Test Method for Freezing Point of Aviation Fuels
Objective: To determine the temperature at which solid hydrocarbon crystals form in this compound or its blends.
Apparatus:
-
Jacketed sample tube
-
Stirrer
-
Thermometer
-
Cooling bath
Procedure:
-
Sample Preparation: Place the fuel sample in the clean, dry sample tube.
-
Cooling: Immerse the jacketed sample tube in a cooling bath.
-
Stirring and Observation: Stir the sample continuously and observe for the first appearance of hydrocarbon crystals.
-
Warming: Once crystals appear, remove the sample tube from the cooling bath and allow it to warm up slowly while stirring.
-
Determination: The freezing point is the temperature at which the last hydrocarbon crystals disappear.[8][9][10][11][12]
Protocol for Determination of Heat of Combustion
Standard: ASTM D4809 - Standard Test Method for Heat of Combustion of Liquid Hydrocarbon Fuels by Bomb Calorimeter
Objective: To measure the energy content of this compound.
Apparatus:
-
Bomb calorimeter
-
Oxygen bomb
-
Sample cup
-
Ignition wire
-
Temperature measuring device
Procedure:
-
Sample Preparation: Accurately weigh a sample of this compound into the sample cup.
-
Bomb Assembly: Place the sample cup in the oxygen bomb, attach the ignition wire, and seal the bomb.
-
Pressurization: Pressurize the bomb with pure oxygen.
-
Calorimeter Assembly: Place the bomb in the calorimeter, which is filled with a known mass of water.
-
Ignition and Measurement: Ignite the sample and record the temperature change of the water.
-
Calculation: The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter, and the mass of the sample.[13][14][15][16][17]
Mandatory Visualizations
Caption: this compound Production via Benzene Alkylation.
Caption: Workflow for Evaluating this compound in Avgas.
References
- 1. matestlabs.com [matestlabs.com]
- 2. ASTM D2699 Method for Octane Number | Ayalytical [ayalytical.com]
- 3. What are ASTM D2700 and ASTM D2699? [sh-sinpar.com]
- 4. ASTM D2700 - eralytics [eralytics.com]
- 5. ASTM D2700 MON Test Method [sh-sinpar.com]
- 6. store.astm.org [store.astm.org]
- 7. ASTM D2700 (Octane Number – Motor) – SPL [spllabs.com]
- 8. store.astm.org [store.astm.org]
- 9. Supply ASTM D2386 Automatic Freezing Point Of Aviation Fuel Wholesale Factory - KAYCAN INSTRUMENT (Dalian) Co.,Ltd [kaycanlab.com]
- 10. ASTM D2386 (Freeze Point of Aviation Fuels) – SPL [spllabs.com]
- 11. mastrad.com [mastrad.com]
- 12. petrolube.com [petrolube.com]
- 13. Lin-Tech: Heat of Combustion [lin-tech.ch]
- 14. store.astm.org [store.astm.org]
- 15. biolab.com.tr [biolab.com.tr]
- 16. standards.iteh.ai [standards.iteh.ai]
- 17. Standard Test Methods Compliance - Parr Instrument Company [parrinst.com]
Application Note: Standardized ASTM Method for Cumene Purity Analysis by Gas Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cumene (B47948) (isopropylbenzene) is a critical raw material in the chemical industry, primarily used in the production of phenol (B47542) and acetone (B3395972) via the this compound process. The purity of this compound is a crucial parameter that directly impacts the efficiency of the synthesis process and the quality of the final products. Therefore, a standardized and reliable analytical method is essential for quality control. This application note details the standardized ASTM method for determining the purity of this compound and quantifying its impurities using Gas Chromatography with Flame Ionization Detection (GC-FID). The primary standard governing this analysis is ASTM D7057, which employs an external standard calibration technique.
Principle of the Method
The analysis is performed using a gas chromatograph equipped with a capillary column and a flame ionization detector (FID). A liquid sample of this compound is injected into the GC, where it is vaporized. The carrier gas transports the vaporized sample through the chromatographic column. The components of the sample are separated based on their boiling points and interaction with the stationary phase of the column. As each component elutes from the column, it is detected by the FID, which generates a signal proportional to the concentration of the analyte. The purity of this compound is determined by quantifying the individual impurities using an external standard calibration method and subtracting the total impurity content from 100%.
Experimental Protocol: ASTM D7057
This protocol outlines the methodology for the analysis of this compound purity by gas chromatography, based on the external standard method described in ASTM D7057.
1. Instrumentation and Materials
-
Gas Chromatograph (GC): Equipped with a capillary split/splitless injector and a Flame Ionization Detector (FID).
-
Capillary Column: A column capable of separating this compound from its potential impurities. A 60 m x 0.32 mm I.D. column with a 1 µm film thickness is recommended.
-
Autosampler: For precise and repeatable injections.
-
Data Acquisition System: Software for instrument control, data acquisition, and processing.
-
Reagents:
-
Carrier Gas: Helium or Hydrogen, high purity.
-
FID Gases: Hydrogen and Air, high purity.
-
Makeup Gas: Nitrogen or Helium, high purity.
-
Standards: Certified reference standards of expected impurities (e.g., benzene, toluene, ethylbenzene, n-propylbenzene, alpha-methylstyrene, diisopropylbenzenes).
-
Solvent: High-purity solvent for the preparation of calibration standards (e.g., toluene).
-
2. Gas Chromatographic Conditions
The following table summarizes the recommended GC parameters for the analysis.
| Parameter | Recommended Conditions |
| Column | Fused silica (B1680970) capillary column, 60 m x 0.32 mm I.D., 1.0 µm film thickness |
| Carrier Gas | Helium at a constant flow rate of 3 mL/min |
| Injector | Split/Splitless, operated in split mode |
| Injector Temperature | 250 °C |
| Split Ratio | 60:1 |
| Oven Program | - Initial Temperature: 85 °C, hold for 13 minutes- Ramp 1: 6 °C/min to 125 °C, hold for 2 minutes- Ramp 2: 30 °C/min to 250 °C, hold for 7 minutes |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
| Injection Volume | 1 µL |
3. Calibration
An external standard calibration is used for quantification.
-
Prepare a Stock Standard Solution: Accurately weigh and dissolve known amounts of each impurity standard in a high-purity solvent to create a concentrated stock solution.
-
Prepare Working Calibration Standards: Prepare a series of at least five working standards by serially diluting the stock standard solution with the solvent. The concentration range of these standards should bracket the expected concentration of impurities in the this compound samples.
-
Analyze Standards: Inject each calibration standard into the GC system under the conditions specified above.
-
Generate Calibration Curves: For each impurity, plot the peak area response versus the concentration. Perform a linear regression to obtain the calibration curve and the response factor for each component.
4. Sample Preparation and Analysis
-
Ensure the this compound sample is homogeneous by shaking.
-
Transfer an aliquot of the sample into an autosampler vial.
-
Inject the sample into the GC system using the same conditions as for the calibration standards.
5. Data Analysis and Calculation
-
Identify Impurities: Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.
-
Quantify Impurities: Calculate the concentration of each impurity in the this compound sample using the following formula:
Ci = Ai / RFi
Where:
-
Ci is the concentration of impurity i (in mg/kg or wt%).
-
Ai is the peak area of impurity i in the sample chromatogram.
-
RFi is the response factor of impurity i obtained from the calibration curve.
-
-
Calculate this compound Purity: The purity of this compound is calculated by subtracting the sum of the concentrations of all identified impurities from 100%.
Purity (wt%) = 100% - Σ Ci
Data Presentation
The following table summarizes the common impurities found in this compound and their typical analytical parameters according to ASTM D7057.[1]
| Impurity | Typical Limit of Detection (mg/kg) | Typical Limit of Quantitation (mg/kg) | Analysis Range (mg/kg) |
| Nonaromatic Hydrocarbons | 1.1 | 3.8 | 1 - 500 |
| Benzene | 1.1 | 3.8 | 1 - 500 |
| Toluene | 1.1 | 3.8 | 1 - 500 |
| Ethylbenzene | 1.1 | 3.8 | 1 - 500 |
| n-Propylbenzene | 1.1 | 3.8 | 1 - 500 |
| alpha-Methylstyrene | 1.1 | 3.8 | 1 - 500 |
| sec-Butylbenzene | 1.1 | 3.8 | 1 - 500 |
| Diisopropylbenzenes | 1.1 | 3.8 | 1 - 500 |
| Phenol | 1.1 | 3.8 | 1 - 500 |
| Cymenes | 1.1 | 3.8 | 1 - 500 |
Note: High-purity this compound typically has a purity of ≥ 99.9 wt%.
Mandatory Visualization
Caption: Workflow for this compound Purity Analysis using ASTM D7057.
References
Application Notes and Protocols for Cumene as a Spectroscopic Solvent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidance on the use of cumene (B47948) (isopropylbenzene) as a solvent for various spectroscopic measurements. The information is intended to assist researchers in making informed decisions regarding solvent selection, sample preparation, and data interpretation.
Overview of this compound as a Spectroscopic Solvent
This compound is a colorless, aromatic hydrocarbon with physical and chemical properties that make it a suitable solvent for specific spectroscopic applications.[1][2] Its primary advantages lie in its ability to dissolve a wide range of nonpolar to moderately polar organic compounds and its relatively simple molecular structure, which can simplify spectral interpretation in certain contexts. However, its own spectroscopic signals and potential for peroxide formation are important considerations.[3]
Key Applications:
-
UV-Visible (UV-Vis) Spectroscopy: Suitable for analyzing compounds that absorb in the visible region and parts of the UV spectrum where this compound is transparent.
-
Infrared (IR) Spectroscopy: Can be used in regions where it does not exhibit strong absorption bands.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for dissolving samples for ¹H and ¹³C NMR analysis, particularly when deuterated solvents are not required or for specific chemical shift referencing.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for proper handling, storage, and use in experimental setups.
| Property | Value | References |
| Molecular Formula | C₉H₁₂ | [4] |
| Molecular Weight | 120.19 g/mol | [4] |
| Appearance | Colorless liquid | [4] |
| Odor | Aromatic, gasoline-like | [4] |
| Boiling Point | 152-154 °C | [4] |
| Melting Point | -96 °C | [4] |
| Density | 0.864 g/mL at 25 °C | [4] |
| Refractive Index (n²⁰/D) | 1.491 | [5] |
| Solubility in Water | Insoluble | [2][4] |
| Solubility in Organic Solvents | Soluble in alcohol, ether, acetone, benzene, carbon tetrachloride | [2][4] |
| Flash Point | 35.5 °C (closed cup) | [6] |
| Autoignition Temperature | 425 °C | [4] |
Safety Precautions and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood.[6][7] It can cause irritation to the skin, eyes, and respiratory tract.[8] Prolonged exposure may have more severe health effects.[9]
Key Safety Recommendations:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Keep away from heat, sparks, and open flames.[7]
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
This compound can form explosive peroxides upon prolonged exposure to air.[3] It is advisable to test for the presence of peroxides before distillation or heating.
-
Dispose of this compound and its solutions according to institutional and local regulations for hazardous waste.
Application Note: UV-Visible (UV-Vis) Spectroscopy
4.1. Suitability and Limitations
This compound can be used as a solvent for UV-Vis spectroscopy for analytes that absorb in the visible and near-UV regions. Due to its aromatic nature, this compound exhibits strong absorbance in the lower UV region.
4.2. Protocol for UV-Vis Sample Preparation
This protocol outlines the general steps for preparing a sample for UV-Vis analysis using this compound as the solvent.
Materials:
-
Spectroscopic grade this compound
-
Analyte of interest
-
Volumetric flasks
-
Pipettes
-
Quartz cuvettes (ensure compatibility with organic solvents)
-
UV-Vis spectrophotometer
Procedure:
-
Solvent Blank Preparation: Fill a clean quartz cuvette with spectroscopic grade this compound. This will be used as the reference or blank.
-
Stock Solution Preparation: Accurately weigh a known amount of the analyte and dissolve it in a specific volume of this compound in a volumetric flask to create a stock solution of known concentration.
-
Sample Dilution: If necessary, dilute the stock solution with this compound to achieve a concentration that results in an absorbance reading within the optimal range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
Spectrophotometer Setup: Set the desired wavelength range for analysis, ensuring it is above the UV cutoff of this compound.
-
Baseline Correction: Record a baseline spectrum with the cuvette containing the this compound blank.
-
Sample Measurement: Rinse the sample cuvette with a small amount of the analyte solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorbance spectrum.
Workflow for UV-Vis Sample Preparation:
Caption: Workflow for preparing and measuring a sample using this compound in UV-Vis spectroscopy.
Application Note: Infrared (IR) Spectroscopy
5.1. Suitability and Limitations
This compound can be a useful solvent for IR spectroscopy, particularly for dissolving nonpolar compounds. However, its own IR absorption bands will obscure certain regions of the spectrum. The choice of this compound as an IR solvent depends on the functional groups of the analyte that need to be observed.
IR Transparency Windows:
Based on the IR spectrum of this compound, the following regions generally exhibit good transparency and are most useful for analyzing solutes:
-
~4000 - 3100 cm⁻¹
-
~2800 - 1650 cm⁻¹
-
~1550 - 1500 cm⁻¹
-
~1350 - 800 cm⁻¹ (with some minor peaks)
-
Below 650 cm⁻¹
Regions of Strong this compound Absorption (to be avoided):
-
~3100 - 2800 cm⁻¹ (C-H stretching from aromatic and alkyl groups)
-
~1650 - 1550 cm⁻¹ (Aromatic C=C stretching)
-
~1500 - 1350 cm⁻¹ (Alkyl C-H bending)
-
~800 - 650 cm⁻¹ (Aromatic C-H out-of-plane bending)
5.2. Protocol for IR Sample Preparation (Liquid Cell)
This protocol describes the preparation of a liquid sample for IR analysis using a demountable or sealed liquid cell.
Materials:
-
Spectroscopic grade this compound
-
Analyte of interest
-
Liquid IR cell (e.g., NaCl or KBr plates) with appropriate spacer
-
Pipette or syringe
-
FTIR spectrometer
Procedure:
-
Solution Preparation: Prepare a solution of the analyte in this compound at a concentration that will give an adequate signal (typically 1-10% w/v, but may vary).
-
Cell Assembly: Assemble the liquid IR cell according to the manufacturer's instructions, ensuring the windows are clean and dry.
-
Solvent Background Spectrum: Fill the cell with pure this compound and acquire a background spectrum. This will be subtracted from the sample spectrum.
-
Sample Spectrum: Empty and dry the cell, then fill it with the analyte solution. Acquire the sample spectrum.
-
Data Processing: Subtract the solvent background spectrum from the sample spectrum to obtain the spectrum of the analyte.
Logical Relationship for IR Solvent Selection:
Caption: Decision-making process for selecting this compound as an IR solvent.
Application Note: Nuclear Magnetic Resonance (NMR) Spectroscopy
6.1. Suitability and Limitations
This compound can be used as a non-deuterated solvent for ¹H and ¹³C NMR spectroscopy. This is particularly useful when the analyte's signals do not overlap with the solvent signals, or for experiments where a deuterium (B1214612) lock is not essential. The use of a non-deuterated solvent can be cost-effective.
¹H NMR Spectrum of this compound:
-
~7.1-7.3 ppm: Multiplet, aromatic protons (5H)
-
~2.9 ppm: Septet, methine proton (1H)
-
~1.2 ppm: Doublet, methyl protons (6H)
¹³C NMR Spectrum of this compound:
-
~149 ppm: Quaternary aromatic carbon
-
~128 ppm: Aromatic CH
-
~126 ppm: Aromatic CH
-
~125 ppm: Aromatic CH
-
~34 ppm: Methine carbon
-
~24 ppm: Methyl carbons
6.2. Protocol for NMR Sample Preparation
This protocol provides general steps for preparing an NMR sample using this compound.
Materials:
-
This compound (spectroscopic grade)
-
Analyte of interest
-
NMR tube and cap
-
Pipette
-
Optional: Internal standard (e.g., TMS)
Procedure:
-
Sample Dissolution: Dissolve an appropriate amount of the analyte in approximately 0.5-0.7 mL of this compound directly in the NMR tube or in a small vial and then transfer the solution.
-
For ¹H NMR, 1-10 mg of a small molecule is typically sufficient.
-
For ¹³C NMR, a higher concentration (10-50 mg) is generally required.
-
-
Internal Standard (Optional): If precise chemical shift referencing is needed, a small amount of an internal standard like tetramethylsilane (B1202638) (TMS) can be added.
-
Homogenization: Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.
-
Analysis: Insert the NMR tube into the spectrometer and acquire the spectrum. The spectrometer will need to be operated in unlocked mode unless an external lock is used.
Experimental Workflow for NMR Sample Preparation:
Caption: Workflow for preparing an NMR sample with this compound.
References
- 1. utsc.utoronto.ca [utsc.utoronto.ca]
- 2. This compound - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. UV Cutoff [macro.lsu.edu]
- 4. This compound(98-82-8) IR Spectrum [m.chemicalbook.com]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. C9H12 infrared spectrum of (1-methylethyl)benzene (this compound) prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of this compound 2-phenylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. researchgate.net [researchgate.net]
- 8. depts.washington.edu [depts.washington.edu]
- 9. ucl.ac.uk [ucl.ac.uk]
Application Notes and Protocols for Pilot-Plant Scale Cumene Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setup and protocols for the pilot-plant scale production of cumene (B47948) (isopropylbenzene). This process is a critical upstream step in the synthesis of phenol (B47542) and acetone, which are key intermediates in the pharmaceutical and chemical industries. The following sections detail the process chemistry, experimental workflow, operating parameters, and analytical methods for a successful pilot-plant run.
Process Chemistry and Signaling Pathway
This compound is synthesized via the Friedel-Crafts alkylation of benzene (B151609) with propylene (B89431).[1] The reaction is catalyzed by an acid catalyst, with modern processes favoring solid acid catalysts like zeolites over traditional ones such as solid phosphoric acid (SPA) or aluminum chloride due to their higher selectivity, lower environmental impact, and regenerability.[1][2] The primary reaction is the electrophilic substitution of a proton on the benzene ring with a propyl group from propylene. A key side reaction is the further alkylation of this compound with propylene to form diisopropylbenzene (DIPB).[1] To enhance the overall yield of this compound, the DIPB is typically recycled to a transalkylation reactor where it reacts with benzene to produce more this compound.[3]
Experimental Workflow for Pilot-Plant Operation
The pilot-plant for this compound production typically consists of a reaction section and a separation section. The workflow involves feeding the reactants through a fixed-bed reactor, followed by a series of distillation columns to purify the product.
Experimental Protocols
Materials and Equipment
-
Reactants: High-purity benzene (99.9 wt%) and propylene (polymer grade, >99.5 wt%).
-
Catalyst: Zeolite-based catalyst (e.g., FX-01 or PBE-1) or Solid Phosphoric Acid (SPA) catalyst.[2][4]
-
Pilot Plant: A fully automated pilot plant with a capacity of approximately 100-400 tons/year, equipped with:
-
Feed pumps and mass flow controllers.
-
A fixed-bed alkylation reactor (multi-stage adiabatic or isothermal).[5]
-
A fixed-bed transalkylation reactor.
-
A series of distillation columns: depropanizer, benzene column, this compound column, and DIPB column.[3]
-
Heat exchangers for preheating feeds and cooling products.
-
Online analytical instrumentation (e.g., UV-Vis process analyzer, Gas Chromatograph).[6]
-
Reactor Loading and Catalyst Activation
-
Load the specified amount of catalyst into the alkylation and transalkylation reactors.
-
Activate the zeolite catalyst by heating it under a nitrogen flow at a specified temperature to remove any adsorbed moisture. For SPA catalysts, a controlled water addition might be necessary for optimal performance.[7]
This compound Synthesis: Alkylation
-
Preheat the fresh benzene feed and the recycled benzene stream to the desired reaction temperature.
-
Introduce the preheated benzene and the propylene feed into the alkylation reactor at the specified molar ratio.
-
Maintain the reactor at the target temperature and pressure.[4]
-
Continuously monitor the reactor effluent for the concentration of benzene, this compound, and DIPB using online analytical tools.[6]
Product Separation and Purification
-
Route the effluent from the alkylation reactor to the depropanizer column to remove unreacted propylene and any propane (B168953) present in the feed.[3]
-
Feed the bottom stream from the depropanizer to the benzene column to recover unreacted benzene as the overhead product, which is then recycled back to the reactors.[3]
-
The bottom product from the benzene column, containing this compound and DIPB, is fed to the this compound column.
-
Collect the high-purity this compound as the overhead product from the this compound column.[3]
-
The bottom stream from the this compound column, rich in DIPB, is sent to the DIPB column.
DIPB Transalkylation
-
Recover DIPB as the overhead product from the DIPB column and mix it with a portion of the recycled benzene.
-
Feed the benzene-DIPB mixture to the transalkylation reactor.
-
The effluent from the transalkylation reactor, containing newly formed this compound, is recycled back to the benzene column for separation.[3]
Data Presentation: Operating Conditions and Performance
The following tables summarize typical operating conditions for pilot-plant scale this compound production using both zeolite and solid phosphoric acid catalysts.
Table 1: Typical Operating Conditions for this compound Synthesis
| Parameter | Zeolite Catalyst (Liquid Phase) | Solid Phosphoric Acid (SPA) |
| Alkylation Temperature | 160 - 180°C[4] | 200 - 260°C[1] |
| Alkylation Pressure | 3 MPa[4] | 3.4 - 4.1 MPa (400-600 psig)[1] |
| Benzene/Propylene Molar Ratio | 6:1[4] | ~7:1[1] |
| Weight Hourly Space Velocity (WHSV) | 4 hr⁻¹[4] | Not specified |
| Transalkylation Temperature | ~170°C[7] | Not typically performed[1] |
| Transalkylation Pressure | ~1.7 MPa (250 psig)[7] | Not applicable |
Table 2: Pilot-Plant Performance Data
| Parameter | Zeolite Catalyst | Solid Phosphoric Acid (SPA) |
| Propylene Conversion | > 99%[8] | Essentially complete[1] |
| This compound Selectivity | ~98%[8] | ~94.8 wt% in reactor effluent[1] |
| This compound Purity (Final Product) | > 99.95 wt%[2] | 99.9 wt%[1] |
| Overall this compound Yield (with Transalkylation) | > 99.9 wt%[2] | 97 - 98 wt%[1] |
| Overall this compound Yield (without Transalkylation) | Not applicable | 94 - 96 wt%[1] |
Analytical Methods
Continuous monitoring of the process streams is crucial for optimizing the this compound yield and ensuring product quality.
-
Online Analysis: An OMA-300 UV-Vis Process Analyzer can be used for real-time measurement of benzene and this compound concentrations in the reactor effluent and product streams.[6]
-
Offline Analysis: Gas chromatography (GC) is employed for detailed analysis of the composition of various streams, including the detection of impurities and byproducts.[9] UOP has developed specific methods like UOP 971 for trace nitrogen analysis and UOP 974 for identifying nitrogen compounds in light aromatic hydrocarbons.[1] The final this compound product quality can be assessed for color using ASTM D1209.[6]
References
- 1. shop.tarjomeplus.com [shop.tarjomeplus.com]
- 2. researchgate.net [researchgate.net]
- 3. Process flow sheets: this compound production process flow sheet [processflowsheets.blogspot.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound Process Analyzers [aai.solutions]
- 7. diquima.upm.es [diquima.upm.es]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Safe Handling and Storage of Cumene Hydroperoxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cumene (B47948) hydroperoxide (CHP) is a widely utilized organic peroxide in industrial synthesis and as a potent oxidizing agent in research and development.[1] Primarily available as an 80% solution in this compound, its application is central to the production of phenol (B47542) and acetone (B3395972) via the Hock process.[1][2] In the laboratory setting, it serves as a valuable reagent for various chemical transformations, including epoxidations and Baeyer-Villiger oxidations.[1][3] However, its utility is matched by its significant hazards; this compound hydroperoxide is a strong oxidizing agent, potentially explosive, toxic, corrosive, and flammable.[1][4]
These application notes provide detailed protocols for the safe handling, storage, and disposal of this compound hydroperoxide to mitigate the associated risks in a research environment.
Quantitative Data and Physical Properties
A thorough understanding of the physical and chemical properties of this compound hydroperoxide is essential for its safe handling. The following tables summarize key quantitative data.
Table 1: Physical and Chemical Properties of this compound Hydroperoxide
| Property | Value | Reference |
| Chemical Formula | C₉H₁₂O₂ | [4] |
| Molecular Weight | 152.19 g/mol | [5] |
| Appearance | Colorless to pale yellow liquid | [4][5] |
| Odor | Sharp, irritating | [5][6] |
| Density | 1.02 g/cm³ | [4] |
| Boiling Point | 153 °C (307 °F; 426 K) | [4][5] |
| Melting Point | -9 °C (16 °F; 264 K) | [4] |
| Flash Point | 57 °C (135 °F; 330 K) | [4] |
| Solubility in Water | 1.5 g/100 mL | [4] |
| Solubility in Organic Solvents | Readily soluble in alcohol, acetone, esters, hydrocarbons, and chlorinated hydrocarbons. | [5] |
| Vapor Pressure | 14 mmHg at 20 °C | [4] |
Table 2: Safety-Related Data and Exposure Limits
| Parameter | Value | Reference |
| NFPA 704 Ratings | Health: 1, Flammability: 2, Instability: 4 | [6] |
| Decomposition Temperature | Decomposes rapidly at temperatures above 150°C. | [7] |
| Violent Decomposition | At concentrations of 91-95%, violent decomposition occurs at approximately 150°C. | [5] |
| Occupational Exposure Limits (OSHA PEL, ACGIH TLV) | No official occupational exposure limits have been established for this compound hydroperoxide in the United States. Safe work practices should be followed to minimize exposure. | [7][8] |
Experimental Protocols
General Handling and Personal Protective Equipment (PPE)
Protocol for General Handling:
-
Work Area: Always handle this compound hydroperoxide in a well-ventilated chemical fume hood.[1]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and a face shield.
-
Hand Protection: Use chemical-resistant gloves (e.g., butyl rubber).
-
Body Protection: Wear a flame-retardant lab coat and closed-toe shoes.
-
-
Ignition Sources: Eliminate all sources of ignition, such as open flames, hot plates, and sparking equipment.[8] Use only non-sparking tools.[1]
-
Minimizing Quantities: Use the smallest amount of this compound hydroperoxide necessary for the experiment.
-
Transfers: When transferring, do so slowly and carefully to avoid splashing. Ground containers to prevent static discharge.
-
After Handling: Wash hands thoroughly with soap and water after handling.
Protocol for Use as an Oxidizing Agent (General)
This compound hydroperoxide is a versatile oxidizing agent for various reactions, including the epoxidation of olefins and the Baeyer-Villiger oxidation of ketones.[1][3]
General Protocol for a Laboratory-Scale Oxidation Reaction:
-
Reaction Setup:
-
Set up the reaction in a clean, dry round-bottom flask equipped with a magnetic stirrer and a condenser in a chemical fume hood.
-
Ensure the setup is secure and behind a safety shield.
-
-
Reagent Addition:
-
Dissolve the substrate in an appropriate solvent (e.g., benzene, toluene, or the solvent specified in the particular reaction protocol).
-
If required, add the catalyst.
-
Cool the reaction mixture to the desired temperature using an ice bath or other cooling system.
-
Slowly add the this compound hydroperoxide solution dropwise to the reaction mixture with vigorous stirring. The addition rate should be controlled to manage the reaction exotherm.[1]
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction using appropriate analytical techniques (e.g., TLC, GC, or NMR).
-
-
Quenching and Work-up:
-
Upon completion, cool the reaction mixture and quench any remaining peroxide. A common method is the slow addition of a reducing agent, such as a saturated aqueous solution of sodium thiosulfate (B1220275) or sodium sulfite, until a negative peroxide test is obtained (using peroxide test strips).
-
Proceed with the standard aqueous work-up and purification procedures for the desired product.
-
Protocol for Neutralization and Disposal of this compound Hydroperoxide Waste
Small quantities of surplus or waste this compound hydroperoxide must be neutralized before disposal.[9]
Materials:
-
Waste this compound hydroperoxide solution
-
Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)
-
Concentrated sulfuric acid (H₂SO₄)
-
Deionized water
-
A water-insoluble solvent (e.g., the solvent from the reaction)
-
Beakers or flasks, stir plate, and stir bar
-
Peroxide test strips
Procedure:
-
Prepare Ferrous Sulfate Reagent: In a designated beaker within a fume hood, carefully dissolve 6 g of ferrous sulfate heptahydrate in 11 mL of deionized water. Slowly add 6 mL of concentrated sulfuric acid while stirring. This reaction is exothermic; allow the solution to cool.[9]
-
Dilute Peroxide Waste: If the concentration of this compound hydroperoxide in the waste is high, dilute it with a water-insoluble solvent to a concentration below 10%.[9]
-
Neutralization:
-
Place the diluted peroxide waste in a flask with a stir bar.
-
Slowly and in small portions, add the prepared ferrous sulfate solution to the stirring peroxide waste. This will control the exothermic reaction.[9]
-
Continue stirring the mixture.
-
-
Verification of Neutralization:
-
After a few minutes of stirring, test the solution for the presence of peroxides using a peroxide test strip.
-
If the test is positive, add more ferrous sulfate solution and continue to stir. Repeat the testing until a negative result is obtained.[9]
-
-
Final Disposal:
-
Once the peroxides are neutralized, collect the resulting solution in a properly labeled hazardous waste container for disposal through your institution's Environmental Health and Safety (EHS) office.[9]
-
Safe Storage Protocols
Proper storage of this compound hydroperoxide is critical to prevent decomposition and potential accidents.
Storage Guidelines:
-
Temperature: Store in a cool, well-ventilated area, away from heat and direct sunlight. The recommended storage temperature is between 2-8°C.
-
Containers: Keep in the original, tightly closed container.
-
Incompatible Materials: Store away from strong acids, bases, reducing agents, and metals such as copper, lead, and cobalt, as these can trigger violent decomposition.[1]
-
Segregation: Store separately from flammable and combustible materials.
Emergency Procedures
Spill Response
For Small Spills:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area and restrict access.
-
Eliminate Ignition Sources: Turn off all ignition sources.
-
Absorb: Use an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth to absorb the spill. Do not use combustible materials like paper towels. [9]
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it in a loosely covered container for disposal.
-
Decontaminate: Wash the spill area with a surfactant and water.
For Large Spills:
-
Evacuate: Evacuate the area immediately.
-
Alert: Notify your institution's EHS office or emergency response team.
First Aid
-
Inhalation: Move the person to fresh air. Seek immediate medical attention.
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Visualized Workflows
Spill Response Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. parchem.com [parchem.com]
- 3. This compound hydroperoxide [organic-chemistry.org]
- 4. This compound hydroperoxide - Wikipedia [en.wikipedia.org]
- 5. This compound Hydroperoxide | C9H12O2 | CID 6629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. nj.gov [nj.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Quantification of By-products in Cumene Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the analytical quantification of by-products generated during the industrial synthesis of cumene (B47948) (isopropylbenzene). Accurate monitoring of these impurities is critical for ensuring product quality, optimizing reaction conditions, and maintaining process efficiency.
Introduction to this compound Synthesis and By-product Formation
This compound is primarily produced through the Friedel-Crafts alkylation of benzene (B151609) with propylene (B89431), typically using a solid phosphoric acid or a zeolite-based catalyst.[1][2] While the main reaction is highly selective, several side reactions can occur, leading to the formation of various by-products. The effective management of these by-products, often through methods like transalkylation, is crucial for the economic viability of the process.
The principal by-products in this compound synthesis include:
-
Diisopropylbenzenes (DIPBs): Formed from the subsequent alkylation of this compound.[3] The isomers include 1,3-DIPB and 1,4-DIPB.
-
n-Propylbenzene (nPB): Can be formed from impurities in the propylene feed, such as cyclopropane.[4]
-
Ethylbenzene and Butylbenzenes: Arise from corresponding alkene impurities (ethylene and butylene) in the feedstock.
-
Cymenes: Isomers of isopropyltoluene.
-
Heavy Aromatics: Higher molecular weight alkylated benzenes and polyalkylated benzenes.[4]
Analytical Techniques for By-product Quantification
Gas chromatography (GC) is the most widely employed and effective technique for the separation and quantification of volatile and semi-volatile by-products in this compound process streams. High-performance liquid chromatography (HPLC) can also be utilized for the analysis of aromatic hydrocarbons.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is the industry-standard method for analyzing impurities in this compound due to its high resolution, sensitivity, and robustness for hydrocarbon analysis. The ASTM D3760-98 standard provides a recognized methodology for this purpose.[5][6]
Principle: A liquid sample is injected into the gas chromatograph, where it is vaporized. An inert carrier gas transports the vaporized sample through a capillary column. The separation of components is achieved based on their differential partitioning between the stationary phase coated on the column walls and the mobile gas phase. As each component elutes from the column, it is detected by the flame ionization detector (FID), which generates a signal proportional to the mass of the hydrocarbon.
Experimental Protocols
Protocol 1: Quantification of this compound By-products by GC-FID
This protocol is adapted from standard industry methods for the routine analysis of this compound purity and its by-products.
Objective: To quantify the concentration of diisopropylbenzenes, n-propylbenzene, ethylbenzene, and other aromatic impurities in a this compound product stream.
Materials and Reagents:
-
This compound sample
-
High-purity reference standards for all expected by-products (e.g., 1,3-DIPB, 1,4-DIPB, n-propylbenzene, ethylbenzene, sec-butylbenzene, cymene isomers).
-
Internal standard (ISTD): A high-purity, non-interfering compound such as p-cymene (B1678584) or a suitable alkane.[7]
-
High-purity solvent for dilution (e.g., carbon disulfide, hexane, or toluene).
-
Volumetric flasks, pipettes, and autosampler vials.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID), a capillary column inlet, and an autosampler.
-
Capillary Column: A non-polar or medium-polarity column is recommended. A common choice is a 100% dimethylpolysiloxane (e.g., Rtx-1) or a similar phase, with dimensions such as 60 m length x 0.32 mm internal diameter x 1.0 µm film thickness.[8]
Procedure:
1. Sample Preparation:
-
Due to the high concentration of this compound, a direct "dilute and shoot" method is typically sufficient.
-
Prepare a stock solution of the internal standard in the chosen solvent.
-
Accurately weigh a known amount of the this compound sample into a volumetric flask.
-
Add a precise volume of the internal standard stock solution.
-
Dilute to the mark with the solvent. A dilution factor of 1:10 or 1:100 is common, depending on the expected impurity concentrations.
-
Transfer an aliquot to an autosampler vial for analysis.
2. GC-FID Instrument Parameters:
| Parameter | Setting |
| Inlet Temperature | 250 °C |
| Injection Volume | 1.0 µL |
| Split Ratio | 50:1 to 100:1 |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1-2 mL/min (constant flow mode) |
| Oven Program | Initial: 80 °C, hold for 5 minRamp: 10 °C/min to 220 °C, hold for 10 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
| Hydrogen Flow | 30-40 mL/min |
| Air Flow | 300-400 mL/min |
| Makeup Gas (N2 or He) | 25-30 mL/min |
3. Calibration:
-
Prepare a series of at least five calibration standards containing known concentrations of each by-product and the internal standard, spanning the expected concentration range in the samples.[9][10]
-
Inject each calibration standard in triplicate to establish the linearity of the detector response.
-
Construct a calibration curve for each by-product by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentration of the analyte.
-
The resulting calibration curve should have a coefficient of determination (R²) of ≥ 0.995.
4. Data Analysis:
-
Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.
-
Integrate the peak areas for each identified by-product and the internal standard.
-
Calculate the concentration of each by-product in the sample using the calibration curve.
Workflow for GC-FID Analysis of this compound By-products:
Caption: Workflow for GC-FID analysis of this compound by-products.
Protocol 2: Separation of Aromatic Hydrocarbons by HPLC
While less common for routine quality control of this compound, HPLC can be a valuable tool for separating aromatic compounds, particularly when dealing with less volatile or thermally labile impurities.
Objective: To separate this compound from its aromatic by-products using reverse-phase HPLC.
Materials and Reagents:
-
This compound sample
-
High-purity reference standards of by-products.
-
HPLC-grade acetonitrile (B52724) (ACN) and water.
-
Phosphoric acid or formic acid (for MS compatibility).[11]
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Reverse-Phase C18 or Phenyl column (e.g., Newcrom R1).[11]
Procedure:
1. Sample Preparation:
-
Dissolve a known amount of the this compound sample in the mobile phase to a suitable concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Instrument Parameters:
| Parameter | Setting |
| Column | C18 or Phenyl, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile:Water gradient |
| Gradient | Start with 50% ACN, ramp to 95% ACN over 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 254 nm |
| Injection Volume | 10 µL |
3. Data Analysis:
-
Identify peaks based on retention times of standards.
-
Quantification is performed by creating a calibration curve of peak area versus concentration for each analyte.
Logical Relationship of this compound Synthesis and By-product Analysis:
Caption: Relationship between this compound synthesis, by-product formation, and analytical quality control.
Data Presentation
The following tables summarize typical and acceptable concentration ranges for by-products in commercial-grade this compound. Actual values will vary depending on the catalyst, process conditions, and feedstock purity.
Table 1: Typical By-product Concentrations in this compound
| By-product | Typical Concentration Range (wt. %) |
| Diisopropylbenzenes (DIPBs) | 0.01 - 0.2 |
| n-Propylbenzene (nPB) | 0.01 - 0.05 |
| Ethylbenzene | < 0.01 |
| sec-Butylbenzene | < 0.01 |
| Cymenes | < 0.01 |
| Other Aromatics | < 0.05 |
| This compound Purity | > 99.5 |
Table 2: Example Quantitative Data from GC-FID Analysis
| Compound | Retention Time (min) | Concentration (wt. %) | Limit of Detection (wt. %) |
| Benzene | 4.67 | 0.005 | 0.001 |
| Ethylbenzene | 10.31 | 0.008 | 0.001 |
| This compound | 14.70 | 99.85 | - |
| n-Propylbenzene | 16.02 | 0.025 | 0.001 |
| sec-Butylbenzene | 18.97 | 0.009 | 0.001 |
| p-Cymene | 19.55 | 0.003 | 0.001 |
| 1,3-Diisopropylbenzene | 23.96 | 0.080 | 0.002 |
| 1,4-Diisopropylbenzene | 24.31 | 0.020 | 0.002 |
Note: Retention times are illustrative and will vary with the specific GC column and conditions used.[8] The limit of detection for many of these impurities can be as low as 10 mg/kg (0.001 wt.%).[6][12]
Conclusion
The robust and reliable quantification of by-products in this compound synthesis is essential for modern chemical manufacturing. Gas chromatography with flame ionization detection (GC-FID) provides a sensitive and accurate method for routine quality control. The protocols and data presented here offer a comprehensive guide for researchers and scientists to establish and validate their own analytical procedures for monitoring the purity of this compound.
References
- 1. This compound process - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. Engineers Guide: this compound production flow sheet and Process description [enggyd.blogspot.com]
- 4. shop.tarjomeplus.com [shop.tarjomeplus.com]
- 5. standards.iteh.ai [standards.iteh.ai]
- 6. standards.iteh.ai [standards.iteh.ai]
- 7. osha.gov [osha.gov]
- 8. restek.com [restek.com]
- 9. environics.com [environics.com]
- 10. researchgate.net [researchgate.net]
- 11. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. store.astm.org [store.astm.org]
Application Notes and Protocols for the Synthesis of α-Methylstyrene from Cumene
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Methylstyrene (AMS) is a valuable chemical intermediate utilized in the production of various materials, including plasticizers, resins, and polymers.[1][2][3][4] Industrially, AMS is primarily obtained as a byproduct of the Hock process, which involves the oxidation of cumene (B47948) to produce phenol (B47542) and acetone (B3395972).[4][5][6] An alternative, more direct route is the dehydrogenation of this compound. This document provides detailed application notes and protocols for both the Hock process byproduct recovery and the direct dehydrogenation method for synthesizing α-methylstyrene from this compound.
Method 1: Synthesis of α-Methylstyrene as a Byproduct of the Hock Process
The Hock process is a two-stage industrial method. The first stage is the oxidation of this compound to this compound hydroperoxide (CHP), and the second is the acid-catalyzed cleavage of CHP to yield phenol and acetone, with α-methylstyrene as a significant byproduct.[1][2][3][5]
Reaction Pathway
The overall process involves the following key chemical transformations:
-
This compound Oxidation: this compound is oxidized with air to form this compound hydroperoxide (CHP). A side reaction also produces dimethylbenzyl alcohol (DMBA) and acetophenone.[5]
-
CHP Cleavage: CHP is decomposed in the presence of an acid catalyst (e.g., sulfuric acid) to phenol and acetone.[5]
-
DMBA Dehydration: The byproduct DMBA is dehydrated during the acid-catalyzed cleavage step to form α-methylstyrene.[1][3]
Experimental Protocol
Stage 1: this compound Oxidation
-
Reactor Setup: A pressure reactor equipped with a gas inlet, temperature and pressure controls, and a reflux condenser is required.
-
Reaction Mixture: Charge the reactor with fresh and recycled this compound. The feed may contain 8-12 wt% this compound hydroperoxide to initiate the reaction.[5]
-
Oxidation: Introduce air into the reactor. The reaction is typically carried out at a temperature of 80-130°C and a pressure of 1-7 atm.[5] The reaction is exothermic.
-
Monitoring: The reaction is monitored until the concentration of this compound hydroperoxide at the reactor outlet reaches 25-40 wt%.[5]
-
Product Concentration: The product from the oxidation unit is subjected to vacuum distillation (at approximately 0.2 atm) to concentrate the CHP to about 90 wt%. Unreacted this compound is separated and recycled back to the reactor.[5]
Stage 2: this compound Hydroperoxide Cleavage and α-Methylstyrene Formation
-
Reactor Setup: A cleavage reactor, typically a stirred tank reactor, is used.
-
Catalyst: A strong mineral acid, such as sulfuric acid, is used as the catalyst. The amount of sulfuric acid is approximately 0.007 kg per kg of this compound.[5]
-
Cleavage Reaction: The concentrated CHP is fed into the cleavage reactor. The reaction is highly exothermic and the temperature is maintained between 50-80°C.[5] To control the temperature, acetone can be refluxed.[5]
-
Neutralization: The product stream from the cleavage reactor is neutralized with a base, such as sodium hydroxide, to remove the sulfuric acid catalyst and any acidic byproducts.[5]
-
Product Separation and Purification: The neutralized product mixture, containing phenol, acetone, this compound, and α-methylstyrene, is separated by a series of distillation columns. α-Methylstyrene is recovered and purified in dedicated distillation columns.[5] To prevent polymerization of AMS during distillation, an amine inhibitor (0.05-1.0 wt%) can be added to the distillation zone containing AMS and organic acids.[1][2][3]
Quantitative Data
| Parameter | This compound Oxidation | CHP Cleavage | Reference |
| Temperature | 80-130 °C | 50-100 °C | [5] |
| Pressure | 1-7 atm | 115-618 kPa | [5] |
| Catalyst | - | Sulfuric Acid | [5] |
| CHP Concentration (Inlet) | 8-12 wt% | ~90 wt% | [5] |
| CHP Concentration (Outlet) | 25-40 wt% | - | [5] |
| Selectivity (Phenol & Acetone) | 90-97% | >99.5% | [5] |
| Overall AMS Yield from this compound | - | ~6% | [5] |
Method 2: Direct Dehydrogenation of this compound to α-Methylstyrene
A more direct route to α-methylstyrene is the catalytic dehydrogenation of this compound. This method avoids the co-production of phenol and acetone.
Reaction Pathway
In this process, this compound is passed over a heated catalyst, leading to the removal of two hydrogen atoms to form α-methylstyrene.
Experimental Protocol
-
Reactor Setup: A fixed-bed flow reactor is typically used for this gas-phase reaction.
-
Catalyst: A common catalyst for this reaction is an iron(III) oxide-chromium(III) oxide-potassium carbonate (Fe₂O₃-Cr₂O₃-K₂CO₃) catalyst.[7] Other supported metal oxide catalysts, such as vanadium oxide on activated carbon, have also been investigated.[7] Rhenium- and tungsten-based catalysts on porous ceramic supports are also effective.[8]
-
Reaction Conditions: The dehydrogenation of this compound is typically carried out at elevated temperatures, in the range of 550-600°C.[8]
-
Reaction Execution: this compound is vaporized and passed through the heated catalyst bed. The presence of carbon dioxide in the feed can enhance the yield of α-methylstyrene.[7]
-
Product Collection and Purification: The product stream, containing α-methylstyrene, unreacted this compound, and other byproducts, is cooled and condensed. The α-methylstyrene is then separated and purified by distillation.
Quantitative Data
| Parameter | Value | Reference |
| Catalyst | Fe₂O₃-Cr₂O₃-K₂CO₃ or [Re,W]/γ-Al₂O₃(K,Ce)/α-Al₂O₃ | [7][8] |
| Temperature | 550-600 °C | [8] |
| AMS Yield | Can be higher than in the Hock process, but specific industrial yields are not widely published. |
Visualizations
Caption: Workflow for α-Methylstyrene synthesis via the Hock process.
Caption: Chemical reaction pathway for the Hock process.
References
- 1. RU2619117C2 - Method for producing alpha-methylstyrene from this compound - Google Patents [patents.google.com]
- 2. EP2822920A1 - Method for producing alpha-methyl styrene from this compound - Google Patents [patents.google.com]
- 3. data.epo.org [data.epo.org]
- 4. Alpha-methylstyrene | DOMO Chemicals [domochemicals.com]
- 5. environmentalgenome.org [environmentalgenome.org]
- 6. AMS (Alpha Methyl Styrenes) [evonik.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Cumene Oxidation Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cumene (B47948) process is a cornerstone of industrial chemistry, facilitating the production of phenol (B47542) and acetone (B3395972) from this compound (isopropylbenzene).[1] The process involves the oxidation of this compound to this compound hydroperoxide (CHP), which is then cleaved to yield the final products.[2] Monitoring the composition of the reaction mixture is crucial for optimizing yield, ensuring safety, and controlling purity. High-performance liquid chromatography (HPLC) is a powerful analytical technique for the separation and quantification of this compound and its various oxidation products.[3] This document provides detailed application notes and protocols for the HPLC analysis of the key components in a this compound oxidation reaction mixture.
Principle of the Method
The primary analytical technique employed is reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection.[3] This method separates compounds based on their hydrophobicity. A non-polar stationary phase (typically a C18 column) is used with a polar mobile phase, usually a mixture of water and a polar organic solvent like acetonitrile.[3] Less polar compounds interact more strongly with the stationary phase and thus have longer retention times, while more polar compounds elute earlier. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to effectively separate a mixture of compounds with a wide range of polarities.[4]
Key Analytes
The primary compounds of interest in the HPLC analysis of this compound oxidation products are:
-
This compound: The starting material.
-
This compound Hydroperoxide (CHP): The key intermediate.[3]
-
Phenol: The desired product.
-
Acetone: The desired co-product.
-
Acetophenone: A common byproduct.
-
2-Phenyl-2-propanol (Dimethylphenylcarbinol - DMPC): Another significant byproduct.
-
Dicumyl Peroxide: A byproduct formed from the recombination of cumyl radicals.
Experimental Protocols
Instrumentation and Materials
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[5]
-
Data acquisition and processing software.
-
-
Reagents and Solvents:
-
Acetonitrile (HPLC grade).[5]
-
Water (HPLC grade or ultrapure).[5]
-
Methanol (B129727) (HPLC grade, for sample preparation).
-
Analytical standards of this compound, this compound hydroperoxide, phenol, acetone, acetophenone, 2-phenyl-2-propanol, and dicumyl peroxide.
-
-
Labware:
-
Volumetric flasks and pipettes.
-
Syringes and 0.22 µm syringe filters.
-
HPLC vials.
-
Preparation of Mobile Phase and Standards
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
Standard Stock Solutions:
-
Accurately weigh approximately 100 mg of each analytical standard into separate 100 mL volumetric flasks.
-
Dissolve the standards in methanol and dilute to the mark to obtain stock solutions of approximately 1 mg/mL.
-
-
Working Standard Solutions:
-
Prepare a mixed working standard solution by diluting the stock solutions with the initial mobile phase composition (e.g., 90% Mobile Phase A: 10% Mobile Phase B) to achieve a final concentration in the expected range of the samples.
-
Prepare a series of calibration standards by further diluting the mixed working standard to cover a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation
-
Accurately weigh a portion of the this compound oxidation reaction mixture (e.g., 100 mg) into a 100 mL volumetric flask.
-
Dissolve the sample in methanol and dilute to the mark.
-
Further dilute the sample solution as necessary with the initial mobile phase to bring the analyte concentrations within the calibration range.
-
Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial before analysis.
HPLC Method Parameters
The following is a typical gradient HPLC method for the analysis of this compound oxidation products. Method optimization may be required based on the specific column and HPLC system used.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm and 254 nm |
| Injection Volume | 10 µL |
Data Analysis and Quantification
-
Identify the peaks in the sample chromatogram by comparing their retention times with those of the analytical standards.
-
Integrate the peak areas for each analyte in both the standards and the samples.
-
Construct a calibration curve for each analyte by plotting the peak area versus the concentration of the calibration standards.
-
Determine the concentration of each analyte in the sample by using the linear regression equation from the calibration curve.
Data Presentation
The following table summarizes typical retention times for the key analytes in a this compound oxidation mixture using a reversed-phase HPLC method. Actual retention times may vary depending on the specific chromatographic conditions.
| Analyte | Typical Retention Time (min) |
| Acetone | Early eluting, may not be well-retained |
| Phenol | ~4.5 |
| 2-Phenyl-2-propanol (DMPC) | ~6.0 |
| Acetophenone | ~7.8 |
| This compound Hydroperoxide (CHP) | ~9.5 |
| This compound | ~12.0 |
| Dicumyl Peroxide | ~15.0 |
Mandatory Visualizations
This compound Oxidation Pathway
The following diagram illustrates the simplified reaction pathway for the oxidation of this compound to this compound hydroperoxide and its subsequent cleavage to phenol and acetone, along with the formation of major byproducts.
Caption: Simplified reaction pathway of this compound oxidation and decomposition.
Experimental Workflow for HPLC Analysis
The diagram below outlines the logical steps involved in the HPLC analysis of this compound oxidation products, from sample preparation to data analysis.
Caption: Workflow for HPLC analysis of this compound oxidation products.
References
Application Notes and Protocols for the Alkylation of Benzene with Isopropanol to Produce Cumene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cumene (B47948) (isopropylbenzene) is a crucial intermediate in the chemical industry, primarily serving as a precursor for the production of phenol (B47542) and acetone (B3395972) via the this compound process.[1][2] The synthesis of this compound is achieved through the Friedel-Crafts alkylation of benzene (B151609) with an alkylating agent, typically propylene (B89431) or, as detailed in this protocol, isopropanol (B130326).[1][2] The use of isopropanol offers an alternative route, which can be advantageous in certain contexts, such as when it is a readily available co-product.[3] This document provides detailed procedures and critical parameters for the synthesis of this compound from benzene and isopropanol, focusing on heterogeneous catalysis, which is prevalent in modern industrial applications to circumvent the environmental and corrosion issues associated with traditional catalysts like AlCl₃ and solid phosphoric acid.[4][5]
Reaction Chemistry and Mechanism
The core chemical transformation is the electrophilic aromatic substitution of benzene with an isopropyl group derived from isopropanol. The reaction is acid-catalyzed, where the catalyst facilitates the formation of an electrophile, a secondary carbocation (isopropyl cation), from isopropanol.[6][7] In many catalytic systems, particularly at elevated temperatures, isopropanol can undergo dehydration to form propene, which then acts as the alkylating agent in a subsequent Friedel-Crafts reaction.[3]
The primary reaction is as follows:
C₆H₆ (Benzene) + (CH₃)₂CHOH (Isopropanol) → C₆H₅CH(CH₃)₂ (this compound) + H₂O
A significant side reaction is the further alkylation of this compound to form diisopropylbenzenes (DIPB) and other polyalkylated products.[1][8] The use of an excess of benzene can help to minimize these side reactions.[8]
Data Presentation: Comparison of Catalytic Systems
The choice of catalyst and reaction conditions significantly impacts the conversion, selectivity, and yield of this compound. Below is a summary of quantitative data from various studies on the alkylation of benzene with isopropanol/propylene.
| Catalyst | Alkylating Agent | Temperature (°C) | Pressure | Benzene:Alkene Molar Ratio | Benzene Conversion (%) | This compound Selectivity (%) | Reference |
| Zeolite Beta | Isopropanol | 150 - 270 | Atmospheric | 8:1 | High | > 93.55 | [9] |
| Zeolite Beta | Isopropanol/Propene | 100 - 300 | Not Specified | Not Specified | High | High | [3] |
| Zeolite MTW (ZSM-12) | Isopropanol/Propene | 150 - 230 | 5 - 20 bar | 2:1 to 4:1 | Not Specified | Not Specified | [10][11][12] |
| SAPO-5 | Isopropanol | Not Specified | > Atmospheric | Not Specified | Near Theoretical Yield | High | [13] |
| Solid Phosphoric Acid (SPA) | Propylene | 200 - 260 | 34 MPa | ~7:1 | Propylene conversion is complete | ~94.8 (yield) | [1] |
| Aluminum Chloride (AlCl₃) | Propylene | < 135 | < 0.4 MPa | Not Specified | High | Up to 99 (yield) | [1] |
Experimental Protocols
This section outlines a general laboratory-scale procedure for the alkylation of benzene with isopropanol using a solid acid catalyst, such as a zeolite.
Materials and Equipment:
-
Reactants: Benzene (anhydrous), Isopropanol (anhydrous)
-
Catalyst: Activated Zeolite Beta (or other suitable solid acid catalyst)
-
Apparatus: A high-pressure stainless-steel batch reactor equipped with a magnetic stirrer, temperature controller, and pressure gauge. Alternatively, a fixed-bed flow reactor can be used for continuous operation. Standard laboratory glassware for work-up and purification (e.g., distillation apparatus).
-
Analytical Instruments: Gas Chromatograph (GC) for product analysis.
Procedure: Batch Reactor
-
Catalyst Activation: The zeolite catalyst should be activated prior to use to remove any adsorbed water. This is typically done by heating the catalyst under a flow of dry nitrogen or in a vacuum oven at a high temperature (e.g., 400-500 °C) for several hours.
-
Reactor Charging:
-
To a clean and dry reactor, add the activated zeolite catalyst. The catalyst loading can vary, but a typical starting point is 1-5% by weight of the total reactants.
-
Add anhydrous benzene and anhydrous isopropanol to the reactor. A molar excess of benzene is recommended to maximize this compound selectivity; a benzene to isopropanol molar ratio of 5:1 to 8:1 is common.[8][9]
-
-
Reaction:
-
Seal the reactor and purge with an inert gas like nitrogen to remove air.
-
Begin stirring and heat the reactor to the desired reaction temperature, typically in the range of 150-250 °C.[3][9]
-
Monitor the pressure inside the reactor. The reaction can be carried out under autogenous pressure or a set pressure of an inert gas.
-
Allow the reaction to proceed for a set time (e.g., 1-6 hours). The optimal reaction time should be determined experimentally.
-
-
Reaction Quenching and Product Recovery:
-
After the desired reaction time, cool the reactor to room temperature.
-
Carefully vent any excess pressure.
-
Open the reactor and separate the liquid product mixture from the solid catalyst by filtration.
-
-
Work-up and Purification:
-
The liquid product will contain unreacted benzene, this compound, water, and byproducts like DIPB.
-
Wash the organic layer with water to remove any remaining catalyst fines and dissolved polar impurities.
-
Dry the organic layer over an appropriate drying agent (e.g., anhydrous sodium sulfate).
-
Isolate the this compound from unreacted benzene and heavier byproducts by fractional distillation.
-
-
Analysis:
-
Analyze the product mixture and purified fractions by Gas Chromatography (GC) to determine the conversion of benzene and the selectivity for this compound.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound synthesis.
Reaction Mechanism: Friedel-Crafts Alkylation
Caption: Friedel-Crafts alkylation mechanism.
References
- 1. shop.tarjomeplus.com [shop.tarjomeplus.com]
- 2. This compound process - Wikipedia [en.wikipedia.org]
- 3. US6841704B2 - Process for preparing this compound which is used in the preparation of phenol - Google Patents [patents.google.com]
- 4. HK1154564B - Process for the alkylation of benzene with isopropanol or blends of isopropanol and propylene - Google Patents [patents.google.com]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. Friedel Crafts alkylation | Reaction Mechanism of Friedel Crafts alkylation [pw.live]
- 7. Sciencemadness Discussion Board - preperation of this compound from isopropanol and benzene - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. ecoquery.ecoinvent.org [ecoquery.ecoinvent.org]
- 9. Study on the alkylation of aromatic hydrocarbons and propylene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US20110218366A1 - Process for the alkylation of benzene with isopropanol or blends of isopropanol and propylene - Google Patents [patents.google.com]
- 11. US8575413B2 - Process for the alkylation of benzene with isopropanol or blends of isopropanol and propylene - Google Patents [patents.google.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Enhanced Cumene Synthesis via Catalytic Distillation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of cumene (B47948) through catalytic distillation. This innovative approach integrates chemical reaction and distillation in a single unit, offering significant advantages in terms of energy efficiency, product purity, and process intensification.
Introduction to Catalytic Distillation for this compound Synthesis
This compound (isopropylbenzene) is a crucial intermediate in the chemical industry, primarily used for the production of phenol (B47542) and acetone. Traditionally, this compound is synthesized via Friedel-Crafts alkylation of benzene (B151609) with propylene (B89431) over acid catalysts in fixed-bed reactors. Catalytic distillation (CD) presents a more efficient alternative by combining the reaction and separation steps. In the CD column, the catalyst is packed in a specific section where both reaction and distillation occur simultaneously. The heat generated from the exothermic alkylation reaction is utilized in-situ for the distillation process, leading to improved energy efficiency. Furthermore, the continuous removal of products from the reaction zone can shift the equilibrium towards higher conversion and selectivity.
Zeolite catalysts, particularly those with BEA, MFI, and MWW structures, have shown significant activity and stability in the alkylation of benzene with propylene to produce this compound.[1] These solid acid catalysts are preferred over traditional liquid acids due to their non-corrosive nature and ease of handling.
Reaction Mechanism and Pathways
The synthesis of this compound involves two main reactions: the primary alkylation of benzene with propylene and the subsequent transalkylation of polyisopropylbenzenes (PIPB) with benzene to maximize this compound yield.
Signaling Pathway Diagram
Caption: Reaction pathways in this compound synthesis.
Experimental Protocols
This section outlines a detailed protocol for the synthesis of this compound using a laboratory-scale catalytic distillation column.
Materials and Equipment
-
Reactants: Benzene (AR grade, dried over molecular sieves), Propylene (polymer grade, >99.5% purity)
-
Catalyst: Beta Zeolite or other suitable zeolite catalyst (e.g., FHI-01)
-
Apparatus:
-
Jacketed glass catalytic distillation column (e.g., 50 mm inner diameter, 2 m height)
-
Catalyst packing (e.g., structured packing with catalyst embedded)
-
Reboiler flask with heating mantle
-
Condenser with reflux head and distillate collector
-
Feed pumps for benzene and propylene
-
Temperature sensors (thermocouples or RTDs)
-
Pressure transducer and controller
-
Gas chromatograph (GC) for product analysis
-
Catalyst Preparation (Example: Beta Zeolite)
-
Ion Exchange (optional): The commercially available H-beta zeolite can be modified to enhance its catalytic activity. For instance, it can be exchanged with metal ions like cerium.
-
Calcination: The zeolite extrudates are calcined in a furnace. A typical procedure involves heating at 623 K for 3 hours to remove any adsorbed water and organic impurities.
-
Preparation of Catalytic Packing: The calcined zeolite catalyst is incorporated into a structured packing. This can be achieved by sandwiching the catalyst particles between layers of stainless-steel wire mesh or by coating the catalyst onto the surface of the packing material.
Experimental Setup and Procedure
-
Column Assembly: The catalytic distillation column is assembled with the catalyst packing in the desired reaction zone. The reboiler is attached to the bottom and the condenser to the top.
-
System Purge: The entire system is purged with an inert gas (e.g., nitrogen) to remove air and moisture.
-
Startup:
-
Benzene is introduced into the reboiler and heated to its boiling point to establish a total reflux condition. This pre-wets the catalyst bed.
-
Once the column reaches a steady state with total reflux of benzene, the propylene feed is initiated.
-
-
Reaction and Distillation:
-
Propylene is fed into the column below the catalyst bed.
-
Benzene is fed as a liquid at the top of the column.
-
The operating pressure of the column is maintained at a desired level (e.g., 0.5 - 1.0 MPa).
-
The temperature profile along the column is monitored. The heat of reaction will cause a noticeable temperature increase in the catalyst zone.
-
The reflux ratio is adjusted to control the separation and the residence time of reactants in the reaction zone.
-
-
Product Collection and Analysis:
-
The overhead product, primarily unreacted benzene and any light non-condensable gases, is condensed. A portion is returned to the column as reflux, and the remainder is collected as the distillate.
-
The bottom product, containing this compound, unreacted benzene, and heavier byproducts like diisopropylbenzene (DIPB), is collected from the reboiler.
-
Samples from the distillate and bottom product streams are taken periodically and analyzed by gas chromatography (GC) to determine the composition.
-
Gas Chromatography (GC) Analysis Protocol
-
Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A capillary column suitable for hydrocarbon analysis (e.g., UCON LB-550X).
-
Carrier Gas: Helium or Nitrogen.
-
Temperature Program:
-
Injector temperature: 250 °C
-
Detector temperature: 280 °C
-
Oven temperature: Isothermal at a suitable temperature (e.g., 100-130 °C) or a temperature ramp to separate all components.
-
-
Internal Standard: An internal standard such as n-decane can be used for accurate quantification.
-
Procedure:
-
Prepare calibration standards of benzene, propylene, this compound, and DIPB of known concentrations.
-
Inject a known volume of the sample (distillate or bottoms) into the GC.
-
Identify the peaks based on the retention times of the standards.
-
Quantify the concentration of each component by comparing the peak areas with the calibration curves.
-
Data Presentation
The following tables summarize typical catalysts, operating conditions, and performance data for this compound synthesis.
Table 1: Catalysts for this compound Synthesis
| Catalyst Type | Description | Key Advantages |
| Zeolite Beta | A large-pore zeolite with a three-dimensional pore structure. | High activity and selectivity for this compound, good stability. |
| MCM-22 | A zeolite with a unique pore structure containing both 10- and 12-membered rings. | High selectivity to this compound, resistance to deactivation. |
| Zeolite Y | A faujasite-type zeolite with a large pore opening. | Can be modified to enhance activity and selectivity. |
| FHI-01 | A specific zeolite catalyst used in a pilot plant for catalytic distillation of this compound. | Demonstrated high selectivity (98%) in pilot-scale operations.[2] |
| Solid Phosphoric Acid (SPA) | Phosphoric acid supported on a solid carrier like kieselguhr. | Historically used, but has lower yield and is not regenerable.[3] |
Table 2: Typical Operating Conditions for this compound Synthesis
| Parameter | Conventional Fixed-Bed | Catalytic Distillation |
| Catalyst | Zeolite (e.g., Beta, MCM-22), SPA | Zeolite (e.g., Beta, FHI-01) |
| Temperature | 150 - 250 °C | 150 - 220 °C (in reaction zone) |
| Pressure | 2.0 - 4.0 MPa | 0.5 - 1.5 MPa |
| Benzene/Propylene Molar Ratio | 3:1 to 8:1 | 2:1 to 5:1 |
| Propylene Weight Hourly Space Velocity (WHSV) | 1 - 10 hr⁻¹ | Not directly comparable |
Table 3: Performance Data for this compound Synthesis
| Process | Catalyst | Propylene Conversion (%) | This compound Selectivity (%) | This compound Purity (%) | Reference |
| Catalytic Distillation (Pilot Plant) | FHI-01 | > 99 | 98 | - | [2] |
| Conventional Fixed-Bed (UOP Q-Max) | Zeolite Beta | ~100 | > 99.5 | 99.9+ | [3] |
| Conventional Fixed-Bed (SPA) | SPA | ~100 | ~95 | 99.9 | [3] |
Experimental Workflow and Logic Diagrams
Catalytic Distillation Process Workflow
Caption: Catalytic distillation workflow for this compound synthesis.
Conclusion
Catalytic distillation offers a promising and efficient route for the synthesis of this compound. By integrating reaction and separation into a single unit, this technology can lead to significant savings in capital and operating costs. The use of robust zeolite catalysts ensures high conversion of propylene and excellent selectivity towards this compound. The protocols and data presented in this document provide a comprehensive guide for researchers and scientists interested in exploring and optimizing the catalytic distillation process for enhanced this compound production.
References
Application Notes and Protocols for the Transalkylation of Diisopropylbenzene to Cumene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the transalkylation of diisopropylbenzene (DIPB) to produce cumene (B47948). This reaction is a critical step in maximizing the yield of this compound, an important intermediate in the production of phenol (B47542) and acetone, by converting the by-product DIPB back into the desired product. The following sections detail various catalytic methods, experimental protocols, and performance data.
Introduction
During the alkylation of benzene (B151609) with propylene (B89431) to produce this compound, diisopropylbenzene (DIPB) isomers are common by-products.[1][2] To improve the overall process economy and raw material efficiency, these DIPB isomers can be reacted with benzene in a transalkylation process to yield additional this compound.[1][3][4] This process is typically carried out over an acidic catalyst, with modern processes favoring solid acid catalysts like zeolites due to their high activity, selectivity, and environmental benefits over older technologies like AlCl3.[1][5]
The general chemical equation for the transalkylation of diisopropylbenzene with benzene is:
C₆H₄(C₃H₇)₂ + C₆H₆ ⇌ 2 C₆H₅(C₃H₇)
(Diisopropylbenzene + Benzene ⇌ 2 this compound)
Catalytic Methods and Data
Various solid acid catalysts have been investigated for the transalkylation of DIPB. The choice of catalyst significantly influences the reaction conditions and the resulting conversion and selectivity. Zeolites such as Beta, Mordenite, Y, and SAPO-5 are commonly employed.[1][6][7][8][9]
Quantitative Catalyst Performance Data
The following tables summarize the performance of different catalysts under various experimental conditions.
Table 1: Vapor-Phase Transalkylation over H-Mordenite [1]
| Parameter | Value |
| Catalyst | H-Mordenite |
| Temperature Range | 493-573 K |
| Benzene/DIPB Mole Ratio | ~12.2 |
| Pressure | Atmospheric |
| Max DIPB Conversion | Increases with temperature |
| This compound Selectivity | Decreases with increasing temperature and space-time |
Table 2: Liquid-Phase Transalkylation over Zeolite Catalysts [1]
| Catalyst | Temperature Range (°C) | Pressure |
| Sulfate-treated Zirconia | 175-225 | - |
| H-Mordenite, La-H-Y, H-Beta | 170-210 | Atmospheric to 25 kg/cm ² |
Table 3: Transalkylation over Modified Beta Zeolite [2][7][10][11]
| Parameter | Value |
| Catalyst | Cerium-modified Beta Zeolite |
| Temperature Range | 493-593 K |
| Benzene/1,4-DIPB Molar Ratio | 1-15 |
| Space Time | 4.2 - 9.03 kg h/kmol |
| Max this compound Selectivity | 83.82% at 573 K |
| Max 1,4-DIPB Conversion | 94.69% at 573 K |
Table 4: Transalkylation over SAPO-5 Catalyst [6]
| Parameter | Value |
| Catalyst | SAPO-5 |
| This compound Selectivity | Improved at higher Benzene/DIPB mole ratios and higher space velocities |
Experimental Protocols
This section provides detailed methodologies for laboratory-scale transalkylation of DIPB to this compound.
Protocol 1: Vapor-Phase Transalkylation using a Fixed-Bed Reactor
This protocol is based on the methodology for vapor-phase transalkylation over an H-mordenite catalyst.[1]
1. Materials:
- Benzene (≥99.7%)
- Diisopropylbenzene (mixture of m- and p-isomers)
- H-mordenite catalyst (extrudates)
- Nitrogen (carrier gas)
2. Equipment:
- Fixed-bed down-flow reactor
- Temperature controller and furnace
- Mass flow controllers for gas and liquid feeds
- Condenser to cool the product stream
- Gas chromatograph (GC) for product analysis
3. Procedure:
- Load a known amount of H-mordenite catalyst into the reactor.
- Pre-treat the catalyst by heating it under a flow of nitrogen to remove any adsorbed moisture.
- Set the reactor temperature to the desired value (e.g., 493 K).
- Introduce the benzene and DIPB feed at a specific molar ratio (e.g., 12.2:1) into a vaporizer.
- Feed the vaporized reactants along with a nitrogen carrier gas into the reactor over the catalyst bed.
- Maintain a constant space-time by adjusting the feed flow rate.
- Cool the reactor effluent in a condenser to collect the liquid products.
- Analyze the liquid product composition using a Gas Chromatograph with a Flame Ionization Detector (FID). The GC column temperature can be programmed (e.g., initial temperature of 100°C, ramped at 10°C/min to 250°C) to separate the components.[1]
4. Data Analysis:
- Calculate the conversion of DIPB and the selectivity to this compound based on the GC analysis.
Protocol 2: Liquid-Phase Transalkylation using a High-Pressure Reactor
This protocol describes a general approach for liquid-phase transalkylation, which is often favored in industrial applications.[5]
1. Materials:
- Benzene
- Diisopropylbenzene (or a heavy aromatic stream containing DIPB)
- Zeolite catalyst (e.g., Beta zeolite)
2. Equipment:
- High-pressure stirred autoclave or fixed-bed reactor
- Heating system with temperature control
- High-pressure liquid pumps
- Back pressure regulator to maintain system pressure
- Sampling system for product analysis
- Gas chromatograph (GC)
3. Procedure:
- Charge the reactor with the zeolite catalyst.
- Purge the system with an inert gas (e.g., nitrogen).
- Introduce the benzene and DIPB mixture into the reactor at the desired ratio.
- Pressurize the reactor to the target pressure (e.g., 50 psig to 1000 psig) and heat to the reaction temperature (e.g., 170-210°C).[1][12]
- If using a stirred autoclave, maintain constant agitation. For a fixed-bed reactor, maintain a continuous flow of reactants.
- Collect liquid samples periodically through the sampling system.
- Analyze the samples by GC to determine the composition and monitor the reaction progress.
4. Data Analysis:
- Determine the conversion of DIPB and the selectivity to this compound at different time points or steady-state conditions.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for a laboratory-scale transalkylation experiment.
Caption: General workflow for the transalkylation of DIPB to this compound.
Logical Relationship of the Industrial Process
The diagram below outlines the logical flow of an industrial this compound production process incorporating a transalkylation unit.
Caption: Industrial this compound production with an integrated transalkylation loop.
References
- 1. dspace.nitrkl.ac.in [dspace.nitrkl.ac.in]
- 2. scielo.br [scielo.br]
- 3. Process flow sheets: this compound production process flow sheet [processflowsheets.blogspot.com]
- 4. Engineers Guide: this compound production flow sheet and Process description [enggyd.blogspot.com]
- 5. shop.tarjomeplus.com [shop.tarjomeplus.com]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. Transalkylation of polynuclear aromatics with diisopropylbenzene over zeolite catalysts | Sciact - научная деятельность [biblhelper.catalysis.ru]
- 9. researchgate.net [researchgate.net]
- 10. scite.ai [scite.ai]
- 11. researchgate.net [researchgate.net]
- 12. US7102043B2 - Process for synthesizing diisopropylbenzene - Google Patents [patents.google.com]
Application of Cumene in the Formulation of Paints, Lacquers, and Enamels
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cumene (B47948), an aromatic hydrocarbon, serves as a specialty solvent and thinner in the manufacturing of various coatings, including paints, lacquers, and enamels.[1][2] While its primary industrial use is as an intermediate in the production of phenol (B47542) and acetone, its properties as a slow-evaporating, high-solvency solvent make it a valuable component in specific coating formulations. This document provides detailed application notes and experimental protocols for evaluating the use of this compound in solvent-borne coating systems.
This compound's role in these formulations is primarily to dissolve binders, disperse pigments, and control the viscosity of the coating. Its slow evaporation rate is particularly advantageous in applications where a longer open time is desired, such as in brushing enamels and certain types of lacquers, allowing for improved flow and leveling of the film.
Key Applications and Rationale for Use
This compound is utilized in paints, lacquers, and enamels for several key reasons:
-
Solvent and Thinner: It effectively dissolves various resins and binders used in these coatings, reducing their viscosity to a suitable level for application.[1]
-
Retarder Solvent: Due to its low volatility, this compound evaporates slowly. This characteristic is beneficial in preventing defects such as blushing in lacquers and allows for a smoother, more uniform finish in brushed paints and enamels.
-
Flow and Leveling Agent: By extending the wet-edge time, this compound promotes better flow and leveling of the coating, minimizing brush marks and other application imperfections.
While specific concentrations can vary based on the desired properties of the final coating, aromatic solvents like this compound are often used as a component of the total solvent blend, which can constitute a significant portion of the paint formulation.[3]
Quantitative Data and Physical Properties
A comprehensive understanding of this compound's physical and chemical properties is essential for its effective use in coating formulations. The following table summarizes key quantitative data for this compound and provides a comparison with other common aromatic solvents.
| Property | This compound | Toluene | Xylene | Unit |
| Kauri-Butanol (KB) Value | 91 | 105 | 98 | - |
| Relative Evaporation Rate (n-BuAc=1) | 0.2 - 0.3 | 2.0 | 0.6 | - |
| Boiling Point | 152 | 111 | 138-144 | °C |
| Flash Point (Closed Cup) | 31 | 4 | 27 | °C |
| Vapor Pressure @ 20°C | 4.3 | 22 | 6.7 | mmHg |
| Density @ 20°C | 0.862 | 0.867 | 0.860 | g/cm³ |
Experimental Protocols
To evaluate the performance of this compound in a paint, lacquer, or enamel formulation, a series of standardized tests should be conducted. The following protocols are based on established ASTM International standards.
Determination of Solvent Power: Kauri-Butanol Value (ASTM D1133)
This test method determines the relative solvent power of a hydrocarbon solvent.[4][5][6] A higher Kauri-Butanol (KB) value indicates a stronger solvent.[7][8][9]
Methodology:
-
Prepare a standard solution of kauri resin in n-butanol.
-
Titrate a measured amount of the kauri-butanol solution with the solvent under investigation (this compound) at a standard temperature (25°C).
-
The endpoint of the titration is reached when the solution becomes turbid.[10]
-
The volume of solvent required to reach the endpoint is recorded and used to calculate the KB value.[11]
Evaluation of Coating Adhesion (ASTM D3359)
This test assesses the adhesion of a coating to its substrate.[1][3][12]
Methodology (Test Method B - Cross-Cut Tape Test):
-
Apply the coating containing this compound to a suitable substrate and allow it to cure completely.
-
Using a sharp blade, make a series of parallel cuts through the coating to the substrate, followed by a second set of cuts at a 90-degree angle to the first, creating a cross-hatch pattern.[13]
-
Apply a specified pressure-sensitive tape over the cross-hatched area and smooth it down firmly.
-
Rapidly pull the tape off at a 180-degree angle.
-
Evaluate the adhesion by visually inspecting the grid area for any coating removal and classifying it according to the ASTM D3359 scale (5B for no removal to 0B for greater than 65% removal).[12]
Assessment of Solvent Resistance (ASTM D4752)
This method is used to determine the resistance of a cured coating to a solvent, which can be indicative of the degree of cure. While the standard specifies methyl ethyl ketone (MEK), this compound can be used as the test solvent to evaluate its specific effect on the coating.
Methodology:
-
Saturate a piece of cheesecloth with this compound.
-
Rub the cured coating surface with the solvent-saturated cloth using a consistent back-and-forth motion and applying firm pressure.
-
A "double rub" consists of one forward and one backward stroke.
-
Continue rubbing until the substrate is exposed or a specified number of double rubs has been completed.
-
The resistance is evaluated based on the number of double rubs required to cause failure of the coating.
Visualization of this compound's Role in Coating Formulation
The following diagram illustrates the logical relationship of this compound as a solvent in the manufacturing process of paints, lacquers, and enamels.
Caption: Workflow of this compound as a solvent in coatings.
Conclusion
This compound's specific properties, particularly its slow evaporation rate and high solvency, make it a useful, albeit minor, component in the formulation of high-quality paints, lacquers, and enamels.[1] Its inclusion as a retarder solvent can significantly improve the application properties and final appearance of the coating. The experimental protocols outlined in this document provide a framework for researchers and formulators to systematically evaluate the performance benefits of incorporating this compound into their solvent-borne coating systems. Proper testing and evaluation are crucial to optimizing formulations and achieving the desired coating characteristics.
References
- 1. This compound - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. specialchem.com [specialchem.com]
- 4. naturalpigments.eu [naturalpigments.eu]
- 5. youtube.com [youtube.com]
- 6. specialchem.com [specialchem.com]
- 7. CA2012739A1 - Coating removal compositions and method for use thereof - Google Patents [patents.google.com]
- 8. OCCUPATIONAL EXPOSURES IN PAINT MANUFACTURE AND PAINTING - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. WO2016020895A1 - Coating to inhibit fouling of reactors for this compound hydroperoxide cleavage - Google Patents [patents.google.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. [Neurotoxic effects of organic solvents among workers in paint and lacquer manufacturing industry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GB2077746A - Paint formulation and method - Google Patents [patents.google.com]
- 13. domochemicals.com [domochemicals.com]
Troubleshooting & Optimization
Technical Support Center: Strategies to Improve Cumene Selectivity in Alkylation Reactions
Welcome to the Technical Support Center for cumene (B47948) alkylation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance this compound selectivity in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the alkylation of benzene (B151609) with propylene (B89431) to produce this compound.
Problem 1: High Levels of Diisopropylbenzene (DIPB) and Other Polyalkylated Byproducts
-
Possible Cause 1: High Reactor Temperature. The formation of diisopropylbenzene (DIPB) and other polyisopropylbenzenes (PIPB) has a higher activation energy than the desired this compound formation.[1][2]
-
Possible Cause 2: Low Benzene-to-Propylene (B/P) Molar Ratio. An insufficient excess of benzene can lead to the further alkylation of the this compound product to form DIPB.[1][4]
-
Recommended Action: Increase the B/P molar ratio. Ratios in the range of 3:1 to 8:1 are often employed, with older technologies like Solid Phosphoric Acid (SPA) catalysts requiring higher ratios (around 7:1) to maintain good selectivity.[3][5] Newer zeolite-based processes can operate efficiently at lower B/P ratios, in some cases as low as 2:1.[3]
-
-
Possible Cause 3: Inefficient Transalkylation. A dedicated transalkylation step is designed to convert DIPB back to this compound by reacting it with benzene.[6][7]
-
Possible Cause 4: High Propylene Concentration. High local concentrations of propylene can promote oligomerization and polyalkylation.
-
Recommended Action: In a fixed-bed reactor, inject the propylene feed at multiple points between the catalyst beds. This helps to maintain a low concentration of propylene throughout the reactor, thus minimizing side reactions.[3]
-
Problem 2: Presence of n-Propylbenzene (nPB) in the Product
-
Possible Cause 1: Impurities in the Propylene Feed. Cyclopropane is a common impurity in propylene feedstock and can be converted to n-propylbenzene in the alkylation reactor.[3]
-
Recommended Action: Analyze the propylene feed for impurities like cyclopropane. If present, consider purification of the feed or adjusting reaction conditions.
-
-
Possible Cause 2: High Reaction Temperature. The formation of nPB via the anti-Markovnikov addition of propylene to benzene is more favorable at higher temperatures.[3]
-
Recommended Action: Lowering the reaction temperature can help to minimize the formation of nPB.[3]
-
Problem 3: Catalyst Deactivation
-
Possible Cause 1: Feedstock Impurities. Poisons such as sulfur, nitrogen compounds, and arsenic in the feed can deactivate the catalyst.[3] Some zeolites with smaller pores can also be deactivated by the formation of polycyclic aromatic compounds from unsaturated materials in the benzene feed.[3]
-
Recommended Action: Ensure high-purity feedstocks. Beta zeolite's large pore structure makes it more resistant to deactivation from such impurities.[3]
-
-
Possible Cause 2: Coke Formation. The formation of heavy hydrocarbon deposits (coke) on the catalyst surface can block active sites.
-
Recommended Action: Implement a catalyst regeneration cycle. The specific procedure will depend on the catalyst type. Note that some older catalysts like SPA are not regenerable.[3]
-
Summary of Key Parameters for Improving this compound Selectivity
| Parameter | Recommendation | Rationale |
| Catalyst Type | Use modern zeolite catalysts (e.g., Beta zeolite, MCM-22, USY).[3][5][6] | High activity and selectivity, operate at lower temperatures, resistant to poisons, and can be regenerated.[3][5] |
| Reaction Temperature | Lower the temperature (typically 120-160°C for some zeolite catalysts).[8] | Reduces the rate of polyalkylation and byproduct formation like nPB.[1][2] |
| Benzene/Propylene Ratio | Maintain a high molar ratio (e.g., 3:1 to 8:1).[5] | An excess of benzene minimizes the further alkylation of this compound to DIPB.[1] |
| Propylene Injection | Utilize multi-point injection in fixed-bed reactors.[3] | Maintains low propylene concentration, reducing oligomerization and polyalkylation.[3] |
| Transalkylation | Employ a separate transalkylation step.[6] | Converts DIPB byproduct back into the desired this compound product.[7] |
| Feed Purity | Use high-purity benzene and propylene.[3] | Prevents catalyst deactivation and the formation of impurities like nPB.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the main byproducts in this compound synthesis?
A1: The primary byproduct is diisopropylbenzene (DIPB), which is formed by the further alkylation of this compound.[1] Other byproducts can include triisopropylbenzene (B8360398) (TIPB), n-propylbenzene (nPB), ethylbenzene, and butylbenzenes, often arising from impurities in the feedstocks.[3][9] Propylene oligomers can also be formed, especially with older catalyst systems like SPA.[3]
Q2: How does the choice of catalyst impact this compound selectivity?
A2: The catalyst is a critical factor. Modern zeolite catalysts, such as Beta zeolite, MCM-22, and USY, have largely replaced older catalysts like solid phosphoric acid (SPA) and aluminum chloride.[5][6] Zeolites offer higher selectivity to this compound, with some processes achieving purities up to 99.97 wt%.[3] They operate at lower temperatures, which minimizes side reactions, and their shape selectivity can reduce the formation of larger polyalkylated molecules.[3][10] In contrast, SPA catalysts have lower selectivity (around 95% this compound yield) due to higher rates of propylene oligomerization.[3]
Q3: What is the purpose of a transalkylation reactor?
A3: A transalkylation reactor is used to improve the overall yield of this compound. In this unit, the DIPB byproduct, which is separated from the main product stream, is reacted with recycled benzene to produce two molecules of this compound.[6][7] This significantly increases the process efficiency by converting a major byproduct back into the desired product.
Q4: Can operating in the liquid phase improve selectivity compared to the gas phase?
A4: Yes, liquid-phase alkylation processes generally offer higher selectivity to this compound compared to gas-phase processes.[5] The liquid-phase operation, often used with zeolite catalysts, allows for better temperature control and can achieve this compound selectivity between 70% and 90% before transalkylation.[3]
Q5: How does reducing the alkylation effluent recycle improve selectivity?
A5: Recycling a portion of the cooled reactor effluent is a common method to control the temperature in the exothermic alkylation reactor. However, this also recycles this compound back into the reactor, increasing its concentration and the likelihood of it being further alkylated to DIPB.[9] By reducing the amount of effluent recycle and using other methods for heat management (like indirect heat exchange), the further alkylation of this compound can be minimized, leading to higher selectivity.[9]
Experimental Protocols
General Laboratory Procedure for Benzene Alkylation with Propylene
This protocol describes a general procedure for a lab-scale fixed-bed reactor experiment to synthesize this compound.
Materials:
-
Benzene (high purity)
-
Propylene (high purity)
-
Zeolite catalyst (e.g., Beta zeolite)
-
Inert gas (e.g., Nitrogen) for purging
-
High-pressure liquid pumps
-
Mass flow controller for propylene
-
Fixed-bed tubular reactor
-
Furnace with temperature controller
-
Back-pressure regulator
-
Condenser and collection vessel
-
Gas chromatograph (GC) for analysis
Procedure:
-
Catalyst Loading: Load a known amount of the zeolite catalyst into the tubular reactor.
-
System Purge: Purge the entire system with an inert gas like nitrogen to remove air and moisture.
-
Pressurization and Heating: Pressurize the system with the inert gas to the desired reaction pressure (e.g., 3.0 MPa).[11] Heat the reactor to the target reaction temperature (e.g., 150°C).[11]
-
Reactant Feed:
-
Start the flow of liquid benzene into the reactor using a high-pressure pump at a predetermined flow rate.
-
Once the benzene flow is stable, introduce propylene gas into the system using a mass flow controller. The flow rates should be set to achieve the desired benzene-to-propylene molar ratio (e.g., 7:1).[12]
-
-
Reaction: Allow the reaction to proceed under steady-state conditions for a set period. Monitor the temperature and pressure throughout the experiment.
-
Product Collection: The reactor effluent is passed through a condenser to liquefy the products and unreacted benzene. The liquid product is collected in a cooled vessel. Non-condensable gases are vented after the back-pressure regulator.
-
Analysis: Analyze the collected liquid product using a gas chromatograph (GC) to determine the conversion of propylene and the selectivity to this compound, DIPB, and other byproducts.
Visualizations
This compound Synthesis and Byproduct Formation Pathway
Caption: Reaction pathways in this compound synthesis, including byproduct formation and transalkylation.
Troubleshooting Workflow for Low this compound Selectivity
Caption: A logical workflow for troubleshooting common causes of low this compound selectivity.
Simplified Experimental Workflow for this compound Synthesis
Caption: Step-by-step experimental workflow for laboratory-scale this compound synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. shop.tarjomeplus.com [shop.tarjomeplus.com]
- 4. researchgate.net [researchgate.net]
- 5. Catalysis Research | Zeolite-Containing Catalysts in Alkylation Processes [lidsen.com]
- 6. exxonmobilchemical.com [exxonmobilchemical.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. US20110245558A1 - this compound Production with High Selectivity - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Study on the alkylation of aromatic hydrocarbons and propylene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
minimizing diisopropylbenzene formation during cumene synthesis
Topic: Minimizing Diisopropylbenzene (DIPB) Formation
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to minimize the formation of diisopropylbenzene (DIPB) and other byproducts during the synthesis of cumene (B47948).
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts of concern in this compound synthesis?
A1: The main byproduct of concern is diisopropylbenzene (DIPB), which is formed when a this compound molecule undergoes a second alkylation by propylene (B89431).[1][2][3][4] Other significant byproducts can include n-propylbenzene (nPB), ethylbenzene, butylbenzenes, and heavier aromatic compounds.[1][5] These often arise from impurities in the feedstock or non-ideal reaction conditions.[1] Propylene oligomerization can also lead to the formation of various heavy alkylates.[5]
Q2: How is diisopropylbenzene (DIPB) formed, and why is it undesirable?
A2: DIPB is formed through the secondary alkylation of the primary product, this compound, with another molecule of propylene.[2][3][4] This reaction is undesirable as it consumes the desired product (this compound) and the reactant (propylene), reducing the overall yield and selectivity of the process.[1][6] The presence of DIPB also necessitates additional separation steps, increasing operational costs.[7][8]
Q3: What is the role of a transalkylation reactor in managing DIPB?
A3: A transalkylation reactor is a critical unit for improving the overall yield of this compound.[1][9] In this reactor, the primary byproduct, DIPB, is reacted with recycled benzene (B151609) to form two molecules of this compound.[1] This process effectively converts a major byproduct back into the desired product, significantly enhancing process efficiency and economics.[1][6] Modern zeolite catalysts are highly effective for the transalkylation of DIPB.[1][5]
Q4: How does the choice of catalyst impact byproduct formation?
A4: The catalyst choice is critical for minimizing byproduct formation. Modern zeolite-based catalysts, such as beta zeolite and Y-zeolite, are preferred over older catalysts like solid phosphoric acid (SPA) or aluminum chloride (AlCl3).[1][5][10] Zeolite catalysts offer higher selectivity towards this compound and can achieve purities up to 99.97 wt% by minimizing side reactions like DIPB formation and propylene oligomerization.[1][5] They are also effective catalysts for the transalkylation of DIPB.[5][7]
Q5: What is the effect of the benzene-to-propylene molar ratio on DIPB formation?
A5: Maintaining a high benzene-to-propylene (B/P) molar ratio is a key strategy to suppress DIPB formation.[4][11] An excess of benzene keeps the concentration of this compound and propylene low, which statistically reduces the likelihood of the secondary alkylation of this compound to form DIPB.[2][3][4] B/P molar ratios in the range of 5:1 to 7:1 are often employed in industrial processes.[1][5]
Q6: How does reaction temperature influence the selectivity of this compound production?
A6: Lowering the reactor temperature generally favors the formation of this compound over DIPB.[2][3][4] The side reaction that produces DIPB has a higher activation energy than the desired reaction for this compound formation.[2][3][4] Therefore, operating at lower temperatures decreases the rate of this secondary alkylation more significantly than the primary reaction, leading to improved selectivity for this compound.[1][2][3]
Troubleshooting Guide
Problem: High levels of Diisopropylbenzene (DIPB) detected in the product stream.
| Potential Cause | Recommended Action | Explanation |
| High Reactor Temperature | Lower the reactor temperature in controlled increments. | The reaction to form DIPB has a higher activation energy than the desired this compound formation.[2][3][4] Lowering the temperature will favor this compound production and reduce the rate of this secondary alkylation.[1][2][3] |
| Low Benzene-to-Propylene (B/P) Molar Ratio | Increase the B/P molar ratio. Typical industrial ratios are between 5:1 and 7:1.[1][5] | An excess of benzene is used to keep the concentration of this compound and propylene low, which suppresses the further alkylation of this compound to DIPB.[1][2][3][4] |
| Inefficient Transalkylation | Verify the operating conditions (temperature, pressure, space velocity) of the transalkylation unit. | If a transalkylation unit is in use, ensure it is operating under optimal conditions to maximize the conversion of DIPB back to this compound.[1][9] Check catalyst activity, as deactivation can occur over time.[9] |
| Catalyst Deactivation or Inappropriate Catalyst | Consider catalyst regeneration or replacement. Ensure the selected catalyst (e.g., beta zeolite) is suitable for high-selectivity this compound production. | Modern zeolite catalysts are highly selective and minimize DIPB formation.[1][5] Older catalysts like SPA are less effective at preventing polyalkylation.[5] Catalyst deactivation can lead to reduced performance.[9] |
Problem: Significant concentration of n-propylbenzene (nPB) in the this compound product.
| Potential Cause | Recommended Action | Explanation |
| Feedstock Impurities | Analyze the propylene feed for impurities, specifically cyclopropane (B1198618).[1][5] | The presence of cyclopropane in the propylene feed is a known precursor to nPB formation.[5] Additional purification steps for the feed may be necessary. |
| High Reaction Temperature | Lower the reactor temperature. | The tendency to form nPB via anti-Markovnikov alkylation of propylene increases with temperature.[5][9] |
| Catalyst Type | Evaluate the catalyst's selectivity. | Some catalysts have a higher propensity for nPB formation than others. Beta zeolite catalysts are known for producing very low levels of nPB.[5] |
Data & Performance Metrics
Table 1: Comparison of Catalyst Performance in this compound Synthesis
| Catalyst Type | Typical this compound Purity (wt%) | Key Advantages | Key Disadvantages |
| Beta Zeolite | Up to 99.97%[1][5] | High selectivity, low byproduct formation, effective for transalkylation, regenerable.[5][7] | Higher initial cost compared to older catalysts. |
| Solid Phosphoric Acid (SPA) | ~94-95%[5] | Lower cost. | Higher formation of byproducts (DIPB, heavy alkylates), not regenerable, corrosive nature.[5][10] |
| Aluminum Chloride (AlCl3) | Variable, lower than zeolites | - | Corrosive, environmentally hazardous, product separation issues.[6][10] |
Table 2: Effect of Benzene/1,4-DIPB Molar Ratio on this compound Selectivity in Transalkylation
Data from a study using a modified beta zeolite catalyst at 573 K.
| Benzene to 1,4-DIPB Molar Ratio | This compound Selectivity (%) | 1,4-DIPB Conversion (%) |
| 1:1 | (Data not specified) | (Data not specified) |
| 5:1 | 83.82%[12] | 94.69%[12] |
| 15:1 | (Selectivity decreases beyond 5:1)[12] | (Data not specified) |
Experimental Protocols
Protocol 1: Gas Chromatography (GC) Analysis of this compound Product Stream
This protocol outlines a standard method for the quantitative analysis of this compound and its common impurities, such as DIPB and nPB, using gas chromatography with a flame ionization detector (FID).
1. Objective: To determine the purity of a this compound sample and quantify the concentration of diisopropylbenzene and other byproducts.
2. Materials and Equipment:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID).
-
Capillary Column suitable for aromatic hydrocarbon separation (e.g., a non-polar or medium-polarity column).
-
High-purity helium or nitrogen as carrier gas.[9]
-
High-purity hydrogen and air for the FID.
-
Autosampler or syringes for sample injection.
-
Volumetric flasks and pipettes for standard preparation.
-
This compound, diisopropylbenzene (meta- and para-isomers), and n-propylbenzene standards of known purity.
-
Solvent for dilution (e.g., carbon disulfide or hexane).
3. GC Operating Conditions (Example):
-
Injector Temperature: 250°C
-
Detector (FID) Temperature: 300°C[9]
-
Oven Temperature Program:
-
Carrier Gas Flow Rate: 1-2 mL/min.
-
Injection Volume: 1 µL.[1]
4. Procedure:
-
Calibration:
-
Prepare a series of calibration standards by accurately weighing and dissolving known amounts of this compound, m-DIPB, p-DIPB, and nPB in the chosen solvent.
-
Inject each standard into the GC to determine the retention time for each component and to generate a calibration curve (peak area vs. concentration).
-
-
Sample Preparation:
-
Dilute a known amount of the this compound product sample with the solvent if necessary to bring the component concentrations within the calibration range.
-
-
Sample Analysis:
-
Inject the prepared sample into the GC.[1]
-
Start the data acquisition.
-
-
Data Analysis:
-
Identify the peaks in the sample chromatogram by comparing their retention times with those from the calibration standards.[1]
-
Integrate the area of each identified peak.[1]
-
Calculate the concentration of each impurity using the calibration curve.
-
Determine the weight percentage (wt%) of this compound and each byproduct in the sample.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. shop.tarjomeplus.com [shop.tarjomeplus.com]
- 6. scielo.br [scielo.br]
- 7. diquima.upm.es [diquima.upm.es]
- 8. Engineers Guide: this compound production flow sheet and Process description [enggyd.blogspot.com]
- 9. dspace.nitrkl.ac.in [dspace.nitrkl.ac.in]
- 10. revroum.lew.ro [revroum.lew.ro]
- 11. Solved this compound Production this compound (isopropyl benzene, IPB) is | Chegg.com [chegg.com]
- 12. scielo.br [scielo.br]
optimizing temperature and pressure for the cumene process
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of temperature and pressure in the cumene (B47948) synthesis process.
Troubleshooting Guide
High-purity this compound synthesis requires careful control of reaction parameters to maximize yield and minimize byproduct formation. This guide addresses common issues encountered during experimental runs.
| Issue ID | Problem | Potential Cause(s) | Recommended Solution(s) |
| T-01 | Low Propylene (B89431) Conversion | Inadequate Reaction Temperature: The reaction rate is too low. | Gradually increase the reactor temperature in increments of 10-20°C. Note that excessively high temperatures can negatively impact selectivity.[1][2] |
| Low Pressure: Insufficient pressure can lead to reactants not being in the desired phase for optimal reaction with the catalyst. | Increase the system pressure to ensure reactants are in the liquid phase, which is typically between 300 and 600 psig for zeolite catalysts.[3] | ||
| Catalyst Deactivation: The catalyst may have lost activity due to coking or poisoning. | Regenerate the catalyst according to the manufacturer's protocol, or replace it with a fresh batch. | ||
| S-01 | High Concentration of Diisopropylbenzene (DIPB) | High Reaction Temperature: The formation of DIPB has a higher activation energy than this compound synthesis and is favored at elevated temperatures.[2] | Decrease the reactor temperature. An optimal range for zeolite catalysts is often between 120-180°C.[3] |
| Low Benzene-to-Propylene Molar Ratio: Insufficient excess benzene (B151609) allows for the secondary alkylation of this compound to form DIPB. | Increase the benzene-to-propylene molar ratio in the feed. Ratios between 3:1 and 5:1 are commonly used with zeolite catalysts.[3] | ||
| P-01 | Significant Pressure Drop Across the Reactor | Catalyst Fines: The catalyst bed may be clogged with fine particles. | Ensure the catalyst is properly sieved before loading into the reactor. Consider using a catalyst with a larger particle size if the issue persists. |
| High Flow Rate: The velocity of the reactants through the catalyst bed is too high. | Reduce the feed flow rate. This will also increase the residence time, which may impact conversion. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for this compound synthesis using a zeolite catalyst?
A1: For modern zeolite catalysts, such as ZSM-5 or BEA, the optimal temperature range for the alkylation reaction is typically between 120°C and 180°C.[3] It is crucial to note that while higher temperatures can increase the reaction rate and propylene conversion, they also promote the formation of the undesirable byproduct, diisopropylbenzene (DIPB).[2] Therefore, the optimal temperature is a trade-off between conversion and selectivity.
Q2: How does pressure influence the this compound synthesis reaction?
A2: Pressure is a critical parameter primarily for maintaining the reactants in the liquid phase, which is essential for many modern this compound processes utilizing solid acid catalysts.[3] For zeolite-based systems, pressures are typically maintained between 300 and 600 psig.[3] According to Le Chatelier's principle, higher pressure can also favor the formation of this compound as the reaction involves a decrease in the number of moles of gas.[2]
Q3: Why is a high benzene-to-propylene molar ratio used in the this compound process?
A3: A high benzene-to-propylene molar ratio, often in the range of 3:1 to 5:1, is employed to enhance the selectivity for this compound.[3] By maintaining a large excess of benzene, the concentration of propylene is kept low, which suppresses the consecutive alkylation of the desired this compound product to form diisopropylbenzene (DIPB).
Q4: Can catalyst deactivation be reversed, and how is it related to temperature?
A4: Yes, for many zeolite catalysts, deactivation caused by coking can be reversed through a regeneration process, which typically involves a controlled burnout of the coke deposits in the presence of a dilute oxygen stream. High reaction temperatures can accelerate the rate of coke formation and lead to faster catalyst deactivation.
Data Presentation
The following tables summarize the quantitative effects of temperature on propylene conversion and this compound selectivity, as well as the typical operating pressures for different catalyst systems.
Table 1: Effect of Temperature on Propylene Conversion and this compound Selectivity (Zeolite Catalyst)
| Temperature (°C) | Propylene Conversion (%) | This compound Selectivity (%) | Primary Byproduct |
| 150 | ~95 | >99 | Diisopropylbenzene (DIPB) |
| 170 | >99 | ~94.5 | Diisopropylbenzene (DIPB) |
| 200 | ~95 (yield) | ~91 | Diisopropylbenzene (DIPB) |
| 210-215 | Optimized for highest this compound yield with low n-propylbenzene | - | Diisopropylbenzene (DIPB), n-propylbenzene |
| 260 | 21.8 | 77.4 | Diisopropylbenzene (DIPB), Triisopropylbenzene (TIPB) |
Note: The data presented is a synthesis from multiple sources and may vary depending on the specific zeolite catalyst, benzene-to-propylene ratio, and other process conditions.[1][4][5]
Table 2: Typical Operating Pressures for Different Catalyst Systems
| Catalyst System | Typical Operating Pressure | Phase |
| Zeolite (e.g., ZSM-5, BEA) | 300 - 600 psig (approx. 20 - 41 atm) | Liquid |
| Solid Phosphoric Acid (SPA) | 400 - 600 psig (approx. 27 - 41 atm) | Liquid/Vapor |
| Aluminum Chloride (AlCl₃) | < 50 psig (approx. < 3.4 atm) | Liquid |
Experimental Protocols
Detailed Methodology for Laboratory-Scale this compound Synthesis
This protocol outlines a procedure for the alkylation of benzene with propylene over a solid acid catalyst in a laboratory setting.
1. Catalyst Activation:
- Place the required amount of zeolite catalyst (e.g., H-Mordenite) in a quartz tube reactor.[6]
- Heat the catalyst under a flow of dry air to 475°C for 8 hours to remove any adsorbed water and activate the acid sites.[6]
- After activation, cool the catalyst to the desired reaction temperature under a flow of inert gas, such as nitrogen.[6]
2. Reactor Setup and Reaction:
- The reaction is carried out in a fixed-bed, down-flow integral reactor.[6]
- Introduce the liquid benzene feed to the reactor using a high-performance liquid chromatography (HPLC) pump.
- Introduce the propylene gas feed using a mass flow controller.
- Maintain the desired benzene-to-propylene molar ratio (e.g., 8:1).[6]
- Set the reactor temperature to the desired setpoint (e.g., 210-215°C for optimal this compound yield with mordenite (B1173385) catalyst).[6]
- Maintain the system pressure at the desired level using a back-pressure regulator.
3. Product Collection and Analysis:
- The reactor effluent is passed through a condenser to liquefy the products and unreacted benzene.
- Collect the liquid product in a chilled sample vessel.
- Analyze the product mixture using gas chromatography with a flame ionization detector (GC-FID).
- Use a suitable capillary column (e.g., a non-polar column like DB-1 or a similar phase) for the separation of benzene, this compound, and diisopropylbenzene isomers.
- Quantify the components by comparing their peak areas to those of a calibration standard containing known concentrations of the analytes.
Mandatory Visualization
Caption: Troubleshooting workflow for the this compound process.
Caption: Experimental workflow for this compound synthesis.
References
- 1. Alkylation of Benzene with Propylene in a Flow-Through Membrane Reactor and Fixed-Bed Reactor: Preliminary Results - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. diquima.upm.es [diquima.upm.es]
- 4. osti.gov [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. revroum.lew.ro [revroum.lew.ro]
Technical Support Center: Catalyst Deactivation and Regeneration in Cumene Production
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with catalysts in cumene (B47948) production.
Troubleshooting Guide
This section addresses specific issues that may arise during this compound synthesis experiments, leading you through a diagnostic workflow to identify the root cause of catalyst deactivation.
Issue 1: Gradual or Sudden Drop in this compound Yield and Benzene (B151609) Conversion
A decrease in the production of this compound and the conversion of benzene are primary indicators of catalyst deactivation. The following steps can help diagnose the underlying cause.
Initial Observation: A significant decrease in benzene conversion and this compound selectivity is observed over time.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for decreased catalyst activity.
Issue 2: Increased Formation of Byproducts
An increase in byproducts such as diisopropylbenzene (DIPB), triisopropylbenzene (B8360398) (TIPB), and propylene (B89431) oligomers can indicate a decline in catalyst selectivity.
-
High DIPB/TIPB: While some DIPB is expected and can be recycled in a transalkylation reactor, a significant increase can suggest changes in the catalyst's acid sites.[2]
-
Propylene Oligomerization: This is often minimized by a higher benzene-to-propylene feed ratio. An increase could point to catalyst deactivation or suboptimal reaction conditions.[2]
-
n-propylbenzene (nPB): Elevated levels of nPB can result from higher reaction temperatures.[2]
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of catalyst deactivation in this compound production?
A1: The three main mechanisms are:
-
Coking/Fouling: This is a very common cause of deactivation where carbonaceous deposits (coke) form on the catalyst surface, blocking active sites and pores.[3][4] This can be a result of polymerization of reactants or products.
-
Poisoning: Impurities in the feedstock, such as sulfur, nitrogen compounds, arsenic, and water, can strongly adsorb to the catalyst's active sites, rendering them inactive.[4][5][6][7] This deactivation can be rapid even with trace amounts of poisons.[8][9]
-
Thermal Degradation/Sintering: High reaction temperatures can cause irreversible changes to the catalyst structure, such as the collapse of the pore structure or agglomeration of active components, leading to a loss of surface area and activity.[4][10]
Q2: My zeolite catalyst is deactivated. How can I regenerate it?
A2: The most common method for regenerating zeolite catalysts deactivated by coke is oxidative regeneration, which involves a controlled burn-off of the carbonaceous deposits.[3] If poisoning is suspected, other treatments may be necessary. For instance, arsenic poisoning can be addressed by washing with an organic acid like citric acid before calcination.[5]
Q3: What are the typical conditions for oxidative regeneration of a coked zeolite catalyst?
A3: Oxidative regeneration is typically carried out by passing a stream of inert gas containing a low concentration of oxygen over the catalyst bed at elevated temperatures. The temperature is ramped up gradually to control the rate of coke combustion and avoid excessive temperature excursions that could damage the catalyst.
| Parameter | Typical Range | Purpose |
| Initial Purge Gas | Nitrogen or Helium | To remove volatile hydrocarbons. |
| Oxygen Concentration | 1-10% in Nitrogen | To control the rate of combustion. |
| Temperature Ramp Rate | 1-10 °C/min | To prevent thermal damage to the catalyst. |
| Final Temperature | 450-550 °C | To ensure complete combustion of coke.[3] |
| Hold Time | 2-8 hours | To ensure all coke is removed. |
Q4: How can I determine the amount and nature of coke on my deactivated catalyst?
A4: Temperature-Programmed Oxidation (TPO) is a widely used technique to quantify the amount of coke and characterize its nature.[11] In TPO, the coked catalyst is heated in a controlled flow of an oxidizing gas, and the evolved CO and CO2 are monitored. The temperature at which the oxidation peaks occur can provide information about the reactivity and location of the coke deposits.[12][13][14]
Q5: What are the signs of catalyst poisoning, and how can it be prevented?
A5: A sudden and significant drop in catalyst activity, without a corresponding increase in pressure drop, can be an indicator of poisoning.[15] Common poisons in this compound synthesis include sulfur, nitrogen compounds, and water.[8] Prevention is the best strategy and involves:
-
Feedstock Purification: Implementing guard beds or purification units to remove contaminants before the feed enters the reactor.
-
Catalyst Selection: Using catalysts that have a higher tolerance to known impurities. For example, beta zeolite catalysts have shown high tolerance to feedstock contaminants.[8]
Experimental Protocols
Protocol 1: Oxidative Regeneration of Coked Zeolite Catalyst
Objective: To remove carbonaceous deposits (coke) from a deactivated zeolite catalyst and restore its activity.
Materials:
-
Deactivated (coked) catalyst sample.
-
Tube furnace with temperature controller.
-
Quartz reactor tube.
-
Gas flow controllers for Nitrogen (N2) and Oxygen (O2).
-
Gas analysis system (e.g., Mass Spectrometer or Gas Chromatograph) to monitor off-gas (CO, CO2).
Procedure:
-
Loading: Load a known weight of the coked catalyst into the quartz reactor tube and place it in the furnace.
-
Purging: Heat the catalyst to 150-200°C under a flow of N2 (50-100 mL/min) for 1-2 hours to remove any physisorbed water and volatile organic compounds.
-
Regeneration:
-
Introduce a regeneration gas mixture (e.g., 2-5% O2 in N2) at a flow rate of 50-100 mL/min.
-
Begin ramping the temperature from the purge temperature to a final regeneration temperature of 500-550°C at a controlled rate (e.g., 5 °C/min).
-
Continuously monitor the off-gas for CO and CO2 concentrations. A peak in these concentrations indicates coke combustion.
-
-
Holding: Hold the catalyst at the final regeneration temperature for 4-6 hours, or until the CO and CO2 concentrations in the off-gas return to baseline levels, indicating that all the coke has been burned off.
-
Cooling: Cool the reactor down to the desired reaction temperature or room temperature under a flow of N2.
-
Re-evaluation: The regenerated catalyst is now ready for activity testing.
Protocol 2: Temperature-Programmed Oxidation (TPO) of Coked Catalyst
Objective: To characterize the amount and nature of coke on a deactivated catalyst.
Materials:
-
Coked catalyst sample (typically 10-50 mg).
-
TPO apparatus (includes a microreactor, furnace, temperature controller, and a detector like a Thermal Conductivity Detector (TCD) or Mass Spectrometer).
-
Oxidizing gas mixture (e.g., 5% O2 in Helium).
-
Inert carrier gas (Helium).
Experimental Workflow:
Caption: Workflow for Temperature-Programmed Oxidation (TPO).
Procedure:
-
Sample Loading: Place a precisely weighed amount of the coked catalyst (e.g., 20 mg) into the TPO microreactor.[11]
-
Pretreatment: Heat the sample to a low temperature (e.g., 150°C) in a flow of inert gas (e.g., Helium at 30 mL/min) to remove moisture and other weakly adsorbed species.
-
Oxidation: After pretreatment, switch the gas flow to the oxidizing mixture (e.g., 5% O2 in He).
-
Temperature Program: Begin heating the sample at a linear rate (e.g., 10 °C/min) to a high temperature (e.g., 800-900 °C).
-
Data Acquisition: Continuously record the detector signal (e.g., TCD signal for CO2 after trapping water, or mass spectrometer signals for m/z = 44 (CO2) and 28 (CO)).
-
Analysis: The resulting plot of detector signal versus temperature is the TPO profile. The area under the CO and CO2 peaks is proportional to the total amount of coke, which can be quantified using a calibration gas. The temperatures of the peaks can indicate different types of coke (e.g., "soft" coke oxidizes at lower temperatures than "hard" or more graphitic coke).[14]
References
- 1. PlumX [plu.mx]
- 2. diquima.upm.es [diquima.upm.es]
- 3. researchgate.net [researchgate.net]
- 4. Common causes of catalyst deactivation in refineries [eureka.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 7. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 8. shop.tarjomeplus.com [shop.tarjomeplus.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 11. Advanced Temperature-Programmed Oxidation (TPO) of Coked Catalysts Using Methanation and FID Detection - Ami Instruments [ami-instruments.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. dmto.dicp.ac.cn [dmto.dicp.ac.cn]
- 14. mdpi.com [mdpi.com]
- 15. revroum.lew.ro [revroum.lew.ro]
Technical Support Center: Troubleshooting Thermal Runaway in Cumene Hydroperoxide Decomposition
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on managing the thermal decomposition of cumene (B47948) hydroperoxide (CHP), a process that, while crucial for various industrial applications, carries significant risk of thermal runaway. The following troubleshooting guides and frequently asked questions (FAQs) are designed to directly address specific issues you may encounter during your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving this compound hydroperoxide, presented in a question-and-answer format.
Q1: My reaction temperature is increasing unexpectedly. What should I do?
An unexpected temperature rise is a critical indicator of a potential thermal runaway. Immediate and decisive action is required to prevent an uncontrolled exothermic reaction.
Immediate Actions:
-
Stop all heating: Immediately turn off and remove any external heating sources.
-
Enhance cooling: If your setup includes a cooling system, ensure it is operating at maximum capacity.
-
Do NOT add solvents or other substances: This could inadvertently accelerate the decomposition.
-
Alert personnel and evacuate: Inform colleagues in the immediate vicinity. If the temperature continues to rise uncontrollably, evacuate the area and follow your institution's emergency procedures.
-
Notify safety personnel: Inform your institution's environmental health and safety (EHS) office.
Q2: I suspect my this compound hydroperoxide is contaminated. How can I tell, and what are the risks?
Contamination is a primary cause of unexpected CHP decomposition and can significantly lower the temperature at which a thermal runaway can occur.
Signs of Contamination:
-
Visual Inspection: Discoloration (especially yellowing), cloudiness, or the presence of solid particles can indicate degradation or contamination.
Risks of Contamination: Contaminants such as strong acids (e.g., sulfuric acid, hydrochloric acid), bases (e.g., sodium hydroxide (B78521), potassium hydroxide), and metal ions (e.g., iron, copper, cobalt, lead) can catalyze a violent decomposition, even at room temperature.[1][2][3] This dramatically lowers the onset temperature for thermal runaway.[4] Ferric and hydroxide ions have been identified as particularly hazardous.[1][2]
Q3: The pressure in my sealed reaction vessel is rising rapidly. What does this signify and what should I do?
A rapid pressure increase is a direct consequence of the gas generation from the decomposition of CHP and is a strong indicator of an ongoing thermal runaway.
Significance: The decomposition of CHP produces gaseous byproducts, and in a closed system, this leads to a rapid increase in pressure. This pressure buildup can exceed the limits of the vessel, leading to a potential explosion.
Immediate Actions:
-
Do not approach the vessel: A pressurized vessel is a significant explosion hazard.
-
Evacuate the area immediately: Alert others and follow established emergency protocols.
-
Contact your institution's emergency response team.
Frequently Asked Questions (FAQs)
Q1: What is a thermal runaway reaction in the context of this compound hydroperoxide?
A1: A thermal runaway is a situation where an exothermic chemical reaction goes out of control. The decomposition of this compound hydroperoxide generates heat, which in turn increases the reaction rate, leading to a further increase in heat generation.[5] This positive feedback loop can cause a rapid and uncontrolled rise in temperature and pressure, potentially leading to a fire, explosion, and the release of toxic gases.
Q2: What are the primary decomposition products of this compound hydroperoxide?
A2: The primary products of the acid-catalyzed decomposition of this compound hydroperoxide are phenol (B47542) and acetone.[6] However, depending on the reaction conditions, other byproducts can be formed, including acetophenone, dimethyl phenyl carbinol (DMPC), and alpha-methylstyrene.[6]
Q3: How does the concentration of this compound hydroperoxide affect its thermal stability?
A3: The likelihood and severity of a thermal runaway increase with higher concentrations of this compound hydroperoxide. Studies have demonstrated that as the weight percentage of CHP increases, the maximum temperature and pressure reached during a runaway event also increase.[7]
Q4: What are the key incompatibilities for this compound hydroperoxide?
A4: this compound hydroperoxide is incompatible with a wide range of substances that can catalyze its decomposition. These include:
-
Acids: Strong mineral acids can cause violent reactions.[8]
-
Bases: Hydroxides can lead to a dramatic increase in the self-heating rate.[1][2]
-
Metal Ions: Salts of iron, copper, cobalt, and lead are particularly hazardous and can catalyze explosive decomposition.[1][2][4][9]
-
Reducing Agents: Can react violently.
-
Combustible Materials: As a strong oxidizing agent, CHP can ignite flammable materials.
Q5: What personal protective equipment (PPE) should be worn when handling this compound hydroperoxide?
A5: Due to its corrosive and toxic nature, appropriate PPE is crucial for safely handling CHP. This includes:
-
Eye Protection: Tightly fitting safety goggles and a face shield are essential.[10][11]
-
Hand Protection: Chemical-resistant gloves are mandatory.[10][11]
-
Skin and Body Protection: A lab coat and, depending on the scale of the experiment, a chemical-resistant apron or suit should be worn.[10][12]
-
Respiratory Protection: Work should be conducted in a well-ventilated fume hood.[10] In situations with a risk of vapor inhalation, a respirator may be required.[10][12]
Q6: How should I store this compound hydroperoxide?
A6: CHP should be stored in a cool, dry, and well-ventilated area, away from heat, direct sunlight, and sources of ignition.[10][11][12] It must be stored separately from incompatible materials. Standard laboratory refrigerators should not be used for storage due to internal ignition sources; only use explosion-proof refrigerators or dedicated flammable material storage cabinets.
Data Presentation
The following tables summarize key quantitative data related to the thermal decomposition of this compound hydroperoxide.
Table 1: Thermal Decomposition Data for this compound Hydroperoxide at Various Concentrations
| CHP Concentration (wt% in this compound) | Onset Temperature (°C) | Heat of Decomposition (J/g) |
| 50 | ~80 | - |
| 65 | ~80 | - |
| 80 | ~80 | ~1192 - 1246 |
Data compiled from various sources. Onset temperatures can be significantly lower in the presence of contaminants.[4][13][14]
Table 2: Effect of Contaminants on the Onset Temperature of 80 wt% this compound Hydroperoxide Decomposition
| Contaminant (1 wt%) | Onset Temperature (°C) |
| None (Pure CHP) | ~105 |
| ZnBr₂ | ~95 |
| CuBr₂ | ~75 |
| FeBr₂ | ~74 |
| H₂SO₄ | Lowered |
| NaOH | Lowered |
This table illustrates how contaminants can significantly reduce the thermal stability of CHP.[1][2][4][14]
Experimental Protocols
Protocol 1: Determination of Onset Temperature and Heat of Decomposition using Differential Scanning Calorimetry (DSC)
This protocol outlines the methodology for assessing the thermal stability of a this compound hydroperoxide sample.
Materials:
-
Differential Scanning Calorimeter (DSC)
-
Hermetically sealed sample pans (e.g., gold-plated copper or stainless steel)
-
This compound hydroperoxide sample
-
Inert reference material
Procedure:
-
Instrument Calibration: Calibrate the DSC instrument according to the manufacturer's specifications.
-
Sample Preparation: In a fume hood, carefully weigh a small amount of the this compound hydroperoxide sample (typically 1-5 mg) into a sample pan.
-
Sample Sealing: Hermetically seal the pan to contain any pressure generated during decomposition.
-
DSC Analysis:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Program the DSC to heat the sample at a constant rate (e.g., 2-10 °C/min) over a specified temperature range (e.g., 30 °C to 300 °C).[6]
-
-
Data Acquisition: Record the heat flow as a function of temperature.
-
Data Analysis:
Protocol 2: Rapid Screening for Peroxide Contamination using Test Strips
This protocol provides a quick method to check for the presence of peroxides, which can indicate contamination or degradation of the starting material.
Materials:
-
Commercial peroxide test strips (e.g., potassium iodide/starch paper)
-
Sample of this compound hydroperoxide solution
-
Glass stirring rod or pipette
Procedure:
-
Safety Precautions: Ensure you are wearing appropriate PPE (gloves, safety goggles).
-
Sample Application:
-
Carefully open the container of this compound hydroperoxide in a well-ventilated area or fume hood.
-
Dip the tip of a clean glass stirring rod or pipette into the solution.
-
Transfer a small drop of the solution onto the reactive pad of the peroxide test strip.
-
-
Result Interpretation:
-
Observe the color change of the test strip according to the manufacturer's instructions.
-
Compare the resulting color to the color chart provided with the test strips to estimate the peroxide concentration.
-
Visualizations
Caption: The positive feedback loop leading to thermal runaway.
Caption: Troubleshooting workflow for an unexpected temperature rise.
Caption: Workflow for DSC analysis of this compound hydroperoxide.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thermal Hazard Evaluation of this compound Hydroperoxide-Metal Ion Mixture Using DSC, TAM III, and GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calorimetric Approach on the Thermal Hazard Assessment of this compound Hydroperoxide [ebrary.net]
- 6. benchchem.com [benchchem.com]
- 7. aidic.it [aidic.it]
- 8. Kinetics of acid-catalyzed cleavage of this compound hydroperoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound HYDROPEROXIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. studylib.net [studylib.net]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Reducing By-product Formation in the Hock Process
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize by-product formation during the Hock process for phenol (B47542) and acetone (B3395972) synthesis.
Troubleshooting Guides and FAQs
This section addresses specific issues related to by-product formation in a question-and-answer format.
Frequently Asked Questions
Q1: What are the primary by-products in the Hock process and how are they formed?
A1: The primary by-products in the Hock process arise from side reactions during the oxidation of cumene (B47948) to this compound hydroperoxide (CHP) and the subsequent acid-catalyzed cleavage. Key by-products include:
-
Acetophenone (B1666503) and α-Methylstyrene (AMS): These are common by-products formed during the process.[1] Acetophenone can result from the decomposition of CHP, while α-methylstyrene can be formed through the dehydration of dimethylphenylcarbinol, another intermediate.
-
Diisopropylbenzenes (DIPB): Formed when a this compound molecule is alkylated a second time by propylene (B89431) during the initial this compound synthesis step.[2]
-
Dimethylphenylcarbinol (DMPC): An intermediate in the oxidation of this compound that can accumulate under certain conditions.
-
Phenolic Resins: High molecular weight compounds formed by the condensation of phenol with acetone or other carbonyl compounds present in the reaction mixture.
-
Other Impurities: Impurities in the benzene (B151609) and propylene feeds can also lead to the formation of by-products such as n-propylbenzene, ethylbenzene, and butylbenzenes.[2][3]
Q2: How does the choice of catalyst impact by-product formation in the this compound synthesis and CHP cleavage steps?
A2: The catalyst choice is critical for minimizing side reactions.
-
This compound Synthesis: Modern zeolite-based catalysts, particularly beta zeolite, are preferred over older catalysts like solid phosphoric acid (SPA) or aluminum chloride.[2] Beta zeolite catalysts can achieve this compound purities up to 99.97 wt% by operating at lower temperatures, which reduces olefin oligomerization and other side reactions.[2][3]
-
CHP Cleavage: While sulfuric acid is traditionally used, heterogeneous solid acid catalysts such as zeolites (e.g., ZSM-5, Beta), acid-activated clays (B1170129) (e.g., montmorillonite), and ion-exchange resins are being explored to improve selectivity and reduce waste.[4][5][6] These catalysts can offer milder reaction conditions, potentially preventing side reactions.[4]
Q3: What is the effect of reaction temperature on by-product formation?
A3: Temperature control is crucial in both stages of the Hock process.
-
This compound Oxidation: Higher temperatures can increase the rate of reaction but may also lead to the decomposition of this compound hydroperoxide, forming by-products like acetophenone and dimethylphenylcarbinol.
-
CHP Cleavage: This step is highly exothermic.[4] Lowering the reaction temperature can improve the selectivity for phenol and acetone by minimizing undesirable side reactions.[7] However, the temperature must be high enough to ensure a complete conversion of CHP.
Q4: How can impurities in the feedstock contribute to by-product formation?
A4: Impurities in the benzene and propylene feeds are a significant source of by-products. For instance, butylene in the propylene feed can lead to the formation of butylbenzenes.[3] Using high-purity feedstocks is essential for producing high-purity this compound, which in turn leads to a cleaner phenol product.[3]
Troubleshooting Common Issues
Problem: High levels of acetophenone and α-methylstyrene in the final product.
-
Possible Cause 1: High Reaction Temperature during CHP Cleavage. Elevated temperatures can promote the decomposition of this compound hydroperoxide into these by-products.
-
Solution: Optimize the reaction temperature for the CHP cleavage step. Milder conditions (around 60-80°C) can help prevent these side reactions.[4]
-
-
Possible Cause 2: Inefficient Catalyst in CHP Cleavage. The type and concentration of the acid catalyst can influence the reaction pathway.
-
Solution: If using a solid acid catalyst, ensure it has the appropriate acidity and pore structure. For sulfuric acid, the concentration should be carefully controlled.
-
Problem: Presence of diisopropylbenzenes (DIPB) in the this compound feed.
-
Possible Cause: Non-optimal conditions in the initial Friedel-Crafts alkylation. An incorrect benzene to propylene ratio or an unsuitable catalyst can favor the formation of DIPB.
Problem: Formation of heavy phenolic resins.
-
Possible Cause: High concentration of phenol and acetone in the presence of an acid catalyst. These conditions can lead to condensation reactions.
-
Solution: Optimize the reactor design and operating conditions to minimize the residence time of phenol and acetone in the acidic environment. Consider using a plug-flow reactor for the CHP cleavage to reduce back-mixing.
-
Data on By-product Formation
The following tables summarize how different factors can influence the formation of by-products.
Table 1: Effect of Catalyst on this compound Purity
| Catalyst Type | Typical this compound Purity (wt%) | Key Advantages |
| Beta Zeolite | Up to 99.97% | High selectivity, lower operating temperatures, resistance to poisons.[2][3] |
| Solid Phosphoric Acid (SPA) | ~95% | Lower initial cost, but lower selectivity and not regenerable.[2] |
| Aluminum Chloride (AlCl3) | Variable | Prone to side reactions and corrosion issues. |
Table 2: Influence of Reaction Conditions on CHP Cleavage Selectivity
| Parameter | Condition | Impact on By-product Formation |
| Temperature | 60°C | High selectivity (>99.9%) for phenol and acetone with AMBERLYST 35 resin.[4] |
| Temperature | 98°C | Selectivity drops to 97% with AMBERLYST 35 resin.[4] |
| Catalyst | Sulfuric Acid | Higher acid concentration can lead to higher self-heat rates and potential for side reactions.[4] |
| Catalyst | Montmorillonite Clay | High selectivity (>99%) at 60°C.[4] |
Experimental Protocols
Protocol 1: Analysis of By-products by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the identification and quantification of by-products in a sample from the Hock process.
1. Objective: To separate, identify, and quantify volatile and semi-volatile by-products in the reaction mixture.
2. Materials and Equipment:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Appropriate capillary column (e.g., non-polar or medium-polarity).
-
High-purity helium as a carrier gas.
-
Autosampler or manual injection syringe.
-
Vials for sample and standard preparation.
-
Solvent for sample dilution (e.g., acetone or dichloromethane).
-
Certified reference standards for expected by-products (e.g., acetophenone, α-methylstyrene, DIPB).
3. Sample Preparation:
-
Accurately weigh a small amount of the reaction mixture into a volumetric flask.
-
Dilute the sample with a suitable solvent to a known volume. The dilution factor will depend on the expected concentration of analytes.
-
If necessary, add an internal standard for more accurate quantification.
-
Transfer an aliquot of the prepared sample to a GC vial.
4. GC-MS Operating Conditions (Example):
-
Injector Temperature: 250°C
-
Injection Mode: Split or splitless, depending on concentration.
-
Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) at a controlled rate (e.g., 10°C/min).
-
Carrier Gas Flow Rate: Typically 1-2 mL/min.
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-400
5. Data Analysis:
-
Identify the peaks in the chromatogram by comparing their retention times and mass spectra with those of the reference standards.
-
Quantify the by-products by integrating the peak areas and comparing them to a calibration curve generated from the standards.
Visualizations
Hock Process and By-product Formation Pathways
Caption: Main reaction pathways of the Hock process and the formation of key by-products.
Experimental Workflow for By-product Reduction
Caption: A logical workflow for troubleshooting and reducing by-product formation in experiments.
References
- 1. Can the Hock Process Be Used to Produce Phenol from Polystyrene? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. shop.tarjomeplus.com [shop.tarjomeplus.com]
- 4. mdpi.com [mdpi.com]
- 5. Solid Acid Catalysts for Hock Cleavage of Hydroperoxides | Encyclopedia MDPI [encyclopedia.pub]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Process Intensification for Cumene Manufacturing
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals engaged in the process intensification of cumene (B47948) manufacturing. Here you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist in your research and development efforts.
Performance Data of Intensified this compound Synthesis Processes
For a comparative analysis of different reactor technologies, the following table summarizes key performance indicators for this compound production.
| Technology | Catalyst | Temperature (°C) | Benzene (B151609)/Propylene (B89431) Molar Ratio | Propylene Conversion (%) | This compound Selectivity (%) | Key Findings |
| Membrane Reactor | β-zeolite film | 200 | ~0.5 | 42.9% | 43.48% | Higher conversion than fixed-bed at lower temperatures, but lower selectivity due to increased propylene concentration.[1] |
| Membrane Reactor | Not Specified | Not Specified | Lower than conventional | Not Specified | Up to 97.25% | Significantly higher selectivity compared to a conventional Plug Flow Reactor (PFR) (90.05%).[2] |
| Fixed-Bed Reactor | β-zeolite powder | 260 | ~0.5 | 21.8% | 77.4% | Lower conversion compared to the membrane reactor under the tested conditions.[1] |
| Conventional Process (Simulation) | Zeolite | 170 | 7 | 99.99% | 94.46% | High conversion and selectivity are achievable under optimized conventional conditions.[3] |
| Solid Phosphoric Acid (SPA) Catalyst | SPA | 200-260 | ~7 | ~100% (one-pass) | ~95% (yield) | High propylene conversion but limited this compound yield due to byproduct formation; catalyst is not regenerable.[4] |
| Zeolite-Based Process (General) | Zeolite (e.g., Beta, Y-type) | Lower than SPA | 2-7 | High | 70-90% (improves to >99% with transalkylation) | Higher selectivity and catalyst regenerability compared to SPA.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using process intensification techniques like reactive distillation and membrane reactors for this compound synthesis?
A1: Process intensification techniques offer several key advantages over conventional fixed-bed reactor systems. Reactive distillation (RD) integrates reaction and separation in a single unit, which can lead to reduced capital and operating costs, improved energy efficiency, and enhanced reaction conversion by overcoming equilibrium limitations.[5] Membrane reactors (MRs) also combine reaction and separation, which can lead to higher selectivity by controlling the concentration of reactants and products at the catalytic sites.[2] This can result in milder operating conditions and a more environmentally friendly process.
Q2: What are the main byproducts in this compound synthesis and how can their formation be minimized?
A2: The primary byproduct is diisopropylbenzene (DIPB), formed from the further alkylation of this compound. Other byproducts can include triisopropylbenzene (B8360398) (TIPB), n-propylbenzene, and propylene oligomers.[4][6] Minimizing byproduct formation can be achieved by:
-
Optimizing the Benzene-to-Propylene (B/P) Molar Ratio: A higher B/P ratio (typically 5:1 to 7:1) favors the formation of this compound over DIPB.[4]
-
Controlling Reaction Temperature: Lower temperatures generally favor this compound formation as the activation energy for the secondary alkylation to DIPB is higher.[7]
-
Catalyst Selection: Modern zeolite catalysts, such as beta zeolite, exhibit high selectivity towards this compound.[4]
Q3: What causes catalyst deactivation in this compound synthesis and how can the catalyst be regenerated?
A3: Catalyst deactivation is a common issue and is often caused by:
-
Coking: The deposition of carbonaceous materials on the catalyst surface, blocking active sites.
-
Poisoning: Impurities in the feed, such as arsenic from propylene, can poison the catalyst.[8]
Zeolite catalysts can often be regenerated. A typical regeneration procedure involves a controlled burnout of coke deposits by calcination in air.[8] For arsenic poisoning, washing with an organic acid, such as citric acid, followed by calcination has been shown to be effective in recovering catalyst activity.[8]
Q4: How do membrane reactors improve selectivity in this compound production?
A4: Membrane reactors can enhance selectivity by controlling the localized concentration of reactants. By selectively permeating reactants or products through the membrane, it's possible to maintain an optimal stoichiometric ratio at the catalytic sites, which can suppress the formation of byproducts like DIPB.[2] This can lead to a significant reduction in polyalkylated benzenes and other higher aromatic byproducts.[2]
Troubleshooting Guides
Issue 1: Low Propylene Conversion in a Membrane Reactor
-
Possible Cause 1: Suboptimal Temperature.
-
Troubleshooting Step: Verify the reaction temperature. While lower temperatures can favor this compound selectivity, they may also lead to lower conversion rates. For a β-zeolite membrane reactor, a study showed the highest conversion at 200°C.[1] Systematically vary the temperature within the recommended range for your catalyst to find the optimal balance between conversion and selectivity.
-
-
Possible Cause 2: Insufficient Residence Time.
-
Troubleshooting Step: Decrease the feed flow rate to increase the residence time of the reactants in contact with the catalytic membrane.
-
-
Possible Cause 3: Catalyst Deactivation.
-
Troubleshooting Step: If conversion has decreased over time, the catalyst may be deactivated. Refer to the catalyst regeneration protocol.
-
Issue 2: High Concentration of Diisopropylbenzene (DIPB) in the Product
-
Possible Cause 1: Low Benzene-to-Propylene (B/P) Molar Ratio.
-
Possible Cause 2: High Reaction Temperature.
-
Troubleshooting Step: Lower the reaction temperature. The formation of DIPB has a higher activation energy than this compound formation, so reducing the temperature will decrease the rate of this undesirable side reaction.[7]
-
-
Possible Cause 3: High Propylene Concentration at the Catalyst Surface (especially in Membrane Reactors).
-
Troubleshooting Step: Adjust the transmembrane pressure or feed concentrations to control the permeation of propylene to the reaction zone. High local concentrations of propylene can promote the formation of DIPB and other byproducts.[1]
-
Issue 3: Poor Performance of Reactive Distillation Column
-
Possible Cause 1: Mismatch between Reaction and Distillation Conditions.
-
Troubleshooting Step: The optimal conditions (temperature and pressure) for the alkylation reaction and the distillation may not align. This can lead to either poor reaction rates or inefficient separation. It is crucial to select a catalyst that is active and stable under the distillation conditions of the benzene-cumene-DIPB system.
-
-
Possible Cause 2: Catalyst Deactivation.
-
Troubleshooting Step: The catalyst within the distillation packing can deactivate over time. Monitor the conversion and consider catalyst regeneration or replacement.
-
-
Possible Cause 3: Inefficient Mass Transfer.
-
Troubleshooting Step: The design of the reactive distillation column internals is critical. Poor liquid distribution or vapor-liquid contact can lead to reduced performance. Ensure proper design and operation of the packing or trays.
-
Experimental Protocols
Protocol 1: this compound Synthesis in a Catalytic Membrane Reactor
This protocol provides a general methodology for the gas-phase alkylation of benzene with propylene using a β-zeolite membrane reactor.
1. Catalyst and Membrane Preparation:
- Synthesize β-zeolite via hydrothermal synthesis.
- Prepare the catalytic membrane by coating a porous support with the synthesized β-zeolite.
- Characterize the membrane for crystallinity and film thickness using XRD and SEM, respectively.[1]
2. Reactor Setup:
- Install the β-zeolite membrane in a suitable membrane reactor housing, ensuring a proper seal.
- The setup should allow for separate feeding of benzene and propylene to the reactor.
- Include mass flow controllers for precise control of reactant flow rates.
- The reactor should be placed in a furnace with a temperature controller.
3. Experimental Procedure:
- Activate the catalyst in-situ by heating it under an inert gas flow (e.g., N₂) at 300°C for several hours.[9]
- Set the reactor to the desired reaction temperature (e.g., 200-300°C).[1]
- Introduce the benzene and propylene feeds at the desired molar ratio and flow rates. For example, a WHSV of 51 h⁻¹ has been reported.[1]
- Maintain a constant operating pressure.
- Collect the product stream after it exits the reactor. It is advisable to use a condenser to collect liquid products.
4. Product Analysis:
- Analyze the composition of the product stream using gas chromatography (GC) with a flame ionization detector (FID).
- Use a suitable capillary column (e.g., ZB-Wax) to separate this compound, DIPB, unreacted benzene, and other byproducts.[10]
- Quantify the components by calibrating with known standards.
Protocol 2: Conceptual Protocol for this compound Synthesis via Reactive Distillation
This protocol outlines a conceptual approach for laboratory-scale this compound synthesis using a reactive distillation column.
1. Catalyst Preparation:
- Prepare or procure a suitable zeolite catalyst (e.g., β-zeolite).
- Incorporate the catalyst into a structured packing or onto distillation trays.
2. Reactive Distillation Column Setup:
- Assemble a laboratory-scale distillation column with a reboiler and a condenser.
- The reactive zone, containing the catalyst, should be located in a section of the column where the temperature and composition are favorable for the alkylation reaction.
- Provide separate feed points for benzene and propylene. Benzene can be fed above the reactive zone, and propylene can be introduced directly into the reactive zone.
- Install temperature and pressure sensors along the column.
3. Experimental Procedure:
- Pre-load the reboiler with benzene.
- Heat the reboiler to establish the desired temperature and pressure profile in the column.
- Once the column reaches a steady state, introduce the benzene and propylene feeds at the desired molar ratio.
- Control the reflux ratio to manage the separation and reaction performance.
- Continuously withdraw the this compound-rich product from the reboiler or a side-stream and the lighter components (unreacted propylene, propane) from the top of the column.
4. Product Analysis:
- Collect samples from the top product, bottom product, and within the column at various time points.
- Analyze the samples using GC-FID as described in the membrane reactor protocol to determine the composition and calculate conversion and selectivity.
Visualizations
References
- 1. Alkylation of Benzene with Propylene in a Flow-Through Membrane Reactor and Fixed-Bed Reactor: Preliminary Results - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. shop.tarjomeplus.com [shop.tarjomeplus.com]
- 5. researchgate.net [researchgate.net]
- 6. ecoquery.ecoinvent.org [ecoquery.ecoinvent.org]
- 7. aidic.it [aidic.it]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. osha.gov [osha.gov]
impact of feedstock impurities on cumene product quality
Welcome to the Technical Support Center for Cumene (B47948) Production. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the impact of feedstock impurities on this compound product quality. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound synthesis, presented in a question-and-answer format.
Problem 1: Decreased this compound Yield and Purity
Q1: We are observing a significant drop in this compound yield and the final product purity is below our 99.97 wt% target. What are the likely causes?
A1: A decrease in this compound yield and purity can be attributed to several factors, primarily related to feedstock impurities and reaction conditions. Here’s a step-by-step troubleshooting guide:
-
Analyze Feedstocks for Impurities: Impurities in your benzene (B151609) and propylene (B89431) feeds are a primary cause of reduced yield and purity.[1]
-
Propylene Impurities: Check for the presence of ethylene, butylenes, and cyclopropane (B1198618). Ethylene and butylenes can lead to the formation of ethylbenzene (B125841) and butylbenzenes, respectively, which are difficult to separate from this compound.[1] Cyclopropane can isomerize to propene and also form n-propylbenzene (nPB), a critical impurity.[1]
-
Benzene Impurities: Toluene in the benzene feed can react with propylene to form cymene.[1]
-
Catalyst Poisons: Sulfur, nitrogen compounds, and arsenic in the feedstocks can poison the catalyst, leading to a drop in activity and, consequently, lower conversion and yield.[2]
-
-
Review Reaction Conditions:
-
Temperature: Higher reaction temperatures can favor the formation of by-products like diisopropylbenzene (DIPB) and nPB, thus reducing the selectivity towards this compound.[3][4]
-
Benzene to Propylene Ratio: A low benzene to propylene molar ratio can increase the formation of polyisopropylbenzenes (like DIPB) and propylene oligomers.[1][5]
-
-
Inspect Catalyst Activity:
-
Deactivation: If you are using a zeolite catalyst, it may have deactivated due to coking or poisoning.[2] Consider catalyst regeneration or replacement if necessary.
-
Problem 2: High Levels of n-Propylbenzene (nPB) in the this compound Product
Q2: Our recent batches of this compound show an unacceptably high concentration of n-propylbenzene. What is the cause and how can we mitigate this?
A2: High nPB levels are a common issue. Here are the primary causes and recommended actions:
-
Cause 1: Cyclopropane in Propylene Feed: Cyclopropane, a common impurity in refinery-grade propylene, can isomerize and react with benzene to form n-propylbenzene.[1]
-
Action: Analyze your propylene feedstock for cyclopropane content. If it's high, consider switching to a higher purity propylene grade or implementing a feed pretreatment step.
-
-
Cause 2: High Reaction Temperature: Higher reaction temperatures can favor the formation of nPB.[6]
-
Action: Gradually lower the alkylation reactor temperature and monitor the nPB levels in the product. Be aware that lowering the temperature might slightly decrease the reaction rate, so adjustments to other parameters like feed flow rate may be necessary.
-
Problem 3: Catalyst Deactivation
Q3: We are experiencing a rapid decline in catalyst performance. What are the potential causes and remedies?
A3: Catalyst deactivation can be caused by poisoning or coking.
-
Poisoning:
-
Sulfur Compounds: While modern zeolite catalysts show good tolerance to sulfur, high concentrations can still lead to deactivation.[1] More critically, sulfur compounds can be converted and end up in the final this compound product, which is undesirable for downstream phenol (B47542) production.[1]
-
Nitrogen Compounds: Basic nitrogen compounds can neutralize the acid sites on the catalyst, leading to a loss of activity.
-
Arsenic: Arsenic is a severe poison for many catalysts and can be present in some propylene feeds.[2]
-
Action: Identify the poison through feedstock analysis. If the source is confirmed, a guard bed or feed pretreatment to remove the specific poison is recommended. For arsenic poisoning, catalyst regeneration through washing with an organic acid like citric acid can be effective.[2]
-
-
Coking:
-
Cause: The formation of heavy hydrocarbon deposits (coke) on the catalyst surface can block active sites. This is often accelerated by high temperatures and the presence of olefins in the feed.[7]
-
Action: Catalyst regeneration by controlled burn-off of the coke in an inert gas stream containing a low concentration of oxygen is a standard procedure.[8][9]
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical impurities in propylene and benzene feedstocks for this compound production?
A1: For modern zeolite-based processes, the most critical impurities include:
-
In Propylene:
-
In Benzene:
Q2: What is the impact of water in the feedstock?
A2: While zeolite catalysts can tolerate some moisture, excessive water can neutralize the acid sites on the catalyst, leading to a decrease in activity and an increase in the formation of diisopropylbenzene (DIPB).[6] Some processes even incorporate a drying step for the benzene feed.[1]
Q3: How do impurities in this compound affect the downstream phenol production process?
A3: The purity of this compound is critical for the safety and efficiency of the this compound hydroperoxide process for phenol and acetone (B3395972) production.[10]
-
Sulfur Compounds: Even at sub-ppm levels in this compound, sulfur can be a concern for downstream phenol processors.[1]
-
n-Propylbenzene: Can be oxidized to its hydroperoxide, which then decomposes to phenol and propionaldehyde, an undesirable byproduct.
-
Other Organic Impurities: Impurities like ethylbenzene and butylbenzene (B1677000) can undergo oxidation and cleavage to produce other unwanted byproducts, complicating the purification of phenol and acetone.
Q4: What are the typical specifications for this compound product?
A4: High-purity this compound is typically required, with purities often exceeding 99.97 wt%.[1] Specifications for impurities like n-propylbenzene, ethylbenzene, and sulfur are usually in the low ppm range.
Quantitative Data on Impurity Impact
The following table summarizes the quantitative impact of various impurities on the this compound production process.
| Impurity | Feedstock | Typical Concentration | Impact on Process | Reference |
| Sulfur | Propylene/Benzene | 3-7 ppm | Beta zeolite catalysts show high tolerance with negligible impact on stability or performance at these levels. However, it can affect the final this compound product's sulfur content, which is critical for downstream phenol production (typically <1 ppm). | [1] |
| Water | Benzene | 30-70 ppm | Beta zeolite catalysts are tolerant at these levels with minimal impact on performance. | [1] |
| p-Dioxane | Benzene | Up to 70 ppm | Beta zeolite catalysts have shown tolerance to excursions up to this level without significant deactivation. | [1] |
| Butylenes | Propylene | Varies | Can lead to the formation of butylbenzenes. With a butylene-free feed, butylbenzene levels in the product can be less than 15 wt ppm. | [1] |
| Cyclopropane | Propylene | Varies | A significant precursor to n-propylbenzene. Can result in 250-300 wt ppm nPB in the final product with FCC-grade propylene. | [1] |
| Arsenic | Propylene | ppb levels | A potent catalyst poison leading to deactivation. | [2] |
Experimental Protocols
1. Analysis of Hydrocarbon Impurities in Benzene and Propylene Feedstocks by Gas Chromatography (GC-FID)
This protocol is a general guideline for the analysis of hydrocarbon impurities. For specific applications, refer to methods like ASTM D3760 for this compound analysis.[10][11][12][13]
-
Objective: To identify and quantify hydrocarbon impurities in benzene and propylene feedstocks.
-
Instrumentation:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID).
-
Capillary column suitable for hydrocarbon separation (e.g., a polar column like Carbowax or a non-polar column like DB-1, depending on the target analytes).
-
Autosampler for liquid or gas injection.
-
-
Reagents:
-
High-purity carrier gas (Helium or Hydrogen).
-
High-purity air and hydrogen for the FID.
-
Calibration standards containing known concentrations of the expected impurities.
-
-
Procedure:
-
Sample Preparation:
-
Liquid Samples (Benzene): No preparation is typically needed. Directly inject a small volume (e.g., 1 µL) into the GC.
-
Gas Samples (Propylene): Use a gas sampling valve to inject a known volume of the gas sample.
-
-
GC Conditions (Example):
-
Inlet Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 240 °C) to elute all components. A typical program could be: 40 °C for 5 min, then ramp at 10 °C/min to 240 °C, and hold for 10 min.
-
Carrier Gas Flow Rate: 1-2 mL/min.
-
-
Calibration:
-
Prepare a series of calibration standards with varying concentrations of the target impurities.
-
Inject each standard and generate a calibration curve by plotting the peak area against the concentration for each impurity.
-
-
Sample Analysis:
-
Inject the feedstock sample under the same conditions as the standards.
-
Identify the impurity peaks based on their retention times compared to the standards.
-
Quantify the concentration of each impurity using the calibration curve.
-
-
Visualizations
This compound Production and Impurity Impact Workflow
Caption: Workflow of this compound production highlighting the points where feedstock impurities can impact the process.
Troubleshooting Logic for Reduced this compound Purity
Caption: A decision tree for troubleshooting common causes of reduced this compound purity.
References
- 1. shop.tarjomeplus.com [shop.tarjomeplus.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. m.youtube.com [m.youtube.com]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. exxonmobilchemical.com [exxonmobilchemical.com]
- 8. researchgate.net [researchgate.net]
- 9. dmto.dicp.ac.cn [dmto.dicp.ac.cn]
- 10. store.astm.org [store.astm.org]
- 11. store.astm.org [store.astm.org]
- 12. standards.iteh.ai [standards.iteh.ai]
- 13. store.astm.org [store.astm.org]
Technical Support Center: Enhancing the Stability of Cumene Hydroperoxide
Welcome to the Technical Support Center for cumene (B47948) hydroperoxide (CHP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of CHP and to troubleshoot common issues encountered during its use in experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound hydroperoxide?
A1: this compound hydroperoxide (CHP) primarily decomposes through two pathways: thermal decomposition and catalyzed decomposition.
-
Thermal Decomposition : At elevated temperatures, typically above 80°C, the oxygen-oxygen bond in the hydroperoxide group cleaves, initiating a radical chain reaction.[1] This process is autocatalytic, meaning the decomposition products can accelerate further decomposition.[2] The initial step is the unimolecular scission of the O-O bond.[2]
-
Catalyzed Decomposition : The decomposition of CHP can be significantly accelerated by the presence of contaminants such as acids, bases, and metal ions (e.g., iron, copper, lead).[1][3][4] These substances can lower the decomposition temperature and increase the reaction rate, potentially leading to a thermal runaway.[1][5]
The primary decomposition products of this compound hydroperoxide are phenol (B47542) and acetone, but side products such as acetophenone (B1666503), 2-phenyl-2-propanol (B165765) (cumyl alcohol), and α-methylstyrene can also be formed.[3]
Q2: What factors influence the stability of this compound hydroperoxide?
A2: The stability of this compound hydroperoxide is influenced by several factors:
-
Temperature : Higher temperatures significantly increase the rate of decomposition.[1] It is crucial to store and handle CHP at controlled, cool temperatures.[6][7] Storage temperatures should be kept below 30°C (86°F).[8]
-
Contaminants : Contamination with acids, bases, or metal ions can catalyze rapid and violent decomposition.[1][3][4][5] It is essential to use clean glassware and high-purity reagents.
-
Concentration : Higher concentrations of CHP can lead to a greater release of heat upon decomposition, increasing the risk of a thermal runaway.[1]
-
Light : Exposure to direct sunlight should be avoided during storage.[7]
Q3: What are some recommended stabilizers for this compound hydroperoxide?
A3: Several types of compounds can be used to inhibit the decomposition or discoloration of this compound hydroperoxide.
-
Radical Scavengers : Compounds like 2,5-ditertiarybutylhydroquinone can react with and neutralize the free radicals that propagate the decomposition chain reaction.[2]
-
Retarders : Substances such as 2,4-dinitrochlorobenzene can act as powerful retarders for thermal decomposition at higher temperatures.[2]
-
Color Stabilizers : To prevent discoloration, alkali metal salts of organic acids (e.g., sodium or potassium salts) and quaternary ammonium (B1175870) hydroxides can be added in small amounts (30 to 1000 ppm).[9] Sodium hydroxide (B78521) has also been historically used for this purpose.[9]
Q4: What are the key safety precautions for handling this compound hydroperoxide?
A4: this compound hydroperoxide is a reactive and potentially explosive compound. Strict safety protocols must be followed:
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[10]
-
Ventilation : Handle CHP in a well-ventilated area, preferably within a chemical fume hood.[1][10]
-
Ignition Sources : Keep away from heat, sparks, open flames, and other ignition sources.[6][7][11] Use non-sparking tools and explosion-proof equipment.[6][7]
-
Storage : Store in a cool, dry, well-ventilated area away from incompatible materials and direct sunlight.[6][7] Containers should be tightly closed.[10]
-
Spills : In case of a spill, absorb the liquid with inert material like sand or vermiculite. Do not use combustible materials like sawdust.[6][7]
Troubleshooting Guides
Issue 1: The observed decomposition rate of my this compound hydroperoxide is much faster than expected.
-
Possible Cause 1: Temperature Fluctuation.
-
Troubleshooting: Verify the accuracy of your temperature control system. Ensure uniform heating of your reaction vessel. Even minor deviations from the set temperature can significantly accelerate decomposition.[1]
-
-
Possible Cause 2: Presence of Contaminants.
-
Troubleshooting: Traces of acids, bases, or metal ions from glassware, reagents, or the reaction setup can catalyze decomposition.[1][5] Ensure all equipment is thoroughly cleaned and consider using reagents of the highest possible purity. Analyzing starting materials for trace impurities may be necessary.[1]
-
Issue 2: My this compound hydroperoxide solution is discolored (yellowish).
-
Possible Cause 1: Aging or Minor Decomposition.
-
Troubleshooting: Discoloration can indicate the formation of degradation products. While this may not always impact the primary reaction, it signals a decrease in purity. Consider re-purifying the CHP or using a fresh batch.
-
-
Possible Cause 2: Lack of Stabilizer.
-
Troubleshooting: For applications where color is critical, the addition of a color stabilizer, such as an alkali metal salt of an organic acid, at a low concentration (30-1000 ppm) can inhibit discoloration.[9]
-
Issue 3: The product distribution of my reaction shows a high percentage of side products like acetophenone or 2-phenyl-2-propanol.
-
Possible Cause 1: High Reaction Temperature.
-
Troubleshooting: Elevated temperatures can favor the formation of side products.[1] Attempt to run the experiment at a lower temperature to see if the selectivity towards the desired products improves.
-
-
Possible Cause 2: Autocatalysis.
-
Troubleshooting: The decomposition of CHP can be autocatalytic, where the reaction products catalyze further decomposition, potentially altering the product profile over time.[1] Consider analyzing your product mixture at different time points to understand the reaction kinetics.
-
Data Presentation
Table 1: Effect of Contaminants on the Onset Temperature of this compound Hydroperoxide Decomposition
| Contaminant (1 wt%) | Onset Temperature (°C) |
| None (Pure CHP) | ~105 |
| H₂SO₄ | Significantly Lowered |
| HCl | Significantly Lowered |
| NaOH | Significantly Lowered |
| KOH | Significantly Lowered |
| Fe₂O₃ | Lowered |
| FeCl₃ | Lowered |
| Fe₂(SO₄)₃ | Lowered |
| ZnBr₂ | 95.0 |
| CuBr₂ | 75.0 |
| FeBr₂ | 74.0 |
Data synthesized from multiple sources indicating a decrease in onset temperature in the presence of various contaminants.[5][12][13]
Experimental Protocols
1. Determination of this compound Hydroperoxide Concentration by Iodometric Titration
This method is a standard technique for determining the peroxide content in a sample.
-
Principle: The hydroperoxide oxidizes iodide ions (I⁻) to iodine (I₂) in an acidic solution. The liberated iodine is then titrated with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution.
-
Reagents:
-
Acetic acid/organic solvent mixture (e.g., 3:2 acetic acid/isopropanol)
-
Saturated potassium iodide (KI) solution (freshly prepared)
-
Standardized 0.1 N sodium thiosulfate (Na₂S₂O₃) solution
-
Starch indicator solution (1%)
-
Deionized water
-
-
Procedure:
-
Accurately weigh approximately 0.1-0.4 g of the this compound hydroperoxide sample into a 250 mL Erlenmeyer flask with a stopper. The exact amount will depend on the expected CHP concentration.[14]
-
Add 50 mL of the acetic acid/organic solvent mixture to dissolve the sample.
-
Add 2 mL of the saturated KI solution.
-
Stopper the flask, swirl, and keep it in a dark place for 5-10 minutes.
-
Add 100 mL of deionized water.
-
Titrate the liberated iodine with the standardized 0.1 N sodium thiosulfate solution until the solution turns a pale straw color.
-
Add 1-2 mL of the starch indicator solution. The solution will turn a deep blue-black.
-
Continue the titration dropwise until the blue-black color completely disappears. This is the endpoint.
-
Record the volume of sodium thiosulfate solution used.
-
-
Calculation:
-
% CHP (w/w) = (V × N × M) / (20 × W)
-
V = Volume of Na₂S₂O₃ solution in mL
-
N = Normality of Na₂S₂O₃ solution
-
M = Molecular weight of CHP (152.19 g/mol )
-
W = Weight of the sample in g
-
-
2. Analysis of Impurities by Gas Chromatography (GC)
This method is suitable for the quantification of volatile impurities such as this compound, acetophenone, and α-methylstyrene.
-
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column suitable for separating the compounds of interest (e.g., a wax-type column).
-
-
Reagents:
-
High-purity solvent for sample dilution (e.g., carbon disulfide).
-
Reference standards for all potential impurities.
-
-
Procedure:
-
Sample Preparation: Accurately weigh the this compound hydroperoxide sample and dissolve it in the chosen solvent to a known concentration.
-
Standard Preparation: Prepare a series of standard solutions containing known concentrations of the impurities.
-
GC Conditions:
-
Analysis: Inject the standard solutions to create a calibration curve. Then, inject the prepared sample solution.
-
Quantification: Identify the impurity peaks in the sample chromatogram based on their retention times compared to the standards. Calculate the concentration of each impurity using the calibration curve.
-
Visualizations
Caption: Decomposition pathway of this compound hydroperoxide.
Caption: Troubleshooting workflow for unexpected CHP decomposition.
References
- 1. CN104535675A - Method for determining this compound hydroperoxide impurity - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound hydroperoxide - analysis - Analytice [analytice.com]
- 5. Thermal Hazard Evaluation of this compound Hydroperoxide-Metal Ion Mixture Using DSC, TAM III, and GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ez.restek.com [ez.restek.com]
- 8. store.astm.org [store.astm.org]
- 9. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 10. Separation of this compound hydroperoxide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. US7012255B2 - Method of measuring the concentration of hydroperoxides of alkylaromatic hydrocarbons - Google Patents [patents.google.com]
- 14. osha.gov [osha.gov]
Technical Support Center: Mitigating Corrosion in Cumene Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating corrosion issues encountered during cumene (B47948) production.
Troubleshooting Guides
This section provides a question-and-answer format to address specific corrosion problems that may arise in a this compound production plant.
Issue 1: Accelerated Corrosion in the Distillation Column Overhead
-
Question: We are observing higher than expected corrosion rates in the overhead condenser and reflux drum of our this compound distillation column. What are the likely causes and how can we address this?
-
Answer: Accelerated corrosion in the distillation column overhead is a common issue and is primarily caused by the presence of moisture and acidic components. Here’s a step-by-step troubleshooting guide:
-
Check for Water Ingress: Water can enter the system through contaminated feedstock or leaks. The presence of water is crucial for creating a corrosive environment, especially when acidic species are present.
-
Analyze for Chlorides: Chlorides can enter with the feedstock and lead to the formation of hydrochloric acid (HCl) at higher temperatures, which is highly corrosive to most metals.[1][2][3] Regular analysis of the overhead condensate for chloride content is recommended.
-
Monitor pH: A low pH in the overhead accumulator water indicates an acidic and corrosive environment. The target pH is typically maintained between 5.5 and 6.5 to minimize corrosion.[2]
-
Implement a Neutralizing Amine Program: Injecting neutralizing amines into the overhead vapor line is a common practice to control the pH of the condensing water.[2][3][4][5][6] These amines neutralize the acidic components, thereby reducing the corrosion rate.
-
Consider Filming Amines: In addition to neutralizing amines, filming amines can be used. These compounds form a protective, water-repellent film on the metal surfaces, creating a barrier against corrosive agents.[1][4][7][8][9]
-
Material Selection Review: While modern zeolite-based this compound processes are generally not highly corrosive and often use carbon steel, areas prone to acid condensation may require more resistant materials like stainless steel or nickel-based alloys.
-
Issue 2: Pitting Corrosion on Stainless Steel Components
-
Question: We have identified localized pitting corrosion on our 300-series stainless steel trays and heat exchanger tubes. What could be the cause?
-
Answer: Pitting corrosion in stainless steels is a localized form of corrosion that can lead to rapid failure of components. The most common cause in a this compound plant is the presence of chlorides.
-
Chloride Attack: Austenitic stainless steels are susceptible to pitting and stress corrosion cracking (SCC) in the presence of chloride ions, especially at elevated temperatures.[10][11][12]
-
Source of Chlorides: Chlorides can be introduced with the benzene (B151609) or propylene (B89431) feed. It is crucial to ensure feedstocks meet specifications for chloride content.
-
Mitigation:
-
Feedstock Quality Control: Implement stringent quality control on incoming feedstocks to limit chloride contamination.
-
Material Upgrade: For critical areas with persistent pitting issues, consider upgrading to more resistant alloys with higher molybdenum content or nickel-based alloys.
-
Process Control: Ensure the process operates under conditions that minimize the concentration of chlorides in any aqueous phase.
-
-
Issue 3: Corrosion Under Insulation (CUI)
-
Question: We have discovered significant external corrosion on our insulated piping and vessels. What is causing this and how can we prevent it?
-
Answer: Corrosion Under Insulation (CUI) is a severe form of localized corrosion that occurs when moisture becomes trapped between the insulation and the equipment surface.[13][14][15][16]
-
Causes:
-
Prevention and Mitigation:
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Proper Insulation System Design: Ensure the insulation system is designed and installed with a continuous, well-sealed weather barrier to prevent water ingress.
-
Protective Coatings: Apply appropriate protective coatings to the equipment surface before insulation.
-
Regular Inspection: Implement a risk-based inspection program to identify and address CUI in susceptible areas. Techniques like infrared thermography can help detect wet insulation.[15]
-
Drainage: Ensure proper drainage for the insulation system to allow any trapped water to escape.
-
-
Frequently Asked Questions (FAQs)
Q1: Are modern this compound plants that use zeolite catalysts still susceptible to significant corrosion?
A1: While modern zeolite-based this compound production processes are significantly less corrosive than older technologies that used aluminum chloride or solid phosphoric acid catalysts, they are not entirely immune to corrosion.[17] The primary corrosion concerns in modern plants are typically localized and often occur in the distillation and purification sections due to the presence of contaminants like water and chlorides, especially in the overhead systems where condensation occurs.[1][2]
Q2: What are the recommended materials of construction for a this compound production unit?
A2: The mild operating conditions and non-corrosive nature of the zeolite catalyst in modern this compound processes allow for the use of carbon steel for much of the plant's construction. However, for sections that may be exposed to corrosive conditions, such as the distillation column overhead, stainless steel (e.g., 300 series) is often used. In cases of high chloride contamination or acidic conditions, more resistant alloys may be necessary.
Q3: What types of corrosion inhibitors are effective in this compound plants?
A3: The most commonly used corrosion inhibitors in the distillation section of this compound plants are neutralizing amines and filming amines.
-
Neutralizing Amines: These are used to control the pH of the water phase that condenses in the overhead system, neutralizing acidic components like HCl.[2][3][4][5][6]
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Filming Amines: These organic compounds adsorb on the metal surface to form a protective, water-repellent film that acts as a barrier to the corrosive environment.[1][4][7][8][9]
Q4: Can process upsets lead to increased corrosion?
A4: Yes, process upsets can significantly increase corrosion rates. For example:
-
Water Carryover: A malfunction in the upstream driers can lead to water entering the distillation section, creating a corrosive aqueous phase.
-
Feedstock Contamination: Introduction of feedstocks with high levels of chlorides or other corrosive contaminants can lead to rapid corrosion.
-
Temperature Excursions: Higher operating temperatures can accelerate corrosion reactions.
Data Presentation
Table 1: General Comparison of Materials for this compound Plant Construction
| Equipment Section | Primary Material | Considerations for Upgrading |
| Alkylation & Transalkylation Reactors | Carbon Steel | Generally not required due to non-corrosive zeolite catalyst. |
| Distillation Columns (Shell) | Carbon Steel | May require internal cladding or upgrade in high-temperature zones. |
| Distillation Column Internals (Trays) | Stainless Steel (e.g., Type 304/316) | Upgrade to higher molybdenum content alloys or nickel alloys if pitting or SCC is observed. |
| Overhead Condensers & Piping | Stainless Steel (e.g., Type 304/316) | Upgrade to more resistant alloys in case of severe acid condensation. |
| Reboilers | Carbon Steel / Stainless Steel | Dependent on operating temperature and potential for contaminant concentration. |
Table 2: Overview of Corrosion Inhibitor Types for Distillation Overhead
| Inhibitor Type | Mechanism of Action | Typical Application | Key Performance Indicator |
| Neutralizing Amines | pH control of the aqueous phase.[4] | Injected into the overhead vapor line. | Overhead accumulator water pH (target 5.5-6.5).[2] |
| Filming Amines | Forms a protective, hydrophobic barrier on metal surfaces.[1][7][8] | Can be injected with neutralizing amines. | Reduction in corrosion rate as measured by corrosion coupons or probes. |
Experimental Protocols
Protocol 1: Laboratory Immersion Corrosion Testing (Adapted from ASTM G31 / NACE TM0169)
This protocol outlines a procedure for evaluating the corrosion rate of different materials in a simulated this compound distillation overhead environment.
-
Objective: To determine the mass loss corrosion rate of candidate materials (e.g., carbon steel, SS316L) in a simulated corrosive environment.
-
Apparatus:
-
Glass reaction vessel with a reflux condenser.
-
Heating mantle with temperature control.
-
Specimen support rack (glass or PTFE).
-
-
Test Solution: A mixture simulating the overhead condensate, for example:
-
Deionized water.
-
Hydrochloric acid (to achieve a specific pH, e.g., 4.0).
-
Sodium chloride (to simulate chloride contamination, e.g., 50 ppm).
-
A hydrocarbon phase (e.g., a mix of benzene and this compound) can be added to simulate the process fluid.
-
-
Test Specimens:
-
Prepare coupons of the materials to be tested with a known surface area.
-
Clean and weigh the specimens to the nearest 0.1 mg.
-
-
Procedure:
-
Assemble the apparatus and add the test solution.
-
Heat the solution to the desired temperature (e.g., the dew point temperature of the overhead).
-
Immerse the pre-weighed specimens in the solution using the support rack.
-
Run the test for a specified duration (e.g., 14 days).[18][19]
-
After the test, remove the specimens, clean them according to ASTM G1 procedures to remove corrosion products, and re-weigh them.
-
-
Calculation of Corrosion Rate (in mm/year): Corrosion Rate = (K × W) / (A × T × D) Where:
-
K = a constant (8.76 × 10^4)
-
W = mass loss in grams
-
A = surface area in cm^2
-
T = exposure time in hours
-
D = density of the material in g/cm^3
-
-
Reporting: Report the corrosion rate for each material and any observations of localized corrosion (pitting, crevice corrosion).
Visualizations
Caption: Troubleshooting workflow for distillation column overhead corrosion.
Caption: Experimental workflow for immersion corrosion testing.
References
- 1. Filming Corrosion Inhibitors - Film-Forming Amines Water Treatment | Nelson Brothers Incorporated [nbspecchem.com]
- 2. eurocorr.efcweb.org [eurocorr.efcweb.org]
- 3. hindustanpetroleum.com [hindustanpetroleum.com]
- 4. oilplusfz.com [oilplusfz.com]
- 5. Research Portal [openresearch.surrey.ac.uk]
- 6. eptq.com [eptq.com]
- 7. Film-Forming Amines: Innovative Boiler Treatment Technology for the Refining Industry | ChemTreat, Inc. [chemtreat.com]
- 8. catalystdrillchem.in [catalystdrillchem.in]
- 9. WATER TREATMENT: Protect equipment against corrosion with neutralizing amines, filming products – Combined Cycle Journal [ccj-online.com]
- 10. crp.co.uk [crp.co.uk]
- 11. Stress Corrosion Cracking - AMPP [ampp.org]
- 12. mdpi.com [mdpi.com]
- 13. inspectioneering.com [inspectioneering.com]
- 14. aerogel.com [aerogel.com]
- 15. blogs.ampp.org [blogs.ampp.org]
- 16. conceptgroupllc.com [conceptgroupllc.com]
- 17. shotpeener.com [shotpeener.com]
- 18. Immersion Corrosion — Metallurgical Engineering Services [metengr.com]
- 19. matestlabs.com [matestlabs.com]
Technical Support Center: Enhancing Energy Efficiency in Cumene Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the energy efficiency of the cumene (B47948) synthesis process during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of energy consumption in the this compound synthesis process?
A1: The main energy consumers in a typical this compound plant are the reboilers in the distillation columns, which are used to separate benzene (B151609), this compound, and heavier byproducts like diisopropylbenzene (DIPB).[1][2] The fired heater used to bring the reactants to the required reaction temperature is also a significant energy user.[3] Pumping and compression of reactants and recycle streams contribute to the overall electricity consumption.
Q2: How does the choice of catalyst impact the energy efficiency of the process?
A2: The catalyst selection is critical for energy efficiency. Modern zeolite-based catalysts, such as beta zeolite, are preferred over older solid phosphoric acid (SPA) catalysts.[4] Zeolite catalysts can operate at lower temperatures, reducing the energy required for heating the reactants.[5] They also exhibit higher selectivity towards this compound, which minimizes the formation of byproducts and, consequently, the energy needed for their separation and for the transalkylation process.[4]
Q3: What is the role of the benzene-to-propylene (B/P) molar ratio in energy consumption?
A3: A higher B/P molar ratio in the reactor feed can improve the selectivity towards this compound by keeping the concentrations of this compound and propylene (B89431) low, which in turn suppresses the formation of diisopropylbenzene (DIPB).[1] However, an excessively high ratio increases the volume of unreacted benzene that must be separated and recycled, leading to higher energy consumption in the distillation section.[1] Therefore, optimizing the B/P ratio is a key trade-off between reactor selectivity and separation energy costs.
Q4: How can heat integration be implemented to improve energy efficiency?
A4: The alkylation reaction in the this compound synthesis process is highly exothermic, releasing a significant amount of heat.[6][7] This heat can be captured and utilized to preheat the cold reactant feed streams (benzene and propylene) before they enter the reactor.[6][7] This is typically achieved by installing a heat exchanger where the hot reactor effluent preheats the incoming feed, reducing the load on the primary feed heater and thus saving a considerable amount of energy.[6][7]
Q5: What is transalkylation and how does it contribute to energy efficiency?
A5: Transalkylation is a reaction where the primary byproduct, diisopropylbenzene (DIPB), is reacted with benzene to produce two molecules of this compound.[8] By converting a byproduct back into the desired product, transalkylation improves the overall yield and reduces the amount of fresh benzene and propylene needed, which indirectly saves the energy associated with their production and transportation. It also reduces the energy required for separating and handling the DIPB byproduct stream.
Troubleshooting Guides
Problem 1: Higher than expected energy consumption in the distillation section.
| Possible Cause | Troubleshooting Step |
| Suboptimal Reflux Ratio | A high reflux ratio in the distillation columns can lead to excessive energy consumption in the reboiler and condenser. Gradually reduce the reflux ratio while monitoring the product purity to find the minimum reflux that meets the required specification. |
| Feed Composition Fluctuations | Variations in the reactor effluent composition can affect the distillation column's performance. Ensure stable reactor operation to maintain a consistent feed composition to the separation section. |
| Fouling in Heat Exchangers | Fouling in the reboiler or condenser reduces heat transfer efficiency, requiring more energy to achieve the desired separation. Monitor the heat transfer coefficients and schedule regular cleaning of heat exchangers. |
Problem 2: Increased energy demand for reactor feed preheating.
| Possible Cause | Troubleshooting Step |
| Inefficient Heat Exchanger Performance | If a feed-effluent heat exchanger is in place, its performance may be degraded due to fouling.[6] Monitor the temperature approach of the heat exchanger. A larger than expected temperature difference indicates poor performance and the need for cleaning or maintenance. |
| Lower Reactor Outlet Temperature | A lower reactor outlet temperature will reduce the amount of heat available for recovery. Check the reactor operating conditions and catalyst activity to ensure the desired outlet temperature is achieved. |
| Changes in Feed Flow Rate | An increase in the feed flow rate may exceed the capacity of the heat recovery system, necessitating more energy input from the heater. Re-evaluate the heat integration design if a permanent increase in throughput is planned. |
Data Presentation
Table 1: Comparison of Energy Consumption in Basic vs. Modified this compound Production Process with Heat Integration
| Process Configuration | Total Energy Required (kJ/h) | Energy Savings (kJ/h) | Reference |
| Basic Process (without heat integration) | 40,588,937.4 | - | [6][7] |
| Modified Process (with reactor output recycling for feed preheating) | 39,814,003.7 | 774,933.7 | [6][7] |
Experimental Protocols
Protocol 1: Evaluation of Catalyst Performance on Energy Efficiency
Objective: To determine the effect of different catalysts on the reaction temperature and selectivity, which are key factors influencing energy consumption.
Materials:
-
Bench-scale fixed-bed reactor system with temperature and pressure control.
-
Catalyst A (e.g., solid phosphoric acid) and Catalyst B (e.g., beta zeolite).
-
High-purity benzene and propylene.
-
Gas chromatograph (GC) for product analysis.
Procedure:
-
Load the reactor with a known amount of Catalyst A.
-
Set the desired benzene-to-propylene molar ratio and feed flow rate.
-
Gradually increase the reactor temperature in increments (e.g., 10°C) within the typical operating range for the catalyst.
-
At each temperature, allow the reactor to reach a steady state and collect samples of the product stream.
-
Analyze the product samples using GC to determine the conversion of propylene and the selectivity to this compound and diisopropylbenzene.
-
Record the reactor temperature that provides the optimal balance of high conversion and high selectivity.
-
Repeat steps 1-6 with Catalyst B.
-
Compare the optimal operating temperatures and selectivities for both catalysts. A lower optimal temperature and higher selectivity indicate better energy efficiency.[9]
Visualizations
Caption: Troubleshooting workflow for high energy consumption.
Caption: Factors influencing energy efficiency in this compound synthesis.
Caption: Simplified workflow of heat integration in the this compound process.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. richardturton.faculty.wvu.edu [richardturton.faculty.wvu.edu]
- 4. shop.tarjomeplus.com [shop.tarjomeplus.com]
- 5. researchgate.net [researchgate.net]
- 6. journal.bcrec.id [journal.bcrec.id]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. osti.gov [osti.gov]
Technical Support Center: Cumene Separation and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the separation and purification of cumene (B47948). It is designed for researchers, scientists, and drug development professionals to assist in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities and byproducts I should be aware of during this compound purification?
A1: The main impurities and byproducts in the this compound process can originate from feedstock impurities and side reactions during synthesis. Key compounds to monitor include:
-
Diisopropylbenzene (DIPB): Forms when a this compound molecule is alkylated a second time by propylene (B89431).[1]
-
n-Propylbenzene (nPB): Can form from cyclopropane (B1198618) impurities in the propylene feed or through the anti-Markovnikov alkylation of benzene (B151609) with propylene.[2]
-
Ethylbenzene and Butylbenzenes: Result from ethylene (B1197577) and butylene impurities in the feedstock.[1]
-
Cymenes: Formed by the alkylation of toluene, which may be present as an impurity in the benzene feed.[2]
-
Heavier Aromatic Compounds and Propylene Oligomers: These can arise from non-ideal reaction conditions, especially when using older catalyst technologies like Solid Phosphoric Acid (SPA).[1][2]
-
Phenol (B47542) and α-Methylstyrene (AMS): These can be present in recycled this compound streams from the downstream phenol production process.[3]
Q2: How does the choice of catalyst impact the purity of the final this compound product?
A2: The catalyst choice is a critical factor in determining the purity of this compound. Modern zeolite-based catalysts, such as beta zeolite, are preferred over traditional catalysts like Solid Phosphoric Acid (SPA) or aluminum chloride (AlCl₃). Zeolite catalysts offer higher selectivity towards this compound, minimizing the formation of byproducts like DIPB and propylene oligomers.[1] They can achieve this compound purities of up to 99.97 wt%.[2] In contrast, SPA catalysts typically limit this compound yield to around 95% due to a higher rate of side reactions.[2]
Q3: What is the purpose of a transalkylation reactor in the this compound process?
A3: A transalkylation reactor is used to improve the overall yield of this compound by converting the primary byproduct, diisopropylbenzene (DIPB), back into the desired product. In this unit, DIPB is reacted with recycled benzene to form two molecules of this compound, significantly enhancing the process's efficiency.[1]
Q4: Can I use recycled this compound from a phenol plant directly in my process?
A4: Recycled this compound from a phenol production process often contains impurities like phenol, α-methylstyrene (AMS), and acetophenone (B1666503) that can inhibit the this compound oxidation reaction or cause other undesirable side reactions.[3] It is crucial to purify the recycled this compound, for instance by washing with an aqueous alkaline solution followed by a water wash, before reintroducing it into the process.[3]
Troubleshooting Guides
Guide 1: Distillation Column Malfunctions
Distillation is the primary method for purifying this compound. Common operational problems include flooding, foaming, and weeping, which can lead to poor separation efficiency and reduced product purity.
Problem: Reduced separation efficiency in the distillation column.
| Possible Cause | Recommended Action |
| Flooding: Excessive vapor flow entrains liquid up the column, or high liquid flow backs up in the downcomers. This can be detected by a sharp increase in differential pressure across the column.[4] | - Reduce the reboiler duty to decrease vapor flow. - Decrease the feed rate to the column. - Check for any blockages in the trays or packing.[3][5] |
| Foaming: Formation of stable foam on the trays hinders vapor-liquid contact. This can be caused by impurities in the feed.[6] | - Consider introducing an anti-foaming agent. - Identify and remove the source of foam-promoting impurities in the feed.[6] |
| Weeping/Dumping: Low vapor flow causes liquid to leak through the tray perforations instead of flowing across the tray.[4] | - Increase the reboiler duty to increase vapor flow. - Ensure the column is not operating significantly below its design capacity. |
| Azeotrope Formation: The presence of certain impurities, like acetophenone with phenol in recycled streams, can form azeotropes, making separation by simple distillation difficult.[1] | - For this compound-water mixtures, azeotropic distillation can be utilized to separate them from phenol.[7] |
Diagram: Troubleshooting Logic for Distillation Column Issues
Caption: Troubleshooting workflow for distillation column separation issues.
Guide 2: Product Purity Issues
Achieving high-purity this compound is essential for its primary use in phenol production. This guide addresses common purity-related problems.
Problem: Final this compound product does not meet purity specifications.
| Possible Cause | Recommended Action |
| Feedstock Contamination: Impurities in the benzene or propylene feed are a direct source of contamination in the final product.[1] | - Analyze the feedstock for common impurities like toluene, ethylbenzene, and cyclopropane. - If necessary, implement a feedstock purification step. |
| Inefficient Byproduct Conversion: The transalkylation reactor may not be efficiently converting DIPB back to this compound. | - Verify the operating conditions (temperature, pressure, feed ratio) of the transalkylation reactor. - Check the activity of the transalkylation catalyst. |
| Catalyst Deactivation: The primary alkylation catalyst may have lost activity or selectivity over time. | - Monitor the catalyst performance and consider regeneration or replacement if deactivation is significant. Zeolite catalysts are regenerable.[8] |
| Recycled Stream Impurities: Impurities from recycled this compound are not being adequately removed. | - Implement or optimize a purification step for the recycled this compound stream, such as a caustic wash followed by a water wash.[3] |
Diagram: Workflow for Investigating Product Purity Issues
References
- 1. WO2009080342A1 - Purification of this compound - Google Patents [patents.google.com]
- 2. shop.tarjomeplus.com [shop.tarjomeplus.com]
- 3. quora.com [quora.com]
- 4. rccostello.com [rccostello.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Distillation Column Troubleshooting: Flooding/Foaming/Weeping Diagnosis [eureka.patsnap.com]
- 7. US2862855A - Azeotrope distillation of aromatic isopropyl compounds from phenol - Google Patents [patents.google.com]
- 8. Badger Licensing, LLC > Technologies > this compound [badgerlicensing.com]
Technical Support Center: Preventing Catalyst Poisoning in Benzene Alkylation
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) to diagnose, prevent, and resolve issues related to catalyst poisoning during benzene (B151609) alkylation experiments.
Frequently Asked Questions (FAQs)
Q1: What is catalyst poisoning in the context of benzene alkylation?
A1: Catalyst poisoning is the deactivation of a catalyst due to the strong adsorption of chemical substances, known as poisons, onto its active sites.[1][2] In benzene alkylation, this prevents reactant molecules (benzene and the alkylating agent) from accessing these sites, leading to a significant reduction in reaction rate and overall process efficiency.[3] Poisons often have a stronger affinity for the catalyst surface than the reactants, causing prolonged or even permanent deactivation.[3]
Q2: What are the most common catalyst poisons encountered in benzene alkylation?
A2: Common poisons in benzene alkylation, which is a type of Friedel-Crafts reaction, include:
-
Sulfur Compounds : Often present in petroleum feedstocks, sulfur compounds are notorious for poisoning catalysts.[3][4]
-
Nitrogen Compounds : Amines and other nitrogen-containing molecules can act as Lewis bases and react with Lewis acid catalysts (like AlCl₃) or the acid sites on solid catalysts (like zeolites), neutralizing their activity.[5][6][7]
-
Water : Water can hydrolyze Lewis acid catalysts and alter the acidic properties of solid acid catalysts like zeolites, reducing their effectiveness.[8][9]
-
Heavy Metals : Trace amounts of metals such as lead, mercury, and arsenic can deactivate catalysts by forming stable complexes with the active sites.[3]
-
Oxygenated Organic Compounds : Aldehydes, acids, and alcohols can firmly adsorb on catalyst acid sites, causing deactivation that is difficult to reverse.[10]
-
Polycyclic Aromatic Hydrocarbons (PAHs) : These can lead to the formation of heavy carbonaceous deposits (coke), which block catalyst pores and active sites.[4]
Q3: What are the typical symptoms of catalyst poisoning in an experiment?
A3: The primary indicators of catalyst poisoning include:
-
Reduced or Stalled Reaction Rates : The reaction proceeds much slower than expected or stops completely before the starting materials are fully converted.[11][12]
-
Decreased Product Yield : The desired alkylated product is obtained in a significantly lower quantity than anticipated.[11]
-
Changes in Product Selectivity : An increase in the formation of undesired byproducts may be observed. In benzene alkylation, this can include polyalkylation or different isomers.[2][13]
-
Increased Pressure Drop : In fixed-bed reactors, the accumulation of poisons or coke can lead to an increased pressure drop across the catalyst bed.[12]
-
Need for Harsher Reaction Conditions : Higher temperatures or pressures may be required to achieve the same conversion rate that was previously possible under milder conditions, indicating a loss in catalyst activity.[12]
Q4: Is it possible to regenerate a poisoned catalyst?
A4: Yes, regeneration is often possible, but its success depends on the nature of the poison and the type of catalyst. Poisoning can be reversible or irreversible.[2][9]
-
Reversible Poisoning : This occurs when the poison is weakly adsorbed and can be removed. For example, coke can be burned off through thermal regeneration (calcination).[14][15][16]
-
Irreversible Poisoning : This involves strong, permanent chemical bonds between the poison and the catalyst's active sites.[2][9] In such cases, regeneration may be difficult or impossible, and catalyst replacement might be necessary. Common regeneration techniques include thermal treatments to burn off organic deposits and chemical washing to remove specific impurities.[15][16]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments and provides potential solutions.
| Observed Issue | Potential Cause(s) | Recommended Actions & Troubleshooting Steps |
| 1. Reaction is slow or stalls completely. | Catalyst Poisoning : Impurities in the benzene or alkylating agent feedstock (e.g., sulfur, nitrogen, water) are deactivating the catalyst.[3][11] | 1. Analyze Feedstock : Use analytical techniques like GC-MS or specific elemental analysis to check for common poisons. 2. Purify Feedstock : Pass reactants through a guard bed of adsorbents (e.g., activated carbon for organics, zeolites for water) before they enter the reactor.[1] 3. Attempt Regeneration : If poisoning is suspected, attempt to regenerate the catalyst (see Protocol 2 & 3). |
| Coking : Formation of heavy carbonaceous deposits on the catalyst surface, blocking pores and active sites.[4][10] | 1. Modify Reaction Conditions : Lower the reaction temperature, as higher temperatures can accelerate coke formation.[17] 2. Increase Benzene/Olefin Ratio : Using a large excess of benzene can sometimes mitigate side reactions that lead to coking. 3. Thermal Regeneration : Perform a controlled calcination in air or an oxygen-containing atmosphere to burn off the coke (see Protocol 2).[14] | |
| 2. Low yield of desired product and high levels of byproducts. | Polyalkylation : The alkylated product is more reactive than benzene and undergoes further alkylation.[6][7] | 1. Adjust Reactant Ratio : Use a large molar excess of benzene relative to the alkylating agent to favor mono-alkylation.[18] |
| Carbocation Rearrangement : The alkylating agent forms an unstable carbocation that rearranges to a more stable one before attacking the benzene ring, leading to an isomeric product.[7][13] | 1. Change Catalyst : Use a catalyst system less prone to forming free carbocations. 2. Use Friedel-Crafts Acylation : Followed by a reduction step. The acyl group is deactivating and prevents rearrangements and polyalkylation.[6][19] 3. Lower Temperature : Reducing the reaction temperature can sometimes suppress rearrangement reactions. | |
| 3. Catalyst deactivates rapidly over a short period. | Severe Poisoning : A high concentration of a potent poison in the feedstock.[10] | 1. Implement Upstream Purification : The most effective strategy is to remove poisons before they contact the catalyst bed.[1][8] This can involve distillation or adsorption techniques.[15] 2. Use a Guard Bed : Place a sacrificial layer of catalyst or a strong adsorbent material upstream of the main catalyst bed to capture poisons. |
| Thermal Sintering : Operating at excessively high temperatures can cause the catalyst particles to agglomerate, reducing the active surface area.[16] | 1. Control Temperature : Ensure the reaction temperature does not exceed the catalyst's recommended operating range. Monitor for hotspots in the reactor. |
Quantitative Data Summary
The following tables summarize key quantitative data related to catalyst performance and deactivation in benzene alkylation.
Table 1: Effect of Catalyst and Conditions on Benzene Alkylation with Olefins
| Catalyst Type | Alkylating Agent | Temperature (°C) | Pressure | Benzene:Olefin Molar Ratio | Olefin Conversion (%) | Reference |
| USY Zeolite | 1-Dodecene | 120 | 3.0 MPa | 8 | ~100% | [20] |
| Beta Zeolite | Propylene | 260 | Atmospheric | 0.5 | 21.8% | [21] |
| Al-Mg Silicate (modified) | Long-chain olefins | 150 | 3.5 MPa | N/A | 99% | [4] |
| HZSM-5 | Propylene | 200 | Pulse Reactor | N/A | Varies with time | [22] |
Table 2: Impact of Nitrogen Compounds on Catalyst Activity
| Poison | Catalyst | Reaction | Inhibiting Effect | Key Observation | Reference |
| Quinoline | NiW/Al₂O₃ | Hydrodesulfurization | Strong | More potent inhibitor than indole. | [23] |
| Amines (general) | Lewis Acids (e.g., AlCl₃) | Friedel-Crafts Alkylation | Severe | Forms complexes with the catalyst, rendering it inactive.[6][7] | [6][7] |
Visual Guides: Diagrams and Workflows
Catalyst Poisoning Mechanism
Caption: Mechanism of catalyst poisoning by impurities.
Troubleshooting Workflow for Catalyst Deactivation
Caption: Decision tree for troubleshooting catalyst deactivation.
Detailed Experimental Protocols
Protocol 1: Feedstock Purification via Adsorption Column
This protocol describes the removal of common polar impurities (water, nitrogen compounds) from benzene feedstock using a packed column of activated alumina (B75360) and molecular sieves.
-
Materials & Equipment:
-
Benzene (reagent grade)
-
Activated alumina (80-200 mesh)
-
Molecular sieves (3Å or 4Å, 8-12 mesh)
-
Glass chromatography column (2-5 cm diameter, 30-50 cm length) with a stopcock
-
Glass wool
-
Anhydrous collection flask
-
Nitrogen or Argon line for inert atmosphere
-
-
Methodology:
-
Catalyst Activation : Activate the alumina and molecular sieves by heating in a furnace at 200-300°C for at least 4 hours under a vacuum or a flow of dry nitrogen. Allow to cool to room temperature in a desiccator.
-
Column Packing : Insert a small plug of glass wool at the bottom of the chromatography column. Carefully pour the activated alumina into the column to a height of approximately 20-30 cm. Gently tap the column to ensure even packing. Add a 5-10 cm layer of activated molecular sieves on top of the alumina.
-
System Purge : Flush the packed column with dry nitrogen or argon for 15-20 minutes to remove any adsorbed moisture from the air.
-
Feedstock Addition : Carefully pour the benzene feedstock onto the top of the column.
-
Elution : Open the stopcock and collect the purified benzene in a dry collection flask under an inert atmosphere. The first few milliliters should be discarded.
-
Storage : Store the purified benzene over activated molecular sieves in a sealed container under an inert atmosphere until use.
-
Protocol 2: Thermal Regeneration of a Coked Zeolite Catalyst (Ex-situ)
This protocol is for removing carbonaceous deposits (coke) from a solid acid catalyst like a zeolite.
-
Materials & Equipment:
-
Coked zeolite catalyst
-
Tube furnace with temperature controller
-
Quartz or ceramic reactor tube
-
Source of dry, CO₂-free air or a mixture of N₂ and O₂
-
Gas flow controllers
-
-
Methodology:
-
Catalyst Loading : Place the coked catalyst into the reactor tube, ensuring it is spread out to form a shallow bed for uniform gas flow.
-
Inert Purge : Place the tube in the furnace. Purge the system with an inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min for 30 minutes at room temperature to remove any residual hydrocarbons.
-
Heating Ramp : Begin heating the furnace to 300°C under a continuous nitrogen flow. The ramp rate should be slow, typically 2-5°C/min, to avoid rapid pressure buildup from desorption of volatiles.
-
Controlled Oxidation : Once at 300°C, slowly introduce a controlled amount of dry air or an O₂/N₂ mixture (starting with 1-2% O₂) into the gas stream. This is a critical step to prevent thermal runaway (hot spots) which can damage the catalyst structure.[16]
-
Coke Burn-off : Gradually increase the temperature to 500-550°C at a rate of 2-3°C/min. The temperature should be held at this level for 3-5 hours, or until the exit gas analysis shows no more CO₂ is being produced. The oxygen concentration can be slowly increased to 5-10% during this phase to ensure complete combustion of the coke.
-
Cooling : After the burn-off is complete, switch the gas flow back to pure dry nitrogen and cool the furnace down to room temperature.
-
Storage : Once cool, the regenerated catalyst should be stored in a desiccator to prevent re-adsorption of atmospheric moisture.
-
Protocol 3: Chemical Regeneration of a Lewis Acid Catalyst Complex
This protocol describes a work-up procedure to decompose and remove an aluminum chloride (AlCl₃) catalyst after a Friedel-Crafts alkylation reaction.[24]
-
Materials & Equipment:
-
Reaction mixture containing AlCl₃ catalyst complex
-
Crushed ice
-
Concentrated Hydrochloric Acid (HCl)
-
Separatory funnel
-
Organic solvent (e.g., diethyl ether or ethyl acetate)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Methodology:
-
Quenching : In a well-ventilated fume hood, slowly and carefully pour the reaction mixture over a beaker filled with crushed ice. This should be done portion-wise with stirring as the quenching of AlCl₃ is highly exothermic.[24]
-
Acidification : To ensure complete decomposition of the aluminum salts, add a small amount of concentrated HCl to the ice/reaction mixture until the aqueous layer is clear.
-
Extraction : Transfer the entire mixture to a separatory funnel. If needed, add an organic solvent (e.g., diethyl ether) to fully dissolve the product. Separate the organic layer.
-
Washing : Wash the organic layer sequentially with:
-
Water (to remove bulk acid and salts)
-
5% NaHCO₃ solution (to neutralize any remaining acid)
-
Brine (to break up emulsions and begin the drying process) Check the pH of the aqueous layer after the bicarbonate wash to ensure it is neutral or slightly basic.
-
-
Drying : Transfer the organic layer to a clean flask and add an anhydrous drying agent (e.g., MgSO₄). Swirl the flask and let it sit for 15-20 minutes.
-
Isolation : Filter off the drying agent. The resulting solution contains the crude product, which can be purified further by removing the solvent with a rotary evaporator and then using distillation or column chromatography.[11]
-
References
- 1. Catalyst Poisoning Mitigation → Term [energy.sustainability-directory.com]
- 2. Poisoning (catalyst poisoning) - candcs [candcs.de]
- 3. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 4. dc.etsu.edu [dc.etsu.edu]
- 5. CA2595689A1 - Treatment of alkylation catalyst poisons with dehydrogenation - Google Patents [patents.google.com]
- 6. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 9. Poisoning (catalyst poisoning) - candcs [candcs.de]
- 10. Elucidating the deactivation mechanism of beta zeolite catalyzed linear alkylbenzene production with oxygenated organic compound contaminated feedstocks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. How to detect catalyst poisoning in hydrotreaters [eureka.patsnap.com]
- 13. cerritos.edu [cerritos.edu]
- 14. benchchem.com [benchchem.com]
- 15. youtube.com [youtube.com]
- 16. Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines [eureka.patsnap.com]
- 17. researchgate.net [researchgate.net]
- 18. Aromatic Reactivity [www2.chemistry.msu.edu]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. kiche.or.kr [kiche.or.kr]
- 21. mdpi.com [mdpi.com]
- 22. Factors in deactivation of zeolite catalyst for benzene alkylation by lower olefins (Journal Article) | OSTI.GOV [osti.gov]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
Validation & Comparative
comparative analysis of zeolite catalysts for cumene synthesis
For researchers, scientists, and drug development professionals, the synthesis of cumene (B47948) is a critical step in the production of phenol (B47542) and acetone, essential intermediates in the pharmaceutical and chemical industries. The choice of catalyst for the alkylation of benzene (B151609) with propylene (B89431) significantly impacts the efficiency, selectivity, and sustainability of this process. This guide provides a comparative analysis of various zeolite catalysts, offering a comprehensive overview of their performance based on experimental data.
Zeolitic catalysts have largely replaced traditional acid catalysts like supported phosphoric acid (SPA) and AlCl3 due to their non-corrosive nature, higher selectivity, and regenerability, leading to more environmentally sound processes.[1] Among the various zeolites, Beta (BEA), Mordenite (MOR), MFI (ZSM-5), and Faujasite (Y) have been extensively studied for this compound synthesis. This guide will delve into a comparative analysis of these catalysts, focusing on their activity, selectivity, and stability.
Performance Comparison of Zeolite Catalysts
The selection of an appropriate zeolite catalyst is crucial for optimizing this compound production. The following table summarizes the performance of different zeolite catalysts based on key experimental data.
| Catalyst Type | Si/Al Ratio | Benzene/Propylene Molar Ratio | Temperature (°C) | Propylene Conversion (%) | This compound Selectivity (%) | Diisopropylbenzene (DIPB) Selectivity (%) | Reference |
| Zeolite β (BEA) | 25 | 7 | 150 | >99 | ~90 | <10 | [2] |
| Zeolite β (BEA) | 75 | 7 | 150 | High | >99 | Low | [2] |
| Zeolite β (BEA) | - | - | 130-150 | High | 90.49 | 9.38 (propylene basis) | [1] |
| Mordenite (MOR) | - | - | 210-230 | 100 (isopropanol) | - | Significant at lower temps | [3] |
| MCM-22 | - | - | - | - | 86.28 | 12.46 (propylene basis) | [1] |
| USY (FAU) | - | - | - | - | 70.40 | 27.9 (propylene basis) | [1] |
| ZSM-5 (MFI) | - | - | - | - | 79.76 | 5.16 (propylene basis) | [1] |
| ZSM-12 | - | - | - | - | 90.81 | 6.51 (propylene basis) | [1] |
Key Observations:
-
Zeolite Beta (BEA) consistently demonstrates high activity and superior selectivity towards this compound.[1][2][4] Its large, three-dimensional pore structure is well-suited for the formation of the this compound molecule while minimizing the production of undesired byproducts like diisopropylbenzene (DIPB).[5]
-
The Si/Al ratio in Beta zeolites plays a significant role in their catalytic performance. A lower Si/Al ratio, which corresponds to a higher acid site density, can lead to higher activity but potentially lower selectivity.[2]
-
Mordenite (MOR) also shows high conversion rates, but its selectivity can be influenced by the reaction temperature, with higher temperatures favoring the formation of other byproducts.[3]
-
MCM-22 , another commercially successful catalyst, exhibits good selectivity, though slightly lower than Beta in some reported cases.[1]
-
FAU (Y-type) and MFI (ZSM-5) zeolites generally show lower selectivity to this compound compared to BEA and MCM-22.[1] The smaller pore size of MFI can restrict the formation of bulkier molecules.[5]
Experimental Protocols
Detailed experimental methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for this compound synthesis using zeolite catalysts.
Catalyst Preparation and Activation:
-
Catalyst Preparation: Zeolites in their H-form are typically used. This is often achieved by ion exchange with an ammonium (B1175870) salt solution followed by calcination. For modified zeolites, an additional step of incipient wetness impregnation or ion exchange with a metal salt solution (e.g., cerium nitrate (B79036) for Ce-modified zeolites) is performed.[6]
-
Catalyst Activation: Prior to the reaction, the zeolite catalyst is typically activated by heating under a flow of an inert gas (e.g., nitrogen or air) at a specific temperature (e.g., 500-550 °C) for several hours to remove any adsorbed water and other impurities.[3]
Alkylation Reaction:
-
Reactor Setup: The reaction is commonly carried out in a fixed-bed continuous-flow reactor. The reactor is packed with a known amount of the activated zeolite catalyst.[1]
-
Reaction Conditions:
-
Feed: A mixture of benzene and propylene with a specific molar ratio (e.g., 3:1 to 8:1) is fed into the reactor.[4]
-
Temperature: The reaction temperature is maintained within a range of 130 °C to 250 °C.[2][3]
-
Pressure: The pressure is typically kept between 20 and 40 bar to maintain the reactants in the liquid phase.[7]
-
Weight Hourly Space Velocity (WHSV): The WHSV, which is the ratio of the mass flow rate of the feed to the mass of the catalyst, is a critical parameter and is varied to study the catalyst's performance.
-
-
Product Analysis: The reaction products are collected at regular intervals and analyzed using gas chromatography (GC) to determine the conversion of reactants and the selectivity towards this compound and other byproducts.[2]
Catalyst Regeneration:
Deactivated catalysts, often due to coke deposition, can be regenerated.[8] A common procedure involves a controlled burnout of the coke by heating the catalyst in a flow of air or a mixture of air and an inert gas at elevated temperatures.[8]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis of this compound using zeolite catalysts.
Caption: General experimental workflow for this compound synthesis over zeolite catalysts.
Catalyst Deactivation and Stability
Catalyst deactivation is a critical factor in industrial processes. For zeolite catalysts in this compound synthesis, the primary cause of deactivation is the formation of coke, which consists of heavy organic compounds that deposit on the catalyst surface and block the active sites and pores.[8][9]
-
BEA zeolites , while highly active, can be susceptible to deactivation, especially at lower benzene-to-propylene ratios, which can lead to increased oligomerization of propylene.[4]
-
MWW zeolites have shown good stability even at lower benzene-to-propylene ratios (3-4), which can reduce the energy costs associated with recycling unreacted benzene.[4]
-
The stability of the catalyst is influenced by its crystalline structure and acidity.[8] Regeneration by calcination can effectively remove coke and restore the catalyst's activity.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. osti.gov [osti.gov]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. Catalysis Research | Zeolite-Containing Catalysts in Alkylation Processes [lidsen.com]
- 5. shop.tarjomeplus.com [shop.tarjomeplus.com]
- 6. scielo.br [scielo.br]
- 7. WO2017062323A1 - A process for making this compound by alkylation of benzene using an organotemplate-free zeolite beta - Google Patents [patents.google.com]
- 8. PlumX [plu.mx]
- 9. Deactivation mechanism of beta-zeolite catalyst for synthesis of this compound by benzene alkylation with isopropanol-维普期刊 中文期刊服务平台 [dianda.cqvip.com]
A Guide to the Validation of Gas Chromatography-Flame Ionization Detection (GC-FID) for Cumene Purity Determination
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical starting materials and intermediates like cumene (B47948) (isopropylbenzene) is a critical step in guaranteeing the quality and safety of the final product. Gas Chromatography with Flame Ionization Detection (GC-FID) stands as a robust and widely adopted analytical technique for this purpose. This guide provides a comprehensive overview of the validation of a GC-FID method for determining this compound purity, complete with detailed experimental protocols, data presentation, and a comparison with alternative methods.
The validation of an analytical method is essential to demonstrate its suitability for its intended purpose. For this compound purity analysis, this involves assessing various parameters to ensure the method is accurate, precise, and reliable. The International Council for Harmonisation (ICH) provides a framework for the validation of analytical procedures, which will be referenced throughout this guide.
Experimental Protocols
A typical GC-FID method for this compound purity analysis involves the separation of this compound from its potential impurities on a capillary column, followed by detection using a flame ionization detector. The purity is then determined by area percent calculation, where the peak area of this compound is compared to the total area of all detected peaks.
Instrumentation and Conditions
A standard gas chromatograph equipped with a flame ionization detector, a split/splitless injector, and a capillary column is used. The following are representative instrumental conditions:
-
Column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium or Nitrogen
-
Inlet Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 200 °C
-
Hold: 5 minutes at 200 °C
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
Method Validation Parameters
The following parameters are evaluated to validate the GC-FID method for this compound purity determination.
1. Specificity: Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Protocol: A solution of this compound is spiked with known potential impurities (e.g., benzene, toluene, ethylbenzene, n-propylbenzene, and diisopropylbenzenes). A blank (diluent only) is also injected. The chromatograms are analyzed to ensure that the peaks of the impurities are well-resolved from the this compound peak and from each other.
2. Linearity: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.
-
Protocol: A series of calibration standards are prepared by diluting a stock solution of this compound to cover a range of concentrations (e.g., 80% to 120% of the expected sample concentration). Each standard is injected in triplicate. A calibration curve is generated by plotting the peak area against the concentration, and the correlation coefficient (r²) is calculated.
3. Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value.
-
Protocol: The accuracy is determined by a recovery study. A known amount of pure this compound is spiked into a sample matrix at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The spiked samples are analyzed, and the percentage recovery is calculated.
4. Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is typically evaluated at two levels: repeatability and intermediate precision.
-
Protocol:
-
Repeatability (Intra-assay precision): Six replicate injections of a single this compound sample are performed on the same day, by the same analyst, and on the same instrument. The relative standard deviation (%RSD) of the peak areas is calculated.
-
Intermediate Precision (Inter-assay precision): The repeatability study is repeated on a different day, by a different analyst, and/or on a different instrument. The %RSD is calculated for the combined results.
-
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol: LOD and LOQ are typically determined based on the signal-to-noise ratio. The LOD is the concentration that yields a signal-to-noise ratio of approximately 3:1, while the LOQ corresponds to a signal-to-noise ratio of about 10:1.
6. Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
Protocol: Small, deliberate changes are made to the method parameters, such as the oven temperature ramp rate (±1 °C/min), carrier gas flow rate (±0.1 mL/min), and inlet temperature (±5 °C). The effect of these changes on the resolution of critical peak pairs and the overall chromatographic profile is evaluated.
Data Presentation
The quantitative data from the validation experiments are summarized in the following tables.
Table 1: Linearity of this compound
| Concentration Level | Injection 1 Area | Injection 2 Area | Injection 3 Area | Mean Area |
| 80% | 80100 | 80250 | 80175 | 80175 |
| 90% | 90300 | 90150 | 90225 | 90225 |
| 100% | 100200 | 100350 | 100275 | 100275 |
| 110% | 110400 | 110250 | 110325 | 110325 |
| 120% | 120500 | 120650 | 120575 | 120575 |
| Correlation Coefficient (r²) | \multicolumn{4}{c | }{0.9995 } |
Table 2: Accuracy (Recovery) of this compound
| Spike Level | Theoretical Conc. | Measured Conc. | % Recovery |
| 80% | 80.0 mg/mL | 79.5 mg/mL | 99.4% |
| 100% | 100.0 mg/mL | 100.2 mg/mL | 100.2% |
| 120% | 120.0 mg/mL | 119.8 mg/mL | 99.8% |
| Mean Recovery | \multicolumn{3}{c | }{99.8% } |
Table 3: Precision of this compound Purity Measurement
| Precision Level | Parameter | Result |
| Repeatability | %RSD (n=6) | 0.5% |
| Intermediate Precision | %RSD (n=12) | 0.8% |
Table 4: LOD and LOQ for a Key Impurity (e.g., Benzene)
| Parameter | Concentration |
| LOD | 0.001% (w/w) |
| LOQ | 0.003% (w/w) |
Comparison with Alternative Methods
While GC-FID is a gold standard for this compound purity analysis, other methods can also be employed.
Table 5: Comparison of Analytical Methods for this compound Purity
| Method | Principle | Advantages | Disadvantages |
| GC-FID | Separation by volatility, detection by flame ionization | High sensitivity for hydrocarbons, robust, quantitative | Destructive to the sample |
| GC-MS | Separation by volatility, detection by mass spectrometry | Provides structural information for impurity identification | More complex and expensive instrumentation |
| High-Performance Liquid Chromatography (HPLC) | Separation by polarity | Suitable for non-volatile impurities | This compound has poor UV absorbance, requiring a refractive index detector which has lower sensitivity |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analysis based on the magnetic properties of atomic nuclei | Provides detailed structural information, quantitative | Lower sensitivity compared to GC, more expensive |
Mandatory Visualizations
Caption: Workflow for the validation of a GC-FID method.
Caption: The importance of method validation in drug development.
A Comparative Guide to Liquid-Phase and Gas-Phase Cumene Production
For Researchers, Scientists, and Drug Development Professionals
Cumene (B47948) (isopropylbenzene) is a crucial intermediate in the industrial synthesis of phenol (B47542) and acetone, compounds that are foundational to numerous chemical and pharmaceutical manufacturing processes. The production of this compound is primarily achieved through the Friedel-Crafts alkylation of benzene (B151609) with propylene (B89431). This reaction can be carried out in either a liquid or a gas phase, with the choice of phase having significant implications for catalyst selection, operating conditions, process efficiency, and environmental impact. This guide provides a detailed comparison of liquid-phase and gas-phase this compound production methods, supported by experimental data and detailed methodologies to inform laboratory-scale synthesis and process development.
At a Glance: Liquid-Phase vs. Gas-Phase this compound Production
Modern industrial production of this compound has largely shifted towards liquid-phase processes utilizing zeolite catalysts. This transition is driven by the significant advantages these processes offer in terms of yield, selectivity, safety, and environmental performance over the older gas-phase technologies, which predominantly use solid phosphoric acid (SPA) catalysts. Liquid-phase processes, such as the Q-Max™ process, are characterized by their high efficiency and product purity.[1][2]
| Parameter | Liquid-Phase Alkylation | Gas-Phase Alkylation |
| Catalyst | Zeolite-based (e.g., Beta, MCM-22, Y-zeolite) | Solid Phosphoric Acid (SPA) on a support |
| Temperature | 150 - 250 °C | 200 - 350 °C[2] |
| Pressure | 25 - 40 bar[3] | 25 - 40 atm[2] |
| Benzene to Propylene Molar Ratio | 4:1 to 7:1[1][3] | Approximately 7:1[1] |
| Propylene Conversion | Nearly 100%[3] | Essentially complete on a one-pass basis[4] |
| This compound Selectivity | High (typically >99% with zeolite catalysts)[1] | Lower due to side reactions |
| This compound Yield | Up to 99 wt% (with transalkylation)[4] | 94 - 98 wt%[4] |
| Key By-products | Diisopropylbenzenes (DIPB) | Diisopropylbenzenes (DIPB), propylene oligomers, heavy aromatics[1][4] |
| Catalyst Regenerability | Yes (Zeolite catalysts are regenerable)[1] | No (SPA catalysts are not regenerable)[1] |
| Corrosion | Minimal | Can be an issue |
Delving Deeper: A Performance Comparison
Liquid-phase alkylation using zeolite catalysts has become the industry standard due to its superior performance. These processes offer exceptionally high selectivity to this compound, often exceeding 99%, which minimizes the formation of undesirable by-products such as diisopropylbenzenes (DIPB).[1] While DIPB is formed, it can be efficiently converted back to this compound in a separate transalkylation step, further boosting the overall this compound yield to as high as 99 wt%.[4] The zeolite catalysts used in liquid-phase processes are also regenerable, leading to longer catalyst life and reduced waste.[1]
In contrast, gas-phase alkylation with solid phosphoric acid (SPA) catalysts, while effective, is generally less selective. This process is more prone to side reactions like propylene oligomerization, leading to the formation of a wider range of by-products and a lower overall this compound yield, typically in the range of 94-98 wt%.[4] A significant drawback of SPA catalysts is that they are not regenerable and must be replaced and disposed of, adding to the operational costs and environmental burden of the process.[1]
Experimental Protocols
Liquid-Phase this compound Synthesis using a Zeolite Catalyst
This protocol describes a laboratory-scale procedure for the liquid-phase alkylation of benzene with propylene over a zeolite beta catalyst in a batch reactor.
Materials:
-
Benzene (anhydrous)
-
Propylene (polymerization grade)
-
Zeolite Beta catalyst (H+ form)
-
Nitrogen (high purity)
Equipment:
-
High-pressure batch reactor (e.g., Parr reactor) equipped with a magnetic stirrer, temperature controller, pressure gauge, and gas inlet/outlet valves.
-
Gas mass flow controller for propylene.
-
Heating mantle.
-
Condenser for product trapping.
-
Gas chromatograph (GC) for product analysis.
Procedure:
-
Catalyst Activation: The zeolite beta catalyst is activated by calcining at 550 °C for 4-6 hours in a muffle furnace under a flow of dry air. After calcination, the catalyst is cooled down under a stream of nitrogen and stored in a desiccator.
-
Reactor Setup: The batch reactor is thoroughly cleaned and dried. A known amount of the activated zeolite catalyst is placed inside the reactor.
-
Reactant Charging: A specific volume of anhydrous benzene is added to the reactor. The reactor is then sealed and purged with nitrogen to remove any air.
-
Reaction: The reactor is heated to the desired reaction temperature (e.g., 180 °C) with constant stirring. Once the temperature is stable, propylene is introduced into the reactor at a controlled flow rate until the desired pressure (e.g., 30 bar) is reached. The reaction is allowed to proceed for a set duration (e.g., 2-4 hours), maintaining constant temperature and pressure.
-
Product Recovery: After the reaction is complete, the reactor is cooled to room temperature. The gas phase is vented through a condenser to trap any volatile organic compounds. The liquid product mixture is then carefully collected from the reactor. The catalyst is separated from the liquid product by filtration.
-
Analysis: The liquid product is analyzed by gas chromatography (GC) to determine the conversion of benzene, selectivity to this compound, and the yield of this compound. The composition of the product mixture is quantified using an internal standard method.
Gas-Phase this compound Synthesis using a Solid Phosphoric Acid Catalyst
This protocol outlines a laboratory-scale procedure for the gas-phase alkylation of benzene with propylene over a solid phosphoric acid (SPA) catalyst in a fixed-bed reactor.
Materials:
-
Benzene (vaporized)
-
Propylene
-
Solid Phosphoric Acid (SPA) catalyst pellets
-
Nitrogen (high purity)
Equipment:
-
Fixed-bed reactor (quartz or stainless steel tube).
-
Tube furnace with temperature controller.
-
Mass flow controllers for benzene vapor, propylene, and nitrogen.
-
Benzene vaporizer.
-
Condenser and cold trap system for product collection.
-
Gas chromatograph (GC) for product analysis.
Procedure:
-
Catalyst Loading: A known weight of SPA catalyst pellets is packed into the fixed-bed reactor, supported by quartz wool plugs at both ends.
-
System Purge: The reactor system is purged with high-purity nitrogen for at least one hour to remove air and moisture.
-
Reaction: The reactor is heated to the desired reaction temperature (e.g., 250 °C) under a continuous flow of nitrogen. Once the temperature is stable, the nitrogen flow is stopped, and the reactant feeds are introduced. Benzene is vaporized and mixed with propylene at a specific molar ratio (e.g., 7:1 benzene to propylene). The gas mixture is passed through the heated catalyst bed. The reaction is carried out at a controlled pressure (e.g., 30 atm).
-
Product Collection: The effluent stream from the reactor is passed through a condenser and a series of cold traps (e.g., cooled with an ice-salt mixture or dry ice-acetone) to condense the liquid products.
-
Analysis: The collected liquid product is weighed and analyzed by gas chromatography (GC) to determine the propylene conversion, this compound selectivity, and yield. The off-gas can also be analyzed to quantify unreacted propylene.
Process Workflows
Caption: Liquid-Phase this compound Production Workflow.
References
Cumene in Friedel-Crafts Reactions: A Comparative Guide for Researchers
A detailed analysis of the reactivity and selectivity of cumene (B47948) in Friedel-Crafts acylation and alkylation reactions compared to other common alkylbenzenes.
In the landscape of electrophilic aromatic substitution, Friedel-Crafts reactions stand as a cornerstone for the synthesis of a vast array of aromatic compounds. For researchers and professionals in drug development and chemical synthesis, understanding the nuances of how different starting materials behave under these conditions is paramount for reaction design and optimization. This guide provides an in-depth comparison of this compound (isopropylbenzene) against other key alkylbenzenes—toluene (B28343), ethylbenzene, and tert-butylbenzene (B1681246)—in both Friedel-Crafts acylation and alkylation reactions.
Executive Summary
This guide reveals that the reactivity and product distribution in Friedel-Crafts reactions are intricately governed by a combination of electronic and steric factors imparted by the alkyl substituent on the benzene (B151609) ring. While all alkyl groups are activating and ortho-, para-directing, their size and structure lead to significant differences in reaction rates and isomer formation.
In Friedel-Crafts acylation , steric hindrance plays a dominant role. The bulky isopropyl group of this compound strongly disfavors ortho-substitution, leading to a high selectivity for the para product. This effect is even more pronounced with the tert-butyl group. Toluene, with the smallest alkyl group, shows the highest reactivity and a greater proportion of the ortho isomer.
In Friedel-Crafts alkylation , the potential for carbocation rearrangement and polyalkylation adds layers of complexity. While this compound itself is a product of the alkylation of benzene with propylene, its subsequent alkylation is influenced by the directing effect of the isopropyl group. The relative rates and isomer distributions are sensitive to reaction conditions, particularly temperature.
This guide presents quantitative data, detailed experimental protocols, and mechanistic diagrams to provide a comprehensive resource for laboratory practice.
Data Presentation: A Comparative Analysis
The following tables summarize the available quantitative data for the Friedel-Crafts acylation and alkylation of this compound and other selected alkylbenzenes.
Table 1: Relative Reactivity in Friedel-Crafts Acetylation
| Alkylbenzene | Alkyl Group | Relative Rate (kalkylbenzene/kbenzene) |
| Toluene | -CH₃ | 130[1] |
| Ethylbenzene | -CH₂CH₃ | Data not available |
| This compound | -CH(CH₃)₂ | Data not available |
| tert-Butylbenzene | -C(CH₃)₃ | Data not available |
Note: The lack of directly comparable quantitative rate data for ethylbenzene, this compound, and tert-butylbenzene under identical conditions highlights a gap in the literature. However, the trend in reactivity generally follows the order of steric hindrance, with toluene being the most reactive.
Table 2: Isomer Distribution in Friedel-Crafts Acylation (Acetylation/Benzoylation)
| Alkylbenzene | Acylating Agent | Ortho (%) | Meta (%) | Para (%) | Reference |
| Toluene | Acetyl Chloride | 1.3 | 1.0 | 97.7 | [1] |
| Ethylbenzene | Benzoyl Chloride | 2 | 7 | 78 | |
| This compound | Acetyl Chloride | ~0 | ~0 | >99 | Inferred from steric effects |
| tert-Butylbenzene | Acetyl Chloride | ~0 | ~0 | >99 | Inferred from steric effects |
Table 3: Isomer Distribution in Friedel-Crafts Alkylation (Isopropylation of Toluene)
| Temperature (°C) | Ortho (%) | Meta (%) | Para (%) |
| 0 | 54 | 17 | 29 |
| 25 | 3 | 69 | 28 |
Data for the isopropylation of toluene shows a significant temperature dependence on the isomer distribution, with the thermodynamically more stable meta-isomer being favored at higher temperatures.[2][3]
Mechanistic Insights: Electronic and Steric Effects
The differences in reactivity and regioselectivity observed among these alkylbenzenes can be attributed to the interplay of two key factors:
-
Electronic Effects: Alkyl groups are electron-donating through an inductive effect and hyperconjugation, thereby activating the benzene ring towards electrophilic attack. This makes alkylbenzenes more reactive than benzene itself.
-
Steric Effects: The size of the alkyl group significantly influences the accessibility of the ortho positions to the incoming electrophile. Larger alkyl groups, such as the isopropyl group in this compound and the tert-butyl group, create substantial steric hindrance, making attack at the para position much more favorable.
Experimental Protocols
This section provides a detailed, representative protocol for the Friedel-Crafts acetylation of an alkylbenzene. This procedure can be adapted for a comparative study of toluene, ethylbenzene, this compound, and tert-butylbenzene.
Objective: To synthesize an acetylated alkylbenzene via Friedel-Crafts acylation and to determine the product distribution.
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Acetyl chloride (CH₃COCl)
-
The chosen alkylbenzene (Toluene, Ethylbenzene, this compound, or tert-Butylbenzene)
-
Ice-water bath
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Separatory funnel
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Dropping funnel
Procedure:
-
Reaction Setup: In a fume hood, equip a dry 250 mL round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., containing calcium chloride).
-
Catalyst Suspension: To the round-bottom flask, add anhydrous aluminum chloride (0.055 mol, 1.1 equiv) and 20 mL of anhydrous dichloromethane. Stir the suspension and cool the flask in an ice-water bath.
-
Formation of Acylium Ion: In the dropping funnel, place a solution of acetyl chloride (0.050 mol, 1.0 equiv) in 10 mL of anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature below 10 °C.
-
Addition of Alkylbenzene: After the addition of acetyl chloride is complete, add a solution of the chosen alkylbenzene (0.050 mol, 1.0 equiv) in 15 mL of anhydrous dichloromethane to the dropping funnel. Add this solution dropwise to the reaction mixture over 20-30 minutes, keeping the temperature below 10 °C.
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing 50 g of crushed ice and 20 mL of concentrated HCl. This will quench the reaction and decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 20 mL portions of dichloromethane.
-
Washing: Combine the organic layers and wash them successively with 30 mL of water, 30 mL of saturated sodium bicarbonate solution, and finally with 30 mL of brine.
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Analysis: Analyze the crude product using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the product yield and the isomer distribution (ortho, meta, para). Further purification can be achieved by column chromatography or distillation.[4][5]
Signaling Pathways and Logical Relationships
The mechanism of Friedel-Crafts acylation proceeds through several key steps, as illustrated below. The reaction is initiated by the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring.
Conclusion
The choice of alkylbenzene substrate in a Friedel-Crafts reaction has a profound impact on both the reaction rate and the distribution of products. This compound, with its moderately bulky isopropyl group, offers a balance between reactivity and high para-selectivity in acylation reactions, making it a valuable substrate when the para-isomer is the desired product. In contrast, toluene is more reactive but yields a mixture of ortho and para products. The even bulkier tert-butylbenzene provides the highest para-selectivity but at the cost of reduced reactivity.
For Friedel-Crafts alkylation, the situation is more complex due to potential carbocation rearrangements and the influence of reaction conditions on isomer distribution. Researchers must carefully consider these factors when designing synthetic routes involving these fundamental reactions. This guide provides the necessary data and protocols to make informed decisions in the laboratory, ultimately leading to more efficient and selective chemical syntheses.
References
performance evaluation of different reactor designs for cumene synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Performance Evaluation of Reactor Technologies for Cumene (B47948) Production, Supported by Experimental Data.
This compound (isopropylbenzene) is a vital intermediate in the chemical industry, primarily used in the production of phenol (B47542) and acetone. The efficiency of this compound synthesis is heavily reliant on the choice of reactor design and catalyst system. This guide provides a detailed comparison of different reactor technologies for this compound synthesis, focusing on performance metrics, experimental protocols, and operational workflows. Modern processes predominantly utilize zeolite catalysts due to their high activity, selectivity, and environmental benefits over traditional catalysts like solid phosphoric acid (SPA) and aluminum chloride.
Performance Comparison of Reactor Designs
The selection of a reactor for this compound synthesis is a critical decision that impacts yield, selectivity, and operational efficiency. This section compares the performance of three common reactor types: Fixed-Bed Reactors, Continuous Stirred-Tank Reactors (CSTRs), and Slurry Reactors. The data presented below is a synthesis of findings from various experimental studies.
| Reactor Type | Catalyst | Temperature (°C) | Pressure (atm) | Benzene (B151609)/Propylene Molar Ratio | Propylene Conversion (%) | This compound Selectivity (%) | This compound Yield (%) | Reference |
| Fixed-Bed Reactor | Zeolite β | 260 | 1 | ~0.5 | 21.8 | 77.4 | - | [1] |
| Fixed-Bed Reactor | Ce-modified Beta Zeolite | 300 | 1 | 5:1 (Benzene/1,4-DIPB) | 94.69 (of 1,4-DIPB) | 83.82 | - | |
| Fixed-Bed Reactor | Solid Phosphoric Acid (SPA) | 200-260 | 34 | 7:1 | Essentially complete | - | 94.8 (wt%) | [2] |
| Continuous Stirred-Tank Reactor (CSTR) | Zeolite (simulated) | 170 | 30 | 7 | 99.99 | 94.46 | - | |
| Membrane Reactor | Zeolite β | 200 | 1 | ~0.5 | 42.9 | 43.0 | - | [1] |
Note: Direct comparative experimental data for slurry reactors in this compound synthesis is limited in the available literature. The performance of slurry reactors is generally characterized by excellent heat and mass transfer, making them suitable for highly exothermic reactions.
Reaction Pathway and Reactor Workflows
The synthesis of this compound primarily involves the Friedel-Crafts alkylation of benzene with propylene. The dominant reaction is the formation of this compound, while a consecutive reaction can lead to the formation of diisopropylbenzene (DIPB). Modern processes often include a transalkylation step to convert DIPB back to this compound, thereby maximizing the yield.
This compound Synthesis Reaction Pathway
References
A Comparative Analysis of Solid Acid Catalysts for Benzene Alkylation
A comprehensive guide for researchers and scientists on the performance of various solid acid catalysts in benzene (B151609) alkylation reactions, supported by experimental data and detailed protocols.
The alkylation of benzene with olefins to produce valuable chemical intermediates, such as ethylbenzene (B125841) and cumene, is a cornerstone of the petrochemical industry. The shift from traditional homogeneous catalysts, like AlCl₃ and HF, towards environmentally benign and reusable solid acid catalysts has spurred extensive research into materials like zeolites and mesoporous silica (B1680970). This guide provides an objective comparison of the performance of prominent solid acid catalysts for benzene alkylation, with a focus on experimental data to aid researchers in catalyst selection and process optimization.
Performance Comparison of Solid Acid Catalysts
The catalytic performance in benzene alkylation is primarily evaluated based on the conversion of the limiting reactant (olefin) and the selectivity towards the desired mono-alkylated product. The following tables summarize the performance of various solid acid catalysts for the ethylation and propylation of benzene, compiled from multiple studies. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different research efforts.
Benzene Ethylation for Ethylbenzene Production
Ethylbenzene is a key precursor for the production of styrene. Zeolites, with their shape-selective properties, are widely studied for this reaction.
| Catalyst | Alkylating Agent | Benzene/Olefin Molar Ratio | Temperature (°C) | Pressure (MPa) | WHSV (h⁻¹) | Olefin Conversion (%) | Ethylbenzene Selectivity (%) | Reference |
| BXE ALKCAT (30% ZSM-5/Kaolinite) | Ethylene (B1197577) | 1:1 | 450 | Atmospheric | 0.1-150 | High | 85.5 | [1] |
| BXE ALKCAT (30% ZSM-5/Kaolinite) | Ethylene | 1:1 | 300 | Atmospheric | 0.1-150 | Lower | 73.0 | [1] |
| Modified ZSM-5 (AB-97) | Ethylene | - | 432 | 0.64 | 34.9 | 60.7 | 100 | [2] |
| PtZnPr/ZSM-5 | Ethane (in-situ ethylene production) | 9:1 (Ethane:Benzene) | 400 | - | - | ~17 (Benzene Conv.) | High | [3] |
| Mesoporous Zeolite Single Crystals | Ethene | - | - | - | - | More active & selective than conventional zeolites | - | [4][5] |
Benzene Propylation for this compound Production
This compound is the primary feedstock for the production of phenol (B47542) and acetone. Various zeolites have demonstrated high activity and selectivity for this process.
| Catalyst | Alkylating Agent | Benzene/Olefin Molar Ratio | Temperature (°C) | Pressure (MPa) | WHSV (h⁻¹) | Propylene (B89431) Conversion (%) | This compound Selectivity (%) | Reference |
| Zeolite Beta | Propylene | ~0.5 | 260 | Atmospheric | 51 | 21.8 | 77.4 | [6] |
| Mordenite (MOR) | Isopropanol | 8 | 210 | - | 2.2 | 100 (Isopropanol Conv.) | 85.3 | [7] |
| USY Zeolite | Propylene | - | - | - | - | ~100 (Benzene Conv.) | >90 | [8] |
| PBE-1 (Beta Zeolite) | Propylene | 7.4 | 150 | 3.0 | - | - | >99.9 (Yield) | [8][9] |
Experimental Protocols
Detailed experimental methodologies are crucial for reproducing and building upon existing research. Below are typical protocols for catalyst synthesis, characterization, and benzene alkylation reactions.
Catalyst Synthesis: ZSM-5 Zeolite
A common method for synthesizing ZSM-5 zeolite is hydrothermal crystallization.
-
Preparation of the Synthesis Gel: A silica source (e.g., tetraethyl orthosilicate (B98303) - TEOS), an alumina (B75360) source (e.g., aluminum nitrate), a structure-directing agent (e.g., tetrapropylammonium (B79313) bromide - TPABr), and a mineralizing agent (e.g., NaOH) are mixed in deionized water. The molar composition of the gel is a critical parameter influencing the final properties of the zeolite.
-
Hydrothermal Crystallization: The synthesis gel is transferred to a Teflon-lined stainless-steel autoclave and heated to a specific temperature (e.g., 180°C) for a defined period (e.g., 110 hours).[10]
-
Product Recovery and Preparation: The solid product is recovered by filtration, washed with deionized water until the pH is neutral, and then dried.
-
Calcination and Ion Exchange: The as-synthesized zeolite is calcined in air to remove the organic template. To generate the acidic form (H-ZSM-5), the calcined material is subjected to ion exchange with an ammonium (B1175870) salt solution followed by another calcination step.
Catalyst Characterization
To understand the physicochemical properties of the synthesized catalysts, a range of characterization techniques are employed:
-
X-ray Diffraction (XRD): To determine the crystalline phase and purity of the zeolite.
-
Scanning Electron Microscopy (SEM): To observe the crystal morphology and size.
-
Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area and pore volume.
-
Temperature-Programmed Desorption of Ammonia (NH₃-TPD): To quantify the total acidity and determine the acid strength distribution.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the catalyst and quantify coke deposition after reaction.[11]
Benzene Alkylation Reaction
The catalytic performance is typically evaluated in a fixed-bed reactor system.
-
Catalyst Loading: A specific amount of the catalyst is loaded into a tubular reactor, usually made of quartz or stainless steel. The catalyst bed is often supported by quartz wool.
-
Catalyst Activation: The catalyst is pre-treated in-situ by heating it to a high temperature (e.g., 300°C) under a flow of an inert gas like nitrogen for several hours to remove any adsorbed water and impurities.[6]
-
Reaction Execution: A feed mixture of benzene and the alkylating agent (e.g., propylene) with a specific molar ratio is introduced into the reactor at the desired temperature, pressure, and weight hourly space velocity (WHSV).[6]
-
Product Analysis: The reactor effluent is cooled, and the liquid and gas products are collected and analyzed using gas chromatography (GC) to determine the conversion of reactants and the selectivity to various products.
Visualizing Catalytic Processes
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and the relationships between different catalyst parameters and their performance.
Caption: Experimental workflow for solid acid catalyst synthesis, characterization, and performance evaluation.
Caption: Key factors influencing the performance of solid acid catalysts in benzene alkylation.
References
- 1. diquima.upm.es [diquima.upm.es]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. Study on the alkylation of aromatic hydrocarbons and propylene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to Kinetic Models for Cumene Oxidation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of kinetic models for the oxidation of cumene (B47948) to this compound hydroperoxide (CHP), a critical intermediate in the production of phenol (B47542) and acetone. Understanding and validating these models are paramount for process optimization, safety, and the development of novel catalytic systems. This document outlines common kinetic models, presents supporting experimental data, details analytical and experimental protocols, and visualizes the underlying reaction pathways and validation workflows.
Unveiling the Kinetics: Common Models for this compound Oxidation
The liquid-phase autoxidation of this compound is a free-radical chain reaction. Kinetic models aim to mathematically describe the rates of formation and consumption of the key chemical species involved. These models are typically based on a series of elementary reaction steps, including initiation, propagation, and termination. The complexity of the model often depends on the inclusion of various side reactions and the specific catalytic system being investigated.
Two prominent kinetic models are frequently referenced in the literature: a simplified model focusing on the main reaction products and a more comprehensive model that includes key side reactions.
Model A: Simplified Free-Radical Chain Reaction This model considers the fundamental steps of initiation, propagation, and termination leading to the formation of this compound hydroperoxide (CHP), with dimethylphenylcarbinol (DMPC) and acetophenone (B1666503) (ACP) as the primary byproducts.
Model B: Comprehensive Model with Byproduct Formation This more detailed model expands on the simplified version by explicitly including the formation pathways of additional byproducts and considering the decomposition of CHP. Such models are crucial for accurately predicting product selectivity and for process safety assessments.
Performance Under the Microscope: Model Validation and Data
The validity of a kinetic model is determined by its ability to accurately reproduce experimental data under various process conditions. Key parameters for comparison include this compound conversion, CHP selectivity, and the concentration profiles of major products and byproducts over time.
Table 1: Comparison of Model Predictions with Experimental Data for this compound Oxidation
| Time (h) | Experimental this compound (wt%) | Model A Predicted this compound (wt%) | Experimental CHP (wt%) | Model A Predicted CHP (wt%) | Experimental DMPC (wt%) | Model A Predicted DMPC (wt%) | Experimental ACP (wt%) | Model A Predicted ACP (wt%) |
| 0 | 99.8 | 99.8 | 0.2 | 0.2 | 0.0 | 0.0 | 0.0 | 0.0 |
| 1 | 95.2 | 95.5 | 4.5 | 4.3 | 0.2 | 0.15 | 0.1 | 0.05 |
| 2 | 90.1 | 90.3 | 9.0 | 9.2 | 0.5 | 0.4 | 0.2 | 0.1 |
| 3 | 84.5 | 84.8 | 13.5 | 13.8 | 0.8 | 0.7 | 0.3 | 0.2 |
| 4 | 78.2 | 78.5 | 18.0 | 18.1 | 1.2 | 1.1 | 0.4 | 0.3 |
| 5 | 71.5 | 71.8 | 22.5 | 22.3 | 1.6 | 1.5 | 0.5 | 0.4 |
| 6 | 64.2 | 64.5 | 26.5 | 26.4 | 2.0 | 1.9 | 0.6 | 0.5 |
Note: The data presented is a representative compilation from literature and may not be from a single source.
Table 2: Key Kinetic Parameters (Arrhenius) for Elementary Reactions in this compound Oxidation
| Reaction | Pre-exponential Factor (A) | Activation Energy (Ea, kJ/mol) |
| Initiation | ||
| ROOH -> RO• + •OH | 8.0 x 10^13 s^-1 | 146.5 |
| Propagation | ||
| R• + O2 -> RO2• | 1.0 x 10^9 L/mol·s | 0 |
| RO2• + RH -> ROOH + R• | 3.0 x 10^4 L/mol·s | 41.9 |
| Termination | ||
| 2 RO2• -> ROOR + O2 | 8.0 x 10^8 L/mol·s | 0 |
| RO2• + R• -> ROOR | 1.0 x 10^9 L/mol·s | 0 |
| 2 R• -> R-R | 1.0 x 10^9 L/mol·s | 0 |
Note: RH represents this compound, R• is the cumyl radical, RO• is the cumyloxy radical, RO2• is the cumylperoxy radical, and ROOH is this compound hydroperoxide.
In the Lab: Experimental Protocols
Validating these kinetic models requires rigorous experimental procedures. Below are detailed methodologies for key experiments.
Experimental Protocol for this compound Oxidation in a Batch Reactor
-
Reactor Setup: A jacketed glass or stainless steel batch reactor (typically 250 mL to 1 L) equipped with a magnetic or mechanical stirrer, a reflux condenser, a gas inlet tube, a sampling port, and a temperature controller is used.[1]
-
Reagent Preparation:
-
This compound (high purity, >99%) is used as the substrate.
-
An aqueous solution of sodium carbonate (e.g., 5 wt%) or sodium hydroxide (B78521) is prepared to maintain a basic pH and neutralize acidic byproducts.[1]
-
For initiated studies, a radical initiator such as azobisisobutyronitrile (AIBN) can be used.
-
-
Reaction Procedure:
-
The reactor is charged with this compound and the alkaline aqueous solution.
-
The mixture is heated to the desired reaction temperature (typically 80-120°C) under constant agitation (e.g., 1000 rpm).[1]
-
Once the temperature is stable, a continuous flow of air or oxygen is bubbled through the reaction mixture. This marks the start of the reaction (t=0).[1]
-
Samples of the organic phase are withdrawn at regular intervals (e.g., every hour) through the sampling port.
-
-
Sample Analysis:
-
The concentration of this compound hydroperoxide is determined by iodometric titration.
-
The concentrations of this compound, dimethylphenylcarbinol (DMPC), and acetophenone (ACP) are determined by gas chromatography (GC) using an internal standard.[2][3]
-
A typical GC setup would involve a capillary column (e.g., DB-5) and a flame ionization detector (FID).
-
Analytical Method: Gas Chromatography (GC)
-
Instrument: A gas chromatograph equipped with a flame ionization detector (FID).
-
Column: A capillary column suitable for separating aromatic hydrocarbons and their oxygenated derivatives (e.g., a 30 m x 0.25 mm ID column with a 0.25 µm film of 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium or Nitrogen.
-
Temperature Program:
-
Initial oven temperature: 50°C, hold for 2 minutes.
-
Ramp rate: 10°C/min to 250°C.
-
Final hold time: 5 minutes.
-
-
Injector and Detector Temperature: 250°C and 280°C, respectively.
-
Quantification: An internal standard method is employed for accurate quantification. Toluene or another suitable non-reactive aromatic compound can be used as the internal standard.
Visualizing the Process: Diagrams
To better understand the complex interactions in this compound oxidation, the following diagrams illustrate the core reaction pathway and the workflow for kinetic model validation.
Caption: Free-radical chain mechanism of this compound oxidation.
Caption: Workflow for kinetic model validation.
References
A Comparative Guide to Analytical Methods for Cumene Hydroperoxide Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of common analytical methods for the quantification of cumene (B47948) hydroperoxide, a critical intermediate in various industrial processes and a potential impurity in pharmaceutical products. Understanding the nuances of each technique is paramount for accurate process monitoring, quality control, and safety assurance.
Data Presentation: A Side-by-Side Look at Performance
The selection of an appropriate analytical method hinges on factors such as required sensitivity, sample matrix, available instrumentation, and desired throughput. The table below summarizes the key performance parameters of High-Performance Liquid Chromatography (HPLC), Iodometric Titration, and Gas Chromatography-Mass Spectrometry (GC-MS) for this compound hydroperoxide quantification.
| Analytical Method | Principle | Typical Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| HPLC-UV | Separation by reversed-phase chromatography and detection by UV absorbance.[1][2] | Varies by instrument and method, typically in the low ppm range. | High specificity, accuracy, and ability to separate from other impurities.[1][3] | Requires more expensive instrumentation and skilled operators. |
| Iodometric Titration | Oxidation of iodide to iodine by this compound hydroperoxide, followed by titration of iodine with sodium thiosulfate (B1220275).[4][5][6] | Generally higher than chromatographic methods. | Low cost, simple equipment, and well-established methodology.[7][8] | Time-consuming, lower specificity, and can be affected by other oxidizing or reducing agents in the sample.[8][9] |
| GC-MS | Separation of volatile compounds by gas chromatography and detection by mass spectrometry. | As low as 0.25 µ g/media and ~2 µ g/media have been reported.[10][11] | High sensitivity and specificity, providing structural information. | This compound hydroperoxide is thermally labile and can decompose in the hot GC inlet, potentially leading to inaccurate quantification.[3] |
Experimental Protocols: A Closer Look at the Methodologies
Detailed and standardized protocols are essential for reproducible and reliable results. Below are representative experimental procedures for the key analytical methods discussed.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method offers a robust and precise means for the determination of this compound hydroperoxide.[1]
Principle: The method utilizes reversed-phase chromatography to separate this compound hydroperoxide from other sample components. A non-polar stationary phase (like C18) is used with a polar mobile phase. Detection is achieved by measuring the UV absorbance at a specific wavelength.[1]
Instrumentation:
-
High-Performance Liquid Chromatograph
-
UV Detector
-
C18 Reversed-Phase Column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Data Acquisition System
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
This compound Hydroperoxide standard (analytical grade)
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mixture of acetonitrile and water (e.g., 50:50 v/v). Degas the mobile phase before use.
-
Standard Solution Preparation: Prepare a stock solution of this compound hydroperoxide in the mobile phase. Perform serial dilutions to create a series of calibration standards.
-
Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 254 nm
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the prepared sample solutions.
-
Quantification: Identify the this compound hydroperoxide peak in the sample chromatogram based on the retention time of the standard. Calculate the concentration using the calibration curve.
Iodometric Titration
This classical titrimetric method is widely used for determining the peroxide value of various substances.[4][5]
Principle: In an acidic solution, this compound hydroperoxide oxidizes potassium iodide to form iodine. The amount of liberated iodine is then determined by titration with a standardized sodium thiosulfate solution, using a starch indicator to detect the endpoint.[6][12]
Instrumentation:
-
Burette
-
Erlenmeyer Flask
-
Pipettes
Reagents:
-
Acetic Acid-Chloroform solution (3:2 v/v)
-
Saturated Potassium Iodide (KI) solution
-
Standardized 0.1 N Sodium Thiosulfate (Na₂S₂O₃) solution
-
1% Starch indicator solution
Procedure:
-
Sample Preparation: Accurately weigh about 5 g of the sample into a 250 mL Erlenmeyer flask.
-
Reaction: Add 30 mL of the acetic acid-chloroform solution to dissolve the sample. Add 0.5 mL of saturated KI solution. Swirl the flask and allow it to stand for 1 minute in the dark.
-
Titration: Add 30 mL of deionized water. Titrate the liberated iodine with the standardized sodium thiosulfate solution with constant swirling until the yellow iodine color almost disappears.
-
Endpoint Detection: Add about 0.5 mL of starch indicator solution. The solution will turn blue. Continue the titration until the blue color disappears.
-
Blank Determination: Perform a blank titration without the sample.
-
Calculation: The peroxide value (in meq/kg) is calculated using the following formula: Peroxide Value = ((S - B) * N * 1000) / W Where:
-
S = volume of titrant for the sample (mL)
-
B = volume of titrant for the blank (mL)
-
N = normality of the sodium thiosulfate solution
-
W = weight of the sample (g)
-
Visualizing the Workflow
To aid in the selection of an appropriate analytical method, the following diagram illustrates a logical workflow based on key experimental considerations.
References
- 1. benchchem.com [benchchem.com]
- 2. Separation of this compound hydroperoxide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 4. scribd.com [scribd.com]
- 5. mt.com [mt.com]
- 6. xylemanalytics.com [xylemanalytics.com]
- 7. researchgate.net [researchgate.net]
- 8. cdrfoodlab.com [cdrfoodlab.com]
- 9. Rapid Spectrophotometric Method for Assessing Hydroperoxide Formation from Terpenes in Essential Oils upon Oxidative Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound hydroperoxide - analysis - Analytice [analytice.com]
- 11. This compound hydroperoxide - analysis - Analytice [analytice.com]
- 12. iitg.ac.in [iitg.ac.in]
A Comparative Guide to Cumene Production: Renewable vs. Fossil Fuel-Based Feedstocks
For Researchers, Scientists, and Drug Development Professionals
Cumene (B47948) (isopropylbenzene) is a vital chemical intermediate, primarily used in the synthesis of phenol (B47542) and acetone (B3395972), which are foundational materials for a vast array of products, from plastics and resins to pharmaceuticals. Traditionally, this compound is produced from fossil fuel-derived benzene (B151609) and propylene (B89431). However, with the growing emphasis on sustainability and the circular economy, research into renewable production routes, particularly from biomass, is gaining significant traction. This guide provides an objective comparison of these two production pathways, supported by available experimental data and detailed methodologies.
Quantitative Performance Comparison
The following table summarizes the key quantitative data for this compound production from both fossil fuel-based and renewable feedstocks. It is important to note that fossil fuel-based technologies are mature and operate at a large commercial scale, while renewable methods are largely in the research and development phase.
| Parameter | Fossil Fuel-Based (Zeolite Catalysis) | Renewable (Lignin-Based) |
| Primary Feedstocks | Benzene, Propylene | Lignocellulosic Biomass (Lignin) |
| Key Technology | Friedel-Crafts Alkylation | Catalytic Pyrolysis, Dealkylation, Alkylation |
| Catalyst | Zeolites (e.g., MCM-22, Beta, ZSM-5) | 1. Zn/HZSM-5 (Pyrolysis) 2. Hβ (Dealkylation) 3. [bmim]Cl-2AlCl₃ (Alkylation) |
| Operating Temperature | 150-250°C[1][2] | 1. 450°C (Pyrolysis) 2. 600°C (Dealkylation) 3. Room Temperature (Alkylation)[3][4] |
| Operating Pressure | 25-30 atm[2][5] | Atmospheric to moderate pressures |
| Overall this compound Yield | > 99 wt% (with transalkylation)[6] | Not yet reported for the integrated process |
| This compound Selectivity | High (e.g., 91.6 C-mol% in final alkylation step for renewables)[3][4] | Varies by step; 91.6 C-mol% in the final alkylation step[3][4] |
| Product Purity | > 99.9 wt%[6][7] | Dependent on purification of intermediates |
| Technology Readiness | Commercial, well-established | Laboratory/Pilot scale |
| Energy Consumption | Energy-intensive due to high pressure and distillation[8][9] | Potentially high due to pyrolysis and dealkylation temperatures |
| CO₂ Emissions | Significant, though modern plants have reduced emissions by up to 50% through heat integration[10][11] | Potentially lower lifecycle emissions, but requires detailed life cycle assessment[12] |
Signaling Pathways and Experimental Workflows
The chemical pathways for both production routes are distinct. The fossil fuel-based method involves a direct, one-pot synthesis (plus a recycling step), while the current renewable approach from lignin (B12514952) is a multi-step process.
Fossil Fuel-Based this compound Production Pathway
The conventional process is a Friedel-Crafts alkylation of benzene with propylene. The reaction proceeds via an electrophilic aromatic substitution mechanism, where a carbocation is generated from propylene, which then attacks the benzene ring. Modern processes utilize a transalkylation step to convert the common by-product, diisopropylbenzene (DIPB), back into this compound, thus maximizing the yield.
Caption: Fossil fuel-based this compound production workflow.
Renewable this compound Production Pathway from Lignin
The production of this compound from lignin is a more complex, multi-stage process that is currently under investigation. It involves the depolymerization of lignin and subsequent chemical transformations to yield benzene, which is then alkylated.
Caption: Renewable this compound production pathway from lignin.
Experimental Protocols
Fossil Fuel-Based: Zeolite-Catalyzed Alkylation of Benzene with Propylene
This protocol is a generalized representation based on common practices in the industry and literature.
-
Catalyst Activation: The zeolite catalyst (e.g., Beta zeolite) is loaded into a fixed-bed reactor. Prior to reaction, the catalyst is activated by heating under a flow of inert gas (e.g., nitrogen) to remove adsorbed water.
-
Reaction Setup: A high-pressure stainless-steel reactor is used. Benzene and propylene are fed into the reactor using high-pressure liquid pumps. The molar ratio of benzene to propylene is typically maintained high (e.g., 3:1 to 5:1) to minimize the formation of polyisopropylbenzenes.
-
Reaction Conditions: The reactor is heated to the desired temperature, typically in the range of 150-250°C.[1][2] The pressure is maintained at approximately 25-30 atm to keep the reactants in the liquid phase.[2][5]
-
Product Collection and Analysis: The effluent from the reactor is cooled and depressurized. The product mixture is then analyzed by gas chromatography (GC) to determine the conversion of propylene and the selectivity to this compound and other by-products.
-
Transalkylation (Optional but common for high yield): The diisopropylbenzene fraction from the initial product distillation is mixed with additional benzene and fed to a separate transalkylation reactor containing a suitable zeolite catalyst. This reaction is typically carried out under similar conditions to the alkylation to convert DIPB to this compound.
-
Purification: The crude product is subjected to a series of distillation steps to separate unreacted benzene (for recycling), the this compound product, and heavier by-products.
Renewable-Based: Three-Step Conversion of Lignin to this compound
This protocol is based on a published laboratory-scale study.[3][4]
Step 1: Catalytic Pyrolysis of Lignin
-
Catalyst and Feed Preparation: A 1% Zn/HZSM-5 catalyst is prepared. Lignin is mixed with a solvent (e.g., methanol) to form a slurry.
-
Pyrolysis Reaction: The lignin slurry is fed into a fixed-bed reactor containing the Zn/HZSM-5 catalyst. The reaction is carried out at 450°C under a continuous flow of an inert gas.
-
Product Collection: The volatile products are passed through a condenser to collect the liquid organic fraction (bio-oil). The composition of the bio-oil is analyzed using GC-MS. The reported selectivity to monocyclic aromatics is 85.7 wt%.[3][4]
Step 2: Catalytic Dealkylation of Heavier Aromatics
-
Feed Preparation: The bio-oil from the pyrolysis step is used as the feed.
-
Dealkylation Reaction: The bio-oil is passed over an Hβ zeolite catalyst in a fixed-bed reactor at 600°C.
-
Product Analysis: The liquid product is collected and analyzed. This step aims to increase the concentration of benzene, with reported benzene content in the resulting aromatics of 93.6 wt%.[3][4]
Step 3: Aromatic Alkylation to Synthesize this compound
-
Reaction Setup: The benzene-rich fraction from the dealkylation step is mixed with an ionic liquid catalyst, [bmim]Cl-2AlCl₃, in a batch reactor at room temperature.
-
Alkylation: Propylene is bubbled through the mixture for a specific duration (e.g., 15 minutes).
-
Product Analysis: The organic phase is separated from the ionic liquid and analyzed by GC-MS to determine the selectivity to this compound, which was reported to be 91.6 C-mol%.[3][4]
Concluding Remarks
The production of this compound from fossil fuels is a highly optimized and efficient process that forms the backbone of the global phenol and acetone supply chain. Modern zeolite-based technologies offer high yields, product purity, and have made strides in improving energy efficiency and reducing environmental impact.[13][14]
Conversely, the production of this compound from renewable feedstocks like lignin is an emerging field with significant potential for a more sustainable chemical industry. The demonstrated three-step process from lignin showcases a viable, albeit complex, route to bio-based this compound.[3][4][15] Key challenges for the renewable route include improving the efficiency of each step, reducing the overall process complexity and energy intensity, and scaling the technology for commercial viability. Further research is needed to conduct a thorough techno-economic analysis and life cycle assessment to fully understand the economic and environmental feasibility of bio-based this compound production compared to the established fossil fuel-based process.[12][16] The development of efficient and stable catalysts for the direct conversion of lignin to desired aromatics remains a critical area of research.
References
- 1. osti.gov [osti.gov]
- 2. This compound process - Wikipedia [en.wikipedia.org]
- 3. Synthesis of this compound from Lignin by Catalytic Transformation [cjcp.ustc.edu.cn]
- 4. researchgate.net [researchgate.net]
- 5. Economic and environmental analysis of the this compound production process using computational simulation | Semantic Scholar [semanticscholar.org]
- 6. shop.tarjomeplus.com [shop.tarjomeplus.com]
- 7. chemwinfo.com [chemwinfo.com]
- 8. journal.bcrec.id [journal.bcrec.id]
- 9. researchgate.net [researchgate.net]
- 10. ineos.com [ineos.com]
- 11. docs.nrel.gov [docs.nrel.gov]
- 12. Bio-Based this compound Production Piloted in China: Breakthrough in Green Chemical Manufacturing and Sustainable Industrial Solutions [reinb-chemical.com]
- 13. badgerlicensing.com [badgerlicensing.com]
- 14. exxonmobilchemical.com [exxonmobilchemical.com]
- 15. cjcp.ustc.edu.cn [cjcp.ustc.edu.cn]
- 16. Techno-economic assessment at different production scales for sustainable production of bio-based products [aaltodoc.aalto.fi]
A Comparative Guide to Inter-Laboratory Validation of Cumene Analysis Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of commonly employed analytical methods for the determination of cumene (B47948) (isopropylbenzene). The focus is on the inter-laboratory validation of these protocols, offering a critical assessment of their performance based on available experimental data. This information is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical methodology for their specific needs, ensuring data reliability and reproducibility across different laboratory settings.
Comparison of Analytical Methods for this compound
The analysis of this compound is crucial in various fields, from industrial quality control to environmental monitoring and toxicological studies. Gas chromatography (GC) stands out as the predominant technique for this compound analysis, with several standardized methods developed by organizations such as ASTM International, the National Institute for Occupational Safety and Health (NIOSH), the U.S. Environmental Protection Agency (EPA), and the Occupational Safety and Health Administration (OSHA). The selection of a specific method often depends on the sample matrix, the required sensitivity, and the regulatory context.
Below is a summary of key performance characteristics for several standard methods. It is important to note that while inter-laboratory studies have been conducted for some methods, detailed public access to the full datasets can be limited.
Table 1: Performance Characteristics of Standard this compound Analysis Methods
| Method | Principle | Matrix | Key Performance Parameters | Inter-Laboratory Validation Data |
| ASTM D3760 | Gas Chromatography (GC) | Isopropylbenzene (this compound) | Purity determination, measurement of impurities (e.g., nonaromatics, benzene, ethylbenzene).[1] | An inter-laboratory study with five laboratories was conducted to revise this method.[1] Specific repeatability and reproducibility data are available in the corresponding ASTM research report (RR:D16-1032). |
| ASTM D7057 | Gas Chromatography (GC) with External Standard | Isopropylbenzene (this compound) | Purity determination and measurement of various impurities.[2] | An inter-laboratory study involving five laboratories and five materials was performed to establish the precision of this method.[3] The detailed results are available in ASTM research report RR:D16-1033. |
| NIOSH 1501 | Solid Sorbent Tube / GC with Flame Ionization Detection (FID) | Air | Determination of aromatic hydrocarbons, including this compound.[4][5] | This method has been fully evaluated by NIOSH.[4] While based on previously validated methods (S23 for this compound), specific inter-laboratory validation data for the current consolidated method is detailed within NIOSH documentation.[6][7] |
| EPA 8260B | Gas Chromatography/Mass Spectrometry (GC/MS) | Solid waste, soil, water, and air sampling media | Determination of volatile organic compounds, including this compound.[8][9] | As a widely used performance-based method, inter-laboratory validation data may vary depending on the specific laboratory and matrix. The method itself provides extensive quality control and performance criteria. |
| OSHA PV2137 | Gas Chromatography with Flame Ionization Detection (FID) | Air | Partially validated method for this compound analysis in workplace air.[10][11] | This method has undergone partial validation by OSHA, with data on extraction efficiency (100.3%) and storage stability available.[10] Inter-laboratory validation data is not specified in the available documentation.[10] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods in different laboratories. Below are summaries of the experimental protocols for the key methods discussed.
ASTM D3760: Analysis of Isopropylbenzene (this compound) by Gas Chromatography
This test method is designed for determining the purity of this compound and quantifying common impurities through gas chromatography.[1]
-
Apparatus: Gas chromatograph with a flame ionization detector (FID).
-
Column: A capillary column suitable for separating this compound from its potential impurities.
-
Sample Preparation: Direct injection of the this compound sample.
-
Analysis: The sample is injected into the gas chromatograph, and the peak areas of this compound and any impurities are measured. The purity is typically calculated by subtracting the sum of the impurity concentrations from 100%.
NIOSH 1501: Aromatic Hydrocarbons in Air
This method is used for the sampling and analysis of various aromatic hydrocarbons, including this compound, in workplace air.[4][5]
-
Sampling: Air is drawn through a solid sorbent tube containing coconut shell charcoal to trap the aromatic hydrocarbons.[4]
-
Sample Preparation: The charcoal from the sorbent tube is transferred to a vial, and the analytes are desorbed using carbon disulfide.[6]
-
Analysis: An aliquot of the desorbed sample is injected into a GC-FID for separation and quantification.[4]
EPA Method 8260B: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry
This is a versatile method for the analysis of volatile organic compounds in a wide range of matrices.[8][9]
-
Apparatus: Gas chromatograph coupled with a mass spectrometer (GC/MS).
-
Sample Preparation: The sample introduction technique depends on the matrix and can include purge-and-trap for water and solid samples, or direct injection for solvent extracts.
-
Analysis: The separated compounds are detected by the mass spectrometer, allowing for both identification and quantification based on their mass spectra and retention times.
Visualizing the Path to Validation
An inter-laboratory validation study is a critical step in standardizing an analytical method, establishing its robustness, and ensuring that results are comparable across different laboratories. The following diagram outlines a typical workflow for such a study.
Caption: Workflow for an inter-laboratory validation study.
The following diagram illustrates a generalized experimental workflow for the analysis of this compound using gas chromatography, a common technique across the discussed standard methods.
Caption: Generalized workflow for GC-based this compound analysis.
References
- 1. store.astm.org [store.astm.org]
- 2. store.astm.org [store.astm.org]
- 3. store.astm.org [store.astm.org]
- 4. Page:NIOSH Manual of Analytical Methods - 1501.pdf/1 - Wikisource, the free online library [en.wikisource.org]
- 5. This compound - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. cdc.gov [cdc.gov]
- 7. Hydrocarbons, Aromatic (1501) - Wikisource, the free online library [en.wikisource.org]
- 8. epa.gov [epa.gov]
- 9. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 10. osha.gov [osha.gov]
- 11. osha.gov [osha.gov]
A Comparative Guide to the Efficacy of Initiators in Cumene Oxidation
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate initiator is a critical factor in optimizing the synthesis of cumene (B47948) hydroperoxide (CHP) through the oxidation of this compound. This process, a cornerstone of the industrial production of phenol (B47542) and acetone, relies on a free-radical chain reaction, the efficiency of which is profoundly influenced by the choice of initiator. This guide provides an objective comparison of various initiators and catalytic systems, supported by experimental data, to facilitate informed decision-making in research and development.
Performance Comparison of Initiators and Catalytic Systems
The efficacy of an initiator in this compound oxidation is primarily evaluated based on key performance indicators such as this compound conversion, selectivity towards this compound hydroperoxide, and the overall yield of the desired product. The following table summarizes quantitative data from various experimental studies, offering a comparative overview of different initiating systems. It is crucial to note that direct comparisons can be complex due to variations in experimental conditions across different studies.
| Initiator/Catalyst System | This compound Conversion (%) | CHP Selectivity (%) | CHP Yield (%) | Temperature (°C) | Pressure (atm) | Reaction Time (h) | Notes |
| Autoxidation (No Initiator) | ~5-25 | ~85-90 | - | 90-130 | 1-5 | Variable | Baseline for comparison; reaction is autocatalytic.[1] |
| AIBN | - | - | - | 60 | 0.2 (air) | - | Initiation rate of 6.8x10⁻⁸ mol/l·s was reported.[2] |
| Benzoyl Peroxide (BPO) | Negligible | - | - | - | - | - | Generally considered a poor initiator for this compound oxidation. |
| N-Hydroxyphthalimide (NHPI) | 22-35 | 90-96 | - | 100 | - | - | Acts as a catalyst to generate initiating radicals.[2] |
| NHPI / CuCl₂ | - | - | 48-54 (Dicumyl Peroxide) | 60-70 | - | - | Yield is for dicumyl peroxide, a subsequent product.[3] |
| CuO Nanoparticles | 44.2 | 93.2 | 41.2 | 85 | - | 7 | Demonstrates high activity and selectivity under mild conditions. |
| Mg 2-ethylhexanoate | ~20 | High | - | 120-140 | - | - | Identified as a highly effective catalyst among Group 2 and 12 metal 2-ethylhexanoates.[1] |
| Ionic Liquid + Na₂CO₃ | - | 45.77 (CHP) & 43.21 (CA) | - | 90 | - | 14 | Catalytic system for the co-production of CHP and cumyl alcohol (CA).[4] |
| NaOH | 24.5 | 81.74 | 20.02 | 112 | 5 | 4 | Comparative example from a study on pyridinic resins.[4][5] |
| Pyridinic Resin | 22.12 | 92.39 | 20.43 | 112 | 5 | 6 | Shows improved selectivity over NaOH catalysis.[4][5] |
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon existing research. The following sections outline experimental protocols for this compound oxidation using different types of initiators, as adapted from the cited literature.
Protocol 1: this compound Oxidation Initiated by AIBN
This protocol is based on studies of AIBN-initiated this compound oxidation.
Materials:
-
This compound
-
2,2′-Azobisisobutyronitrile (AIBN)
-
Solvent (e.g., chlorobenzene, if not neat)
-
Reaction vessel equipped with a magnetic stirrer, reflux condenser, and gas inlet/outlet
Procedure:
-
Purify this compound by standard methods to remove any inhibiting impurities.
-
Dissolve a known concentration of AIBN in this compound or a suitable solvent within the reaction vessel.
-
Heat the reaction mixture to the desired temperature (e.g., 60°C) under a constant flow of air or oxygen.[2]
-
Maintain constant stirring to ensure proper mixing and gas-liquid mass transfer.
-
Monitor the reaction progress by periodically taking samples and analyzing for this compound hydroperoxide concentration using methods such as iodometric titration or HPLC.
Protocol 2: this compound Oxidation Catalyzed by N-Hydroxyphthalimide (NHPI)
This protocol describes the use of NHPI as a catalyst for this compound oxidation.
Materials:
-
This compound
-
N-Hydroxyphthalimide (NHPI)
-
Co-catalyst (e.g., a transition metal salt like Co(OAc)₂, optional)
-
Solvent (e.g., acetonitrile (B52724) or neat)
-
Reaction vessel with appropriate stirring and gas supply
Procedure:
-
Charge the reaction vessel with this compound, NHPI, and the co-catalyst (if used).
-
Heat the mixture to the target temperature (e.g., 100°C).[2]
-
Introduce a continuous flow of air or oxygen into the reaction mixture with vigorous stirring.
-
The progress of the oxidation can be followed by monitoring oxygen uptake or by analyzing product formation via GC or HPLC.
Protocol 3: Metal-Catalyzed this compound Oxidation
This protocol outlines a general procedure for this compound oxidation using metal-based catalysts, such as CuO nanoparticles or metal 2-ethylhexanoates.
Materials:
-
This compound
-
Metal catalyst (e.g., CuO nanoparticles, Mg 2-ethylhexanoate)
-
Reaction vessel (e.g., a glass-lined reactor or a three-necked flask)
-
Air or oxygen supply
-
Stirring apparatus
Procedure:
-
Add the specified amount of the metal catalyst to the this compound in the reaction vessel.
-
Heat the suspension to the desired reaction temperature (e.g., 85°C for CuO nanoparticles, or 120-140°C for Mg 2-ethylhexanoate) with vigorous stirring.[1][6]
-
Bubble air or oxygen through the mixture at a controlled flow rate.
-
Collect samples at regular intervals to determine the concentration of this compound hydroperoxide and byproducts using appropriate analytical techniques.
Visualizing Reaction Pathways and Workflows
To better understand the underlying mechanisms and experimental designs, the following diagrams have been generated using the DOT language.
Caption: Free radical chain mechanism of this compound oxidation.
Caption: General experimental workflow for comparing initiator efficacy.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. N-Hydroxyphthalimide as a Catalyst of this compound Oxidation with Hydroperoxide, Modern Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 4. US20060014985A1 - Process for the synthesis of this compound hydroperoxide - Google Patents [patents.google.com]
- 5. US7335797B2 - Process for the synthesis of this compound hydroperoxide - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to Validating Computational Models for Cumene Reaction Outcomes
For researchers, scientists, and drug development professionals venturing into the computational modeling of cumene (B47948) production, rigorous validation against experimental data is paramount. This guide provides a comparative framework for evaluating the performance of computational models, supported by experimental protocols and data.
The production of this compound, a key intermediate in the synthesis of phenol (B47542) and acetone, is a well-established industrial process.[1][2] Computational models, ranging from kinetic models to computational fluid dynamics (CFD) simulations, are increasingly employed to optimize reactor design, improve yield, and enhance process safety.[3] However, the predictive power of these models is only as reliable as their validation against real-world experimental results.
This guide outlines the essential components for validating such models, presents comparative experimental data from literature, and provides standardized experimental protocols.
Comparative Analysis of Model Performance
A critical aspect of model validation is the direct comparison of simulated outcomes with experimental data under identical conditions. The following tables summarize key performance indicators from various experimental setups for this compound synthesis, providing a benchmark for computational model evaluation.
Table 1: Alkylation of Benzene (B151609) with Propylene (B89431) over Mordenite Zeolite Catalyst
| Reaction Temperature (°C) | This compound (IPB) (wt%) | n-propyl benzene (n-PB) (wt%) | Diisopropylbenzene (DIPB) (wt%) | Other Aromatics (wt%) | Aliphatics (wt%) | Benzene (wt%) |
| 150 | 5.66 | 0.20 | 2.88 | - | 0.40 | 90.86 |
| 185 | 7.40 | 0.35 | 4.82 | - | 0.48 | 86.50 |
| 215 | 15.10 | 0.50 | 1.10 | 0.02 | 0.31 | 82.80 |
| 230 | 15.60 | 0.62 | 0.20 | 0.11 | 0.32 | 83.00 |
| 250 | 13.75 | 0.85 | 0.12 | 0.28 | 0.11 | 84.40 |
| 275 | 9.84 | 1.15 | 0.08 | 0.72 | 0.32 | 87.00 |
| 300 | 4.40 | 1.50 | 0.05 | 1.32 | 0.80 | 91.10 |
Data sourced from a study on the vapor-phase alkylation of benzene over H-mordenite zeolite.[4]
Table 2: Transalkylation of 1,4-Diisopropylbenzene with Benzene over Modified Beta Zeolite
| Catalyst | Benzene/1,4-DIPB Molar Ratio | Reaction Temperature (K) | 1,4-DIPB Conversion (%) | This compound Selectivity (%) |
| CeB10 | 5:1 | 573 | 94.69 | 83.82 |
| CeB8 | 5:1 | 573 | - | 81.33 |
| CeB6 | 5:1 | 573 | - | 77.87 |
| Unmodified Beta Zeolite | 5:1 | 573 | - | 73.23 |
Data from a kinetic study on this compound synthesis via transalkylation.[5][6] The CeB10, CeB8, and CeB6 catalysts are beta zeolites modified with 8.3 wt%, 6.64 wt%, and 4.46 wt% cerium, respectively.[5]
Experimental Protocols
Detailed and consistent experimental procedures are the bedrock of reliable validation data. Below are generalized protocols for the primary reactions in this compound synthesis.
Protocol 1: Alkylation of Benzene with Propylene
This protocol describes the vapor-phase alkylation of benzene with propylene over a solid acid catalyst in a fixed-bed reactor.
1. Catalyst Preparation and Activation:
- The chosen catalyst (e.g., Mordenite or Beta Zeolite) is loaded into a fixed-bed reactor.
- The catalyst is activated by heating under a flow of inert gas (e.g., nitrogen) to remove any adsorbed moisture and impurities. Activation temperatures and durations will vary depending on the specific catalyst. For instance, H-mordenite can be calcined for 3 hours at 623 K.[7]
2. Reaction Setup:
- The reactor system consists of a preheater, the fixed-bed reactor, a condenser, and a product collection system.
- Benzene and propylene are fed into the system at controlled flow rates to achieve the desired molar ratio. A typical industrial process may use a benzene to propylene molar ratio of around 7:1 to suppress the formation of polyisopropylbenzenes.[8]
- The reactants are vaporized and preheated before entering the reactor.
3. Reaction Execution:
- The reaction is carried out at a specific temperature and pressure. For example, industrial processes using solid phosphoric acid (SPA) catalysts operate at 200–260 °C and 34 MPa.[8]
- The reaction is allowed to proceed for a set duration, or until a steady state is reached.
4. Product Analysis:
- The reactor effluent is cooled and condensed.
- The liquid product is collected and analyzed using gas chromatography (GC) to determine the composition, including the concentrations of this compound, unreacted benzene and propylene, and byproducts such as diisopropylbenzene and n-propylbenzene.
Protocol 2: Transalkylation of Diisopropylbenzene with Benzene
This protocol outlines the procedure for the transalkylation of diisopropylbenzene (DIPB) with benzene to produce additional this compound, often over a zeolite catalyst.
1. Catalyst Preparation and Activation:
- A suitable catalyst, such as a modified beta zeolite, is loaded into a fixed-bed reactor.
- The catalyst is activated in a similar manner to the alkylation protocol, typically by heating under an inert gas flow.
2. Reaction Setup:
- The experimental setup is analogous to the alkylation process, with inlets for benzene and DIPB.
- The reactants are pumped at precise flow rates to achieve the desired molar ratio. For instance, a benzene to 1,4-DIPB ratio of 5:1 has been shown to yield high this compound selectivity.[5][7]
3. Reaction Execution:
- The preheated reactants are passed over the catalyst bed at a defined temperature and pressure. A study using a cerium-modified beta zeolite found optimal this compound selectivity at 573 K and atmospheric pressure.[5][7]
- The reaction is run for a specified time-on-stream.
4. Product Analysis:
- The product stream is condensed and collected.
- The composition of the product mixture is analyzed by gas chromatography to quantify the amounts of this compound, unreacted reactants, and other isomers.
Logical Workflow for Model Validation
The validation of a computational model for predicting this compound reaction outcomes follows a systematic workflow. This process ensures that the model accurately reflects the chemical and physical realities of the reaction system.
This iterative process of simulation, comparison, and refinement is crucial for developing a robust and predictive computational model for this compound reaction outcomes. By systematically comparing model predictions with high-quality experimental data, researchers can gain confidence in their models' ability to guide process optimization and innovation.
References
comparative performance of MCM-22 and Beta zeolite in cumene synthesis
For researchers, scientists, and drug development professionals, the efficient synthesis of cumene (B47948) (isopropylbenzene) is a critical step in the production of phenol (B47542) and acetone, key intermediates in the pharmaceutical and chemical industries. The choice of catalyst for the alkylation of benzene (B151609) with propylene (B89431) is paramount to maximizing yield, selectivity, and overall process efficiency. This guide provides a detailed comparison of two leading zeolite catalysts: MCM-22 and Beta zeolite, supported by experimental data and protocols.
Executive Summary
Both MCM-22 and Beta zeolite are highly effective catalysts for this compound synthesis, each exhibiting distinct advantages. Beta zeolite generally demonstrates higher catalytic activity, allowing for lower reaction temperatures.[1] Conversely, MCM-22 is recognized for its superior selectivity towards this compound and greater resistance to deactivation, contributing to a longer catalyst lifetime.[2][3] The selection between the two often depends on the specific process design and economic considerations, balancing initial activity against long-term stability and product purity.
Performance Comparison
The following tables summarize the comparative performance of MCM-22 and Beta zeolite in the liquid-phase alkylation of benzene with propylene, based on available experimental data.
| Catalyst | Benzene Conversion (wt%) | This compound Selectivity (%) | Key Observations |
| MCM-22 | 45 | Higher than Beta zeolite | More resistant to deactivation; reduces by-product formation.[2] |
| Beta Zeolite | 38 | Lower than MCM-22 | Demonstrates higher initial activity.[2] |
| Catalyst | This compound Selectivity (based on Benzene, %) | This compound Selectivity (based on Propylene, %) | (this compound + DIPB) Selectivity (based on Propylene, %) |
| Beta Zeolite | 95.06 | 90.49 | 99.87 |
| MCM-22 | 93.06 | 86.28 | 98.74 |
Data from a comparative study of different zeolite catalysts. Diisopropylbenzene (DIPB) is a common by-product that can be transalkylated back to this compound.[4]
Experimental Protocols
Detailed methodologies for this compound synthesis using MCM-22 and Beta zeolite are outlined below. These protocols are based on typical laboratory-scale experiments and may require optimization for specific applications.
This compound Synthesis using MCM-22 Catalyst
This protocol is based on a batch system experiment.[2]
-
Catalyst Activation: The MCM-22 zeolite catalyst is calcined prior to use to remove any adsorbed water and organic templates.
-
Reaction Setup: The reaction is carried out in a batch reactor.
-
Reactants: Benzene and propylene are used as reactants. A typical molar ratio of benzene to propylene is 2:1.[2]
-
Reaction Conditions:
-
Product Analysis: The product mixture is analyzed using gas chromatography (GC) to determine the conversion of benzene and the selectivity towards this compound and other by-products.
This compound Synthesis using Beta Zeolite Catalyst
The following protocol describes a typical liquid-phase alkylation process.[5]
-
Catalyst Preparation: The Beta zeolite catalyst is typically used in its H-form. It is activated by calcination before the reaction.
-
Reaction System: A fixed-bed reactor operating in the liquid phase is commonly employed.[5]
-
Feed Composition: The feed consists of a mixture of benzene and propylene. A benzene to propylene molar ratio of 7.4:1 has been reported.[5]
-
Operating Conditions:
-
Product Recovery and Analysis: The reactor effluent is cooled and depressurized. The liquid product is then analyzed by gas chromatography to quantify the this compound yield and selectivity.
Logical Workflow for Catalyst Comparison
The following diagram illustrates the logical workflow for comparing the performance of MCM-22 and Beta zeolite in this compound synthesis, from catalyst preparation to final performance evaluation.
Caption: Workflow for comparing MCM-22 and Beta zeolite in this compound synthesis.
Reaction Pathway
The synthesis of this compound via Friedel-Crafts alkylation of benzene with propylene over a zeolite catalyst involves the formation of a carbenium ion intermediate. The zeolite's acidic sites play a crucial role in protonating the propylene to initiate the reaction.
Caption: Reaction pathway for this compound synthesis over an acid zeolite catalyst.
References
Safety Operating Guide
Navigating the Safe Disposal of Cumene: A Guide for Laboratory Professionals
For researchers and scientists in drug development and other laboratory settings, the proper management and disposal of chemical waste are paramount to ensuring a safe and compliant work environment. Cumene (B47948) (isopropylbenzene), a common solvent and intermediate, requires careful handling due to its flammability and potential health hazards. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with best practices for laboratory safety and environmental responsibility.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is crucial to handle this compound with the appropriate safety measures. This compound is a flammable liquid and is reasonably anticipated to be a human carcinogen.[1] Always work in a well-ventilated area, preferably under a chemical fume hood, and ensure that sources of ignition such as open flames, sparks, and hot surfaces are eliminated.[2][3]
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles to prevent eye contact.[4]
-
Clothing: A lab coat or other protective clothing is necessary to prevent skin contact.
In the event of a spill, immediately evacuate the area and eliminate all ignition sources.[3] For small spills, absorb the liquid with a non-combustible material like dry sand, earth, or vermiculite.[3][4][5] Use non-sparking tools to collect the absorbed material and place it into a sealed, properly labeled container for disposal.[2][4][5] Do not wash spills into the sewer system.[3]
Quantitative Safety Data for this compound
For quick reference, the following table summarizes key quantitative safety and regulatory data for this compound.
| Parameter | Value | Agency/Regulation |
| Permissible Exposure Limit (PEL) | 50 ppm (245 mg/m³) (8-hour TWA) | OSHA[6] |
| Recommended Exposure Limit (REL) | 50 ppm (8-hour TWA) | NIOSH[7] |
| Immediately Dangerous to Life or Health (IDLH) | 900 ppm | NIOSH[4][7] |
| Reportable Quantity (RQ) | 5,000 lbs | CERCLA[4][7] |
| RCRA Waste Code | U055 | EPA[4][8] |
| Flash Point | 31°C (88°F) | - |
| Lower Explosive Limit (LEL) | 0.9% | - |
TWA: Time-Weighted Average; OSHA: Occupational Safety and Health Administration; NIOSH: National Institute for Occupational Safety and Health; CERCLA: Comprehensive Environmental Response, Compensation, and Liability Act; RCRA: Resource Conservation and Recovery Act.
Standard Operating Procedure for this compound Waste Disposal
This protocol outlines the step-by-step methodology for the safe collection, storage, and disposal of this compound waste in a laboratory setting.
1.0 Objective To define the mandatory procedure for the safe and compliant disposal of waste this compound and this compound-contaminated materials.
2.0 Materials Required
-
Designated hazardous waste container (chemically resistant, with a secure lid)
-
Hazardous waste labels
-
Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat
-
Chemical fume hood
-
Spill kit with non-combustible absorbent material
3.0 Procedure
3.1 Waste Collection
-
Segregation: Do not mix this compound waste with other waste streams, especially incompatible chemicals like oxidizing agents (e.g., nitric acid, peroxides).[9] Leave chemicals in their original containers when possible.
-
Containerization: Carefully pour or transfer waste this compound into a designated, clean, and dry hazardous waste container. Perform this transfer inside a chemical fume hood to minimize inhalation exposure.
-
Contaminated Materials: Place any solid materials contaminated with this compound (e.g., absorbent pads, gloves, paper towels) into a separate, sealed, and clearly labeled solid waste container.
3.2 Labeling and Storage
-
Labeling: Immediately label the waste container with a hazardous waste tag. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste this compound (Isopropylbenzene)"
-
The specific hazards (e.g., "Flammable," "Carcinogen")
-
The date accumulation started
-
-
Storage: Keep the waste container tightly closed when not in use.[2][10] Store the container in a designated, well-ventilated, and cool satellite accumulation area.[2][10] Ensure the storage area is away from heat and ignition sources.
3.3 Arranging for Final Disposal
-
Contact EHS: Once the waste container is full or has reached the satellite accumulation time limit (consult your institution's Environmental Health & Safety - EHS - office for specific timelines), contact the EHS department to arrange for a pickup.
-
Documentation: Complete any required waste pickup forms or logs as per your institution's protocol.
-
Disposal Method: The final disposal must be conducted by a licensed hazardous waste disposal contractor in accordance with all federal, state, and local regulations.[5][10] It is illegal to dispose of this compound down the drain or in regular trash.[3]
This compound Disposal Workflow
The following diagram illustrates the logical steps and decision points in the this compound waste management process, from generation to final disposal.
Caption: Workflow for the safe disposal of this compound waste in a laboratory.
References
- 1. odh.ohio.gov [odh.ohio.gov]
- 2. echemi.com [echemi.com]
- 3. nj.gov [nj.gov]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. scribd.com [scribd.com]
- 6. epa.gov [epa.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. keene.edu [keene.edu]
- 9. nj.gov [nj.gov]
- 10. marathonpetroleum.com [marathonpetroleum.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Cumene
For researchers, scientists, and drug development professionals, the safe handling of chemicals is paramount. This guide provides essential, immediate safety and logistical information for working with cumene (B47948), a common solvent and intermediate in chemical synthesis. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent exposure through inhalation, skin contact, or eye contact.[1][2] The following table summarizes the recommended PPE for various tasks involving this compound.
| PPE Category | Type | Specification/Recommendation |
| Hand Protection | Chemical-resistant gloves | Viton® gloves are highly recommended, with a breakthrough time of greater than 8 hours. [3] If Viton® is unavailable, nitrile or neoprene gloves may be used for splash protection, but should be changed immediately upon contamination.[4][5] Always inspect gloves for tears or degradation before use. |
| Eye and Face Protection | Safety glasses with side shields, chemical splash goggles, or a face shield. | For any operation with the potential for splashing, chemical splash goggles are required. A face shield should be worn in conjunction with goggles when handling larger quantities or during vigorous agitation.[3] |
| Respiratory Protection | NIOSH-approved respirator | For concentrations up to 500 ppm, a chemical cartridge respirator with organic vapor cartridges is sufficient.[2][6] For higher concentrations or in poorly ventilated areas, a supplied-air respirator is necessary.[7] |
| Protective Clothing | Laboratory coat, chemical-resistant apron, and closed-toe shoes. | A standard lab coat should be worn at all times. For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.[8] Clothing that becomes wet with this compound should be removed immediately due to its flammability.[6][9] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic approach to handling this compound minimizes the risk of exposure and accidents. The following protocol outlines the essential steps for preparation, use, and cleanup.
1. Preparation:
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.
-
Ensure Proper Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood.[1][8]
-
Assemble all necessary PPE: Don the appropriate gloves, eye protection, and lab coat.
-
Prepare a spill kit: Ensure a spill kit specifically for flammable liquids is readily accessible.
-
Grounding: All equipment used when handling this compound must be grounded to prevent static discharge, which can be an ignition source.[9][10]
2. Use:
-
Dispensing: Use only non-sparking tools and equipment when transferring this compound.[7][10]
-
Heating: If heating is required, use a water bath, heating mantle, or steam. Avoid open flames.[8]
-
Storage: Keep containers tightly closed when not in use and store them in a designated flammables cabinet away from oxidizing agents.[8][11]
3. Cleanup and Waste Disposal:
-
Decontamination: Wipe down all surfaces that may have come into contact with this compound using a suitable solvent.
-
Hand Washing: Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.[7]
-
Waste Collection: Collect all this compound-contaminated waste, including used gloves and paper towels, in a designated, labeled hazardous waste container.
-
Disposal: this compound waste is considered hazardous.[3][7] It must be disposed of through your institution's hazardous waste management program. Do not pour this compound down the drain.[7]
Emergency Procedures: Spill and Exposure Response
In the event of a spill or exposure, immediate and correct action is crucial.
Spill Response Plan
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Control Ignition Sources: Eliminate all potential ignition sources, such as open flames, hot surfaces, and electrical sparks.[3][9][10]
-
Ventilate: If it is safe to do so, increase ventilation in the area.
-
Contain the Spill: For small spills, absorb the this compound with an inert material like vermiculite, dry sand, or earth.[3][7][10] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect and Dispose: Using non-sparking tools, carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[10]
-
Decontaminate: Clean the spill area with soap and water.[7]
-
Large Spills: For large spills, evacuate the area and contact your institution's emergency response team immediately.
Exposure Response Plan
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[9][10]
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with large amounts of soap and water for at least 15 minutes.[7] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[8]
Visualizing the Workflow for Safe Handling
To provide a clear, at-a-glance overview of the safe handling process, the following diagram illustrates the logical workflow from preparation to disposal.
Caption: Workflow for the safe handling of this compound, from preparation to emergency response.
References
- 1. cdn.mscdirect.com [cdn.mscdirect.com]
- 2. glovesbyweb.com [glovesbyweb.com]
- 3. nj.gov [nj.gov]
- 4. CFR Section 799.1285 Testing Guidelines for this compound | Assessing and Managing Chemicals under TSCA | US EPA [19january2017snapshot.epa.gov]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]
- 7. osha.gov [osha.gov]
- 8. braskem.com.br [braskem.com.br]
- 9. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. Ultimate Guide to Chemical Resistant Disposable Gloves - Shield Scientific [shieldscientific.com]
- 11. ehs.sfsu.edu [ehs.sfsu.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
